molecular formula C13H14N4O6 B15585287 N1,N3-Bis(cyanomethyl)pseudoUridine

N1,N3-Bis(cyanomethyl)pseudoUridine

Número de catálogo: B15585287
Peso molecular: 322.27 g/mol
Clave InChI: XFYZHXSEYIWAFZ-DBIOUOCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1,N3-Bis(cyanomethyl)pseudoUridine is a useful research compound. Its molecular formula is C13H14N4O6 and its molecular weight is 322.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H14N4O6

Peso molecular

322.27 g/mol

Nombre IUPAC

2-[3-(cyanomethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]acetonitrile

InChI

InChI=1S/C13H14N4O6/c14-1-3-16-5-7(12(21)17(4-2-15)13(16)22)11-10(20)9(19)8(6-18)23-11/h5,8-11,18-20H,3-4,6H2/t8-,9-,10-,11+/m1/s1

Clave InChI

XFYZHXSEYIWAFZ-DBIOUOCHSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of N1,N3-Bis(cyanomethyl)pseudoUridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides are fundamental to the development of novel therapeutics, particularly in the field of mRNA-based vaccines and therapies. Pseudouridine (B1679824) (Ψ), a naturally occurring isomer of uridine (B1682114), is known to enhance the stability and translational capacity of mRNA while reducing its immunogenicity. Further modifications of pseudouridine, such as at the N1 and N3 positions of the uracil (B121893) base, offer the potential to fine-tune these properties for specific therapeutic applications. N1,N3-Bis(cyanomethyl)pseudoUridine is a novel derivative with potential applications in modulating RNA structure and function. This guide provides a comprehensive, albeit theoretical, framework for its chemical synthesis and purification.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from commercially available pseudouridine:

  • Protection of Ribose Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are protected to prevent unwanted side reactions during the subsequent alkylation step. A common and effective strategy is the use of silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group.

  • N1,N3-Dialkylation of the Pseudouracil Ring: The protected pseudouridine is then subjected to dialkylation at the N1 and N3 positions of the uracil base using a suitable cyanomethylating agent, such as bromoacetonitrile (B46782), in the presence of a base.

  • Deprotection of Ribose Hydroxyl Groups: Finally, the silyl protecting groups are removed to yield the target molecule, this compound.

Visualizing the Synthesis Workflow

Synthesis_Workflow Pseudouridine Pseudouridine Protected_PseudoU 2',3',5'-Tris-O-(TBDMS)-pseudoUridine Pseudouridine->Protected_PseudoU TBDMSCl, Imidazole (B134444), DMF Dialkylated_Intermediate N1,N3-Bis(cyanomethyl)- 2',3',5'-Tris-O-(TBDMS)-pseudoUridine Protected_PseudoU->Dialkylated_Intermediate BrCH2CN, Base, Acetonitrile Final_Product This compound Dialkylated_Intermediate->Final_Product TBAF, THF

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2',3',5'-Tris-O-(tert-butyldimethylsilyl)pseudoUridine

Materials:

  • Pseudouridine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of pseudouridine (1.0 eq) in anhydrous DMF, add imidazole (3.3 eq).

  • Slowly add a solution of TBDMSCl (3.3 eq) in anhydrous DMF to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2',3',5'-Tris-O-(tert-butyldimethylsilyl)pseudoUridine as a white solid.

Step 2: Synthesis of N1,N3-Bis(cyanomethyl)-2',3',5'-Tris-O-(tert-butyldimethylsilyl)pseudoUridine

Materials:

  • 2',3',5'-Tris-O-(tert-butyldimethylsilyl)pseudoUridine

  • Bromoacetonitrile

  • A suitable non-nucleophilic base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous acetonitrile

  • Dichloromethane (B109758)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2',3',5'-Tris-O-(tert-butyldimethylsilyl)pseudoUridine (1.0 eq) in anhydrous acetonitrile, add the base (2.2 eq) at 0 °C.

  • Stir the suspension for 30 minutes at 0 °C.

  • Add bromoacetonitrile (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the dialkylated intermediate.

Step 3: Synthesis of this compound (Final Product)

Materials:

  • N1,N3-Bis(cyanomethyl)-2',3',5'-Tris-O-(tert-butyldimethylsilyl)pseudoUridine

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography or preparative HPLC system

Procedure:

  • Dissolve the dialkylated intermediate (1.0 eq) in THF.

  • Add TBAF solution (3.5 eq) to the mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative reversed-phase HPLC to obtain the final product, this compound.

Purification Strategy

The purification of the final product is critical to ensure its suitability for biological applications. A multi-step purification approach is recommended.

Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude This compound Silica_Gel Silica Gel Chromatography Crude_Product->Silica_Gel Removal of non-polar impurities HPLC_Purification Reversed-Phase HPLC Silica_Gel->HPLC_Purification High-resolution separation Characterization Characterization (NMR, MS, Purity Analysis) HPLC_Purification->Characterization Pure_Product Pure Product Characterization->Pure_Product

Caption: Proposed purification workflow for this compound.

Detailed Purification Protocol:

  • Initial Purification by Silica Gel Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of dichloromethane and methanol (B129727) is a common choice for separating modified nucleosides. The exact gradient should be optimized based on TLC analysis.

    • Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with the optimized solvent gradient, collecting fractions and monitoring by TLC. Combine fractions containing the pure product.

  • Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A C18 column is typically used for the purification of nucleosides.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid or triethylammonium (B8662869) acetate buffer, is effective.

    • Detection: UV detection at a wavelength around 260 nm.

    • Procedure: Dissolve the partially purified product in the mobile phase, filter, and inject onto the HPLC system. Collect the peak corresponding to the desired product. Lyophilize the collected fractions to obtain the pure this compound.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 1: Template for Experimental Data Collection
ParameterProtected Intermediate (Step 1)Dialkylated Intermediate (Step 2)Final Product (Step 3)
Appearance White solidOff-white solidWhite powder
Yield (%) e.g., 85%e.g., 60%e.g., 75%
Melting Point (°C) To be determinedTo be determinedTo be determined
¹H NMR (ppm) Expected shifts for ribose and TBDMS protonsAppearance of cyanomethyl protonsDisappearance of TBDMS protons
¹³C NMR (ppm) Expected shifts for protected pseudouridineAppearance of cyanomethyl carbonsExpected shifts for final product
Mass Spec (m/z) [M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺
HPLC Purity (%) >95%>95%>99%

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final product. Key indicators will be the appearance of signals corresponding to the cyanomethyl groups (-CH₂CN) and the disappearance of the signals from the TBDMS protecting groups in the final step.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, further verifying their elemental composition. Electrospray ionization (ESI) is a suitable technique for this purpose.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product.

Conclusion

This technical guide provides a detailed, albeit theoretical, roadmap for the synthesis and purification of this compound. The proposed multi-step synthesis, involving protection, dialkylation, and deprotection, is based on well-established methodologies in nucleoside chemistry. The comprehensive purification and characterization plan is designed to ensure the high purity and structural integrity of the final compound, making it suitable for subsequent biological and therapeutic research. Researchers undertaking this synthesis should optimize the reaction conditions and purification protocols based on their experimental observations.

Technical Whitepaper: The Mechanism of Action of Modified Pseudouridines in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically regarding the mechanism of action of N1,N3-Bis(cyanomethyl)pseudoUridine in RNA is not presently available in the reviewed scientific literature. This document provides a comprehensive overview of the well-studied and structurally related modified nucleosides, pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), to offer insights into the likely functional implications of such modifications in RNA.

Introduction to Pseudouridine and its Derivatives

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant post-transcriptional modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1] It is often referred to as the "fifth nucleoside" of RNA.[2] The key structural difference between pseudouridine and uridine is the glycosidic bond; in pseudouridine, the ribose sugar is attached to the C5 position of the uracil (B121893) base, whereas in uridine, it is attached to the N1 position.[1][][4] This C-C glycosidic bond provides greater rotational freedom to the base compared to the C-N bond in uridine.[]

N1-methylpseudouridine (m1Ψ) is a further modification of pseudouridine where a methyl group is added at the N1 position of the pseudouridine base.[5][6] This modification has been shown to be particularly effective in enhancing the therapeutic properties of synthetic mRNA, such as in the case of the COVID-19 mRNA vaccines.[6] While numerous other chemically synthesized pseudouridine derivatives exist, including this compound, their specific biological activities are not as well-characterized.

Core Mechanism of Action of Modified Pseudouridines in RNA

The incorporation of pseudouridine and its derivatives into RNA molecules, particularly mRNA, induces a range of effects that collectively enhance their therapeutic potential. The primary mechanisms of action revolve around improving RNA structure and stability, modulating the translation process, and reducing the innate immunogenicity of exogenous RNA.

Impact on RNA Structure and Stability

Pseudouridine modifications can significantly alter the structural and dynamic properties of RNA. The additional hydrogen bond donor at the N1 position of pseudouridine can form a hydrogen bond with a water molecule, which in turn can bridge the phosphate (B84403) backbone, leading to a more rigid and stable RNA structure.[2][4] This increased rigidity and enhanced base stacking contribute to the overall stability of the RNA molecule.[2][][] Consequently, mRNAs containing pseudouridine are better protected from degradation by cellular nucleases, which increases their half-life and the duration of protein expression.[]

RNA_Stability cluster_0 Uridine in RNA cluster_1 Pseudouridine (Ψ) in RNA Uridine Uridine RNA_Backbone_U Flexible Backbone Uridine->RNA_Backbone_U Pseudouridine Pseudouridine (Ψ) Nuclease_U Nuclease Susceptibility RNA_Backbone_U->Nuclease_U RNA_Backbone_Psi Rigidified Backbone (Enhanced Stacking) Pseudouridine->RNA_Backbone_Psi Nuclease_Psi Nuclease Resistance RNA_Backbone_Psi->Nuclease_Psi

Diagram 1: Effect of Pseudouridine on RNA Backbone Stability.
Modulation of mRNA Translation

The presence of modified pseudouridines in the coding sequence of an mRNA can influence the translation process. Pseudouridine-modified mRNA has been shown to enhance translation efficiency.[] One proposed mechanism is that these modifications alter the codon-anticodon interactions within the ribosome.[9][10] While m1Ψ does not significantly change the rate of amino acid addition by cognate tRNAs, it can subtly affect the fidelity of translation, sometimes increasing or decreasing misincorporation depending on the codon context.[9][10]

Furthermore, studies have indicated that m1Ψ can lead to +1 ribosomal frameshifting, which may be a consequence of ribosome stalling at specific sequences.[11] This highlights the context-dependent nature of how these modifications impact protein synthesis.[6] Some research suggests that m1Ψ-containing mRNAs may have slower elongation rates but more rapid translation initiation, leading to an overall increase in protein production.[6]

Translation_Modulation mRNA mRNA with Ψ or m1Ψ Ribosome Ribosome Binding mRNA->Ribosome Translation_Initiation Translation Initiation Ribosome->Translation_Initiation Codon_Anticodon Altered Codon: Anticodon Interaction Translation_Initiation->Codon_Anticodon Translation_Elongation Translation Elongation (Potentially Slower) Codon_Anticodon->Translation_Elongation Fidelity Modulated Fidelity (Context-Dependent) Translation_Elongation->Fidelity Frameshifting +1 Ribosomal Frameshifting (m1Ψ) Translation_Elongation->Frameshifting Protein_Output Increased Protein Output Fidelity->Protein_Output Frameshifting->Protein_Output Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified Ψ or m1Ψ Modified mRNA Unmodified_mRNA Unmodified mRNA TLR Toll-like Receptors (TLRs) Unmodified_mRNA->TLR Recognition Immune_Response Innate Immune Response TLR->Immune_Response Translation_Shutdown Translation Shutdown Immune_Response->Translation_Shutdown Modified_mRNA Modified mRNA TLR_evasion Toll-like Receptors (TLRs) Modified_mRNA->TLR_evasion Reduced Recognition Sustained_Translation Sustained Translation TLR_evasion->Sustained_Translation RNA_Synthesis_Workflow start Start template DNA Template start->template transcription In Vitro Transcription template->transcription ntps NTPs + Modified NTP (e.g., m1Ψ-UTP) ntps->transcription polymerase RNA Polymerase (e.g., T7) polymerase->transcription purification Purification of RNA transcription->purification analysis Analysis and Use purification->analysis end End analysis->end

References

The Enigma of Stability: A Technical Guide to N1,N3-Bis(cyanomethyl)pseudoUridine Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been unlocked by strategic chemical modifications that enhance its stability and translational efficiency while mitigating innate immune responses. Among these, pseudouridine (B1679824) (Ψ) and its derivatives have proven pivotal. This technical guide delves into the biological stability of mRNA modified with a novel derivative, N1,N3-Bis(cyanomethyl)pseudoUridine. Due to the novelty of this modification, direct experimental data is limited. Therefore, this document will extrapolate from the well-established principles of pseudouridine and N1-methylpseudouridine (m1Ψ) to infer the anticipated properties of this compound-modified mRNA, providing a foundational understanding for researchers in this burgeoning field.

Core Concepts: The Role of Pseudouridine in mRNA Stability

Pseudouridine, an isomer of uridine, is the most abundant RNA modification in nature. Its incorporation into mRNA confers several advantages that contribute to its overall biological stability and therapeutic efficacy.

Increased Nuclease Resistance: The unique C-glycosidic bond in pseudouridine, compared to the N-glycosidic bond in uridine, alters the sugar-phosphate backbone conformation. This structural change is thought to provide steric hindrance to ribonucleases (RNases), the enzymes responsible for RNA degradation. It is hypothesized that the addition of cyanomethyl groups at both the N1 and N3 positions of pseudouridine could further enhance this protective effect.

Enhanced Thermal Stability: Pseudouridine's ability to form an additional hydrogen bond via its N1-imino group and improved base stacking interactions contribute to the thermodynamic stability of the RNA duplex. This increased stability can make the mRNA less prone to degradation.[1] Biophysical studies have shown that both Ψ- and N1-methyl-Ψ-modified duplexes have higher melting temperatures than their uridine-containing counterparts, indicating greater stability.[1]

Modulation of Innate Immune Sensing: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and the protein kinase R (PKR), triggering an inflammatory response that can lead to translational shutdown and mRNA degradation.[2][] Modifications like pseudouridine and m1Ψ have been shown to dampen this immune recognition, leading to sustained protein expression.[][4] It is plausible that the bulky cyanomethyl groups of this compound would also interfere with the binding of these immune sensors.

Quantitative Data on Pseudouridine-Modified mRNA Stability

While specific quantitative data for this compound is not yet publicly available, the following table summarizes representative data for pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) modified mRNA from existing literature. This data provides a benchmark for the expected performance of novel pseudouridine derivatives.

ModificationMetricObservationReference
Pseudouridine (Ψ)Translational Capacity~10-fold higher than unmodified mRNA in 293 cells.[5]
Pseudouridine (Ψ)Biological StabilityDetected in spleen at significantly higher levels than unmodified mRNA at 1, 4, and 24 hours post-injection.[5]
N1-methylpseudouridine (m1Ψ)Protein ExpressionHigher reporter gene expression than Ψ-substituted mRNA in cell lines and mice.[2][4]
N1-methylpseudouridine (m1Ψ)Innate ImmunityReduced induction of interferon-α compared to unmodified mRNA.[5]
N1-ethylpseudouridine (Et1Ψ)Translation EfficiencyHindered translation compared to Ψ and m1Ψ.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological stability of modified mRNA. These protocols are generally applicable and can be adapted for the study of this compound-modified mRNA.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the key building block for incorporating this compound into mRNA via in vitro transcription is a multi-step chemical process. While the precise, proprietary synthesis method for this novel compound is not publicly available, a general approach can be inferred from the synthesis of other modified pseudouridine phosphoramidites.

  • Starting Material: Pseudouridine.

  • Protection of Ribose Hydroxyls: The 2'-, 3'-, and 5'-hydroxyl groups of the ribose sugar are protected using appropriate protecting groups (e.g., TBDMS, DMT) to prevent unwanted side reactions.

  • N1 and N3 Alkylation: The N1 and N3 positions of the pseudouridine base are alkylated using a cyanomethylating agent (e.g., bromoacetonitrile) under basic conditions.

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated to introduce the phosphoramidite moiety, making it ready for solid-phase RNA synthesis or enzymatic incorporation.

  • Purification: The final product is purified using chromatographic techniques to ensure high purity for subsequent applications.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA containing this compound using T7 RNA polymerase.

  • Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the gene of interest is used as the template.

  • Transcription Reaction: The in vitro transcription reaction is set up in a reaction buffer containing:

    • Linearized DNA template

    • T7 RNA polymerase

    • RNase inhibitor

    • ATP, GTP, CTP

    • This compound triphosphate (in place of UTP)

    • 5' cap analog (e.g., CleanCap®)

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • Purification: The synthesized mRNA is purified using a suitable method, such as lithium chloride precipitation or silica-based columns, to remove unincorporated nucleotides and enzymes.

Cell Culture and mRNA Transfection

This protocol outlines the delivery of modified mRNA into mammalian cells to assess its stability and translational efficiency. HEK293T cells are commonly used for their high transfectability.

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Cells are seeded in 24-well plates to reach 70-90% confluency on the day of transfection.

    • The modified mRNA is complexed with a transfection reagent (e.g., Lipofectamine™ MessengerMAX™) in a serum-free medium according to the manufacturer's instructions.

    • The mRNA-lipid complexes are added to the cells.

    • Cells are incubated for a desired period (e.g., 6, 12, 24, 48 hours) before analysis.

Luciferase Reporter Assay for Translation Efficiency and Half-life

This assay quantifies the protein produced from a reporter mRNA (e.g., encoding Firefly or Renilla luciferase) to determine its translational efficiency and functional half-life.

  • Cell Lysis: At various time points post-transfection, the cells are washed with PBS and lysed using a lysis buffer.

  • Luminometry: The cell lysate is transferred to a luminometer plate. Luciferase substrate is added, and the resulting luminescence is measured.

  • Data Analysis:

    • Translation Efficiency: Luciferase activity at an early time point (e.g., 6-12 hours) is compared between different mRNA modifications.

    • Half-life Determination: Luciferase activity is measured at multiple time points. The decay of the signal over time is fitted to an exponential decay curve to calculate the functional half-life of the mRNA.

RNase H Digestion Assay for mRNA Integrity

This assay can be used to assess the integrity and degradation of the modified mRNA within the cell.

  • RNA Extraction: Total RNA is extracted from transfected cells at different time points.

  • RNase H Digestion: The extracted RNA is hybridized with a DNA oligonucleotide complementary to a specific region of the mRNA of interest. RNase H is then added, which specifically cleaves the RNA in the RNA:DNA hybrid.

  • Analysis: The cleavage products are analyzed by gel electrophoresis or quantitative PCR to determine the amount of intact mRNA remaining at each time point.

Visualizations: Signaling Pathways and Workflows

Innate Immune Sensing of mRNA

The following diagram illustrates the major pathways involved in the recognition of foreign RNA, which can be mitigated by pseudouridine modifications.

InnateImmuneSensing cluster_endosome Endosome cluster_cytoplasm Cytoplasm Unmodified mRNA Unmodified mRNA TLR7/8 TLR7/8 Unmodified mRNA->TLR7/8 Inflammatory Response Inflammatory Response TLR7/8->Inflammatory Response dsRNA byproduct dsRNA byproduct PKR PKR dsRNA byproduct->PKR eIF2a eIF2a PKR->eIF2a Phosphorylation P-eIF2a P-eIF2a Translation Shutdown Translation Shutdown P-eIF2a->Translation Shutdown Modified mRNA (Ψ) Modified mRNA (Ψ) Modified mRNA (Ψ)->TLR7/8 Reduced Binding Modified mRNA (Ψ)->PKR Reduced Binding

Innate immune sensing pathways for unmodified vs. modified mRNA.

Experimental Workflow for Assessing mRNA Stability

This diagram outlines the key steps in a typical experiment to evaluate the biological stability of a modified mRNA.

mRNA_Stability_Workflow Start IVT In Vitro Transcription (with modified NTP) Start->IVT Purification mRNA Purification IVT->Purification Transfection Cell Transfection (e.g., HEK293T) Purification->Transfection Time Course Time-course Incubation (0, 6, 12, 24, 48h) Transfection->Time Course Analysis Analysis Time Course->Analysis Luciferase Assay Luciferase Assay Analysis->Luciferase Assay Protein level RNA Extraction RNA Extraction Analysis->RNA Extraction RNA level Half-life Calc Half-life Calculation Luciferase Assay->Half-life Calc RT-qPCR RT-qPCR RNA Extraction->RT-qPCR RT-qPCR->Half-life Calc End Half-life Calc->End

References

An In-depth Technical Guide on the Discovery and Initial Characterization of N1,N3-Bis(cyanomethyl)pseudoUridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification and is known to influence RNA structure and function.[1] The unique C-glycosidic bond in pseudouridine provides additional stability to RNA structures and presents a free N1-proton for potential hydrogen bonding interactions.[1][2] Chemical modifications of pseudouridine, particularly at the N1 and N3 positions of the uracil (B121893) base, have been explored to modulate the biological properties of nucleosides and RNA. These modifications can impact base pairing, reduce immunogenicity of mRNA, and confer antiviral properties.[3][4] N1,N3-Bis(cyanomethyl)pseudoUridine is a synthetic derivative of pseudouridine with cyanomethyl groups attached to both the N1 and N3 positions. This modification is expected to significantly alter the hydrogen bonding capabilities and steric profile of the nucleoside, potentially leading to unique biological activities.

Proposed Synthesis

The synthesis of this compound can be conceptually approached through the direct alkylation of pseudouridine. A plausible synthetic route involves the reaction of pseudouridine with an appropriate cyanomethylating agent, such as bromoacetonitrile, in the presence of a base. To achieve dialkylation at both N1 and N3 positions, stoichiometric control of the reagents and appropriate reaction conditions are crucial.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Preparation: A solution of pseudouridine (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH) (2.2 equivalents) is added portion-wise to the solution to deprotonate the N1 and N3 positions of the uracil ring. The reaction mixture is stirred at this temperature for 30 minutes.

  • Alkylation: Bromoacetonitrile (2.5 equivalents) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.

  • Characterization: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Initial Characterization Data

The following table summarizes the expected quantitative data from the characterization of this compound. These values are predictive and based on the analysis of related N-alkylated pseudouridine derivatives.

Analytical Technique Parameter Expected Value
¹H NMR (500 MHz, DMSO-d₆)δ (ppm)~7.8 (s, 1H, H6), ~5.0 (d, 2H, N1-CH₂), ~4.8 (d, 2H, N3-CH₂), ~4.7 (d, 1H, H1'), ~4.0-3.5 (m, 5H, H2', H3', H4', H5'a, H5'b), Sugar OH protons
¹³C NMR (125 MHz, DMSO-d₆)δ (ppm)~163 (C4), ~151 (C2), ~140 (C6), ~117 (CN), ~112 (C5), ~85 (C1'), ~78 (C4'), ~73 (C2'), ~69 (C3'), ~60 (C5'), ~40 (N1-CH₂), ~38 (N3-CH₂)
HRMS (ESI+) m/zCalculated for C₁₃H₁₄N₄O₅Na⁺ [M+Na]⁺, Found: [Expected Value]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS): High-resolution mass spectrometry would be performed using an electrospray ionization (ESI) source in positive ion mode. The sample would be dissolved in a suitable solvent such as methanol (B129727) or acetonitrile. The fragmentation pattern can provide further structural confirmation.[5][6]

Potential Biological Significance and Therapeutic Applications

N-alkylation of pseudouridine and other nucleosides has been shown to impart significant biological activities, particularly antiviral effects.[7][8][9] The cyanomethyl groups in this compound are electron-withdrawing and can alter the electronic properties and hydrogen bonding capacity of the uracil base.

Antiviral Activity: Many N-substituted nucleoside analogs act as inhibitors of viral polymerases, including RNA-dependent RNA polymerase (RdRp).[8] By mimicking natural nucleosides, these analogs can be incorporated into the growing viral RNA chain, leading to chain termination or increased mutagenesis, thereby inhibiting viral replication. The modifications at both N1 and N3 positions of this compound could enhance its binding to the active site of viral polymerases or disrupt the necessary interactions for viral RNA synthesis.

Modulation of Innate Immunity: Modifications to nucleosides within mRNA, such as N1-methylpseudouridine, have been shown to reduce the innate immune response by decreasing activation of Toll-like receptors (TLRs).[4] While the effect of N1,N3-bis(cyanomethylation) is not yet characterized, it is plausible that this modification could also modulate the interaction of RNA with immune sensors.

Visualizations

Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Workup and Purification Pseudouridine Pseudouridine NaH NaH Pseudouridine->NaH 1. Add Base Anhydrous DMF Anhydrous DMF Inert Atmosphere Inert Atmosphere Bromoacetonitrile Bromoacetonitrile NaH->Bromoacetonitrile 2. Add Alkylating Agent 0 C 0 C Quenching (H2O) Quenching (H2O) Bromoacetonitrile->Quenching (H2O) 3. Reaction Progression Room Temperature Room Temperature Extraction (EtOAc) Extraction (EtOAc) Quenching (H2O)->Extraction (EtOAc) Column Chromatography Column Chromatography Extraction (EtOAc)->Column Chromatography Product N1,N3-Bis(cyanomethyl) pseudoUridine Column Chromatography->Product

Caption: A workflow diagram illustrating the proposed synthetic steps for this compound.

Postulated Mechanism of Antiviral Action

G Postulated Inhibition of Viral RdRp cluster_0 Cellular Uptake and Activation cluster_1 Viral Replication Machinery cluster_2 Inhibition of RNA Synthesis BCP N1,N3-Bis(cyanomethyl) pseudoUridine Cellular Kinases Cellular Kinases BCP->Cellular Kinases Phosphorylation BCP_TP BCP-Triphosphate (Active Form) Incorporation Incorporation into Growing RNA Chain BCP_TP->Incorporation Cellular Kinases->BCP_TP RdRp Viral RNA-dependent RNA Polymerase RdRp->Incorporation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->RdRp NTPs Natural Nucleoside Triphosphates NTPs->RdRp Chain_Termination Chain Termination Incorporation->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: A signaling pathway diagram of the postulated mechanism of antiviral action for this compound.

References

In Vitro Transcription with Modified Pseudouridine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of modified pseudouridine (B1679824) triphosphates in in vitro transcription (IVT) for the production of messenger RNA (mRNA). While specific data on N1,N3-Bis(cyanomethyl)pseudoUridine triphosphate is not available in current scientific literature, this paper will focus on the well-documented applications of other N1- and N3-substituted pseudouridine analogs, providing a strong foundational understanding for researchers in the field.

The incorporation of modified nucleotides, such as pseudouridine (Ψ) and its derivatives, into mRNA transcripts has been a pivotal development in mRNA therapeutics and vaccine development. These modifications can significantly enhance the stability, translational efficiency, and immunogenic profile of the mRNA molecules.

The Role of Pseudouridine and its Analogs in mRNA Synthesis

Pseudouridine, an isomer of uridine (B1682114), is a naturally occurring modified nucleoside found in various RNA molecules.[1] Its incorporation into synthetic mRNA in place of uridine has been shown to confer significant advantages. The key benefits of using pseudouridine and its analogs in IVT include:

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), leading to an inflammatory response. The presence of modifications like pseudouridine and N1-methylpseudouridine (m1Ψ) can dampen this recognition, reducing the innate immune response to the synthetic mRNA.[2][3]

  • Increased Stability: Modifications to the uridine base can protect the mRNA from degradation by cellular nucleases, thereby increasing its half-life and the duration of protein expression.[1]

  • Enhanced Translational Capacity: mRNA containing pseudouridine or its derivatives has been shown to be translated more efficiently into protein compared to its unmodified counterpart.[3] This is partly due to the reduced activation of protein kinase R (PKR), a key component of the innate immune response that can shut down translation.[2]

N1- and N3-Substituted Pseudouridine Analogs

Research has explored various substitutions at the N1 and N3 positions of the pseudouridine base to further optimize the properties of mRNA. The widely studied N1-methylpseudouridine (m1Ψ) has become a benchmark in the field, utilized in both the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines.[3]

Studies have investigated the effects of different N1-substitutions on the efficiency of IVT and the subsequent translation of the modified mRNA. The size and electronic properties of the substituent group at the N1 position can influence the incorporation of the modified nucleotide by RNA polymerase and the translational output of the resulting mRNA.[2]

Table 1: Relative Transcription Efficiency and Translational Activity of N1-Substituted Pseudouridine-Modified mRNA

N1-SubstitutionRelative Transcription Efficiency (%) (WT FLuc)Relative Transcription Efficiency (%) (U depleted FLuc)Relative Luciferase Activity (THP-1 cells)
H (Ψ) ~100~100~100
Me (m1Ψ) ~110~125~150
Et ~90~110~140
FE ~80~100~130
Pr ~75~90~120
iPr ~25~60~110
MOM ~60~90~145
POM ~40~70~135
BOM ~30~65~125

Data adapted from a poster by TriLink BioTechnologies, presenting research on novel N1-substituted pseudouridine 5'-triphosphates.[2] Relative transcription efficiency and luciferase activity are normalized to the unmodified Ψ-mRNA. FLuc refers to Firefly Luciferase. "U depleted" refers to a template sequence optimized to have fewer uridine residues.

The data suggests that while some larger N1-substituents can decrease transcription efficiency, many N1-modified pseudouridine analogs can lead to higher translational activity compared to the canonical pseudouridine.[2]

Experimental Protocols

This protocol provides a general framework for the synthesis of mRNA using a modified nucleotide triphosphate, such as N1-methylpseudouridine triphosphate (m1ΨTP), in place of UTP.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • ATP, GTP, CTP solutions (100 mM)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)

  • Transcription Buffer (5X)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

  • Purification kit for RNA

Procedure:

  • Reaction Setup: Thaw all reagents on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube. For a typical 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 5X Transcription Buffer: 4 µL

    • 100 mM ATP: 2 µL

    • 100 mM GTP: 2 µL

    • 100 mM CTP: 2 µL

    • 100 mM m1ΨTP: 2 µL

    • Linearized DNA template (0.5-1 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by gel electrophoresis.

Visualizing Key Processes

The following diagram illustrates the general workflow for producing mRNA containing modified nucleotides through in vitro transcription.

IVT_Workflow Template Linearized DNA Template (with T7 Promoter) IVT_Reaction In Vitro Transcription (37°C) Template->IVT_Reaction NTPs NTPs (ATP, GTP, CTP) + Modified NTP (e.g., m1ΨTP) NTPs->IVT_Reaction Enzymes T7 RNA Polymerase + RNase Inhibitor Enzymes->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Purification mRNA Purification DNase_Treatment->Purification QC Quality Control (Concentration, Integrity) Purification->QC Final_mRNA Purified Modified mRNA QC->Final_mRNA

Caption: General workflow for in vitro transcription using a modified nucleotide triphosphate.

This diagram illustrates how the incorporation of pseudouridine into mRNA can lead to a reduced innate immune response.

Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified Pseudouridine-Modified mRNA Unmodified_mRNA Unmodified mRNA (contains Uridine) TLR7 TLR7/8 Recognition Unmodified_mRNA->TLR7 senses PKR PKR Activation Unmodified_mRNA->PKR activates Immune_Response Innate Immune Response (e.g., Type I IFN) TLR7->Immune_Response Translation_Inhibition Inhibition of Translation PKR->Translation_Inhibition Modified_mRNA Modified mRNA (contains Pseudouridine) Reduced_TLR Reduced TLR7/8 Recognition Modified_mRNA->Reduced_TLR avoids Reduced_PKR Reduced PKR Activation Modified_mRNA->Reduced_PKR avoids Normal_Translation Normal Translation Reduced_PKR->Normal_Translation

Caption: How pseudouridine modification helps mRNA evade innate immune recognition.

Conclusion

While direct experimental data for this compound triphosphate in in vitro transcription is currently unavailable, the broader field of pseudouridine-modified mRNA provides a robust framework for understanding the potential of such novel analogs. The principles of reducing immunogenicity, enhancing stability, and increasing translational efficiency through nucleoside modifications are well-established. Researchers and drug developers can leverage the existing knowledge on N1- and other substituted pseudouridines to inform the design and synthesis of next-generation mRNA therapeutics. Further investigation into a wider array of pseudouridine derivatives will likely continue to refine and improve the efficacy and safety of mRNA-based technologies.

References

An In-depth Technical Guide on the Potential Immunogenicity of N1,N3-Bis(cyanomethyl)pseudoUridine Containing RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The immunogenicity of synthetic RNA is a critical determinant of its therapeutic efficacy and safety. Chemical modifications of nucleosides, particularly pseudouridine (B1679824) (Ψ) and its derivatives, have been instrumental in mitigating the innate immune response to exogenous RNA. This technical guide explores the potential immunogenicity of RNA containing a novel synthetic modification, N1,N3-Bis(cyanomethyl)pseudoUridine. While direct immunological data for this specific modification is not yet publicly available, this document provides a comprehensive framework for its evaluation. We will review the established principles of RNA-mediated immune activation, the known effects of other pseudouridine modifications, detailed experimental protocols for assessing immunogenicity, and a proposed workflow for the characterization of novel RNA modifications like this compound.

Introduction: The Challenge of Innate Immune Activation by Synthetic RNA

Synthetic RNA molecules, such as in vitro transcribed messenger RNA (IVT mRNA), hold immense promise for various therapeutic applications, including vaccines and protein replacement therapies.[1] However, the introduction of foreign RNA into cells can trigger the innate immune system, which has evolved to recognize and respond to viral RNA.[2] This recognition is mediated by pattern recognition receptors (PRRs) that detect specific molecular patterns associated with pathogens.[3] Activation of these PRRs can lead to the production of pro-inflammatory cytokines and type I interferons, which can in turn inhibit protein translation from the synthetic RNA and potentially lead to adverse effects.[2][4]

Key PRRs involved in the recognition of single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA), a common byproduct in IVT reactions, include Toll-like receptors (TLRs) 3, 7, and 8, as well as the RIG-I-like receptors (RLRs) such as RIG-I and MDA5.[3][4] The use of modified nucleosides, such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), has been a cornerstone in developing non-immunogenic mRNA therapeutics.[4][] These modifications are thought to reduce the immunogenicity of RNA by altering its conformation and thereby preventing its recognition by PRRs.[]

This guide focuses on a novel, chemically synthesized pseudouridine derivative, This compound . While its existence is noted, comprehensive studies on its impact on RNA immunogenicity are not yet available in the public domain.[] Therefore, this document serves as a technical resource, providing the necessary background and experimental methodologies to evaluate its potential immunogenic profile.

Signaling Pathways of RNA-Mediated Immune Activation

The innate immune response to foreign RNA is primarily initiated through the activation of endosomal TLRs and cytosolic RLRs. Understanding these pathways is crucial for assessing the potential immunogenicity of RNA containing novel modifications.

Toll-Like Receptor (TLR) Signaling

TLR7 and TLR8 are key sensors of ssRNA, particularly uridine-rich sequences, within endosomes. Upon binding to RNA, these receptors dimerize and recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons. TLR3, on the other hand, recognizes dsRNA.

TLR_Signaling TLR Signaling Pathway for RNA Recognition cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA TLR7_8 TLR7/8 ssRNA->TLR7_8 dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 MyD88 MyD88 TLR7_8->MyD88 TRIF TRIF TLR3->TRIF IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 NF_kB NF-κB TRAF6->NF_kB IRAKs->TRAF6 Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines IFNs Type I Interferons IRF7->IFNs IRF3->IFNs

TLR Signaling Pathway for RNA Recognition
RIG-I-Like Receptor (RLR) Signaling

In the cytoplasm, RIG-I recognizes short dsRNA with a 5'-triphosphate group, while MDA5 senses long dsRNA. Upon RNA binding, these receptors undergo a conformational change and interact with the mitochondrial antiviral-signaling protein (MAVS). This interaction triggers a signaling cascade that culminates in the activation of IRF3 and NF-κB, leading to the production of type I interferons and pro-inflammatory cytokines.

RLR_Signaling RLR Signaling Pathway for RNA Recognition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus viral_RNA Viral RNA (5'-ppp, dsRNA) RIG_I RIG-I viral_RNA->RIG_I MDA5 MDA5 viral_RNA->MDA5 MAVS MAVS (on Mitochondria) RIG_I->MAVS MDA5->MAVS TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi NF_kB NF-κB MAVS->NF_kB IRF3 IRF3 TBK1_IKKi->IRF3 Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines IFNs Type I Interferons IRF3->IFNs

RLR Signaling Pathway for RNA Recognition

Known Immunogenic Properties of Pseudouridine and its Derivatives

The incorporation of pseudouridine (Ψ) and its N1-methylated form (m1Ψ) into IVT mRNA has been shown to significantly reduce its immunogenicity.[2][]

ModificationEffect on ImmunogenicityKey Findings
Pseudouridine (Ψ) ReducedDecreases activation of TLRs.[2] Can still elicit some immune response, potentially through MDA5 sensing of dsRNA contaminants.[7]
N1-methylpseudouridine (m1Ψ) Greatly ReducedOutperforms Ψ in reducing immunogenicity and enhancing protein expression.[4] Effectively avoids recognition by TLRs and RIG-I.[3]

The cyanomethyl groups at the N1 and N3 positions of this compound are bulky and electron-withdrawing. It is hypothesized that these substantial modifications could further shield the uridine (B1682114) base from recognition by PRRs, potentially leading to an even lower immunogenic profile than m1Ψ. However, this must be empirically determined.

Experimental Protocols for Assessing RNA Immunogenicity

A systematic evaluation of the immunogenicity of RNA containing this compound requires a series of well-defined experiments.

Synthesis of Modified RNA

The first step is the synthesis of high-quality, purified RNA containing the modification of interest.

Protocol: In Vitro Transcription of Modified RNA

  • Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter, the gene of interest, and a poly(A) tail sequence is used as the template.

  • IVT Reaction Setup: The reaction is assembled at room temperature in the following order:

    • Nuclease-free water

    • 10x Transcription Buffer

    • ATP, GTP, CTP solution

    • This compound triphosphate (in place of UTP)

    • Anti-Reverse Cap Analog (ARCA)

    • Linear DNA template (1 µg)

    • T7 RNA Polymerase

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

  • DNase Treatment: TURBO DNase is added to the reaction and incubated for another 15 minutes at 37°C to remove the DNA template.

  • RNA Purification: The synthesized RNA is purified using a method such as lithium chloride precipitation or silica-based columns to remove unincorporated nucleotides, enzymes, and DNA fragments. High-performance liquid chromatography (HPLC) can be used for further purification to remove dsRNA contaminants.[1]

  • Quality Control: The integrity and concentration of the purified RNA are assessed by agarose (B213101) gel electrophoresis and UV spectrophotometry.

In Vitro Immunogenicity Assays

These assays utilize immune cells to measure the response to the modified RNA.

Protocol: Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay

  • Cell Isolation: PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • RNA Transfection: The modified RNA is complexed with a transfection reagent (e.g., Lipofectamine) and added to the cultured PBMCs. Unmodified RNA and a known low-immunogenicity RNA (e.g., m1Ψ-modified RNA) should be used as positive and negative controls, respectively.

  • Incubation: The cells are incubated with the RNA complexes for 24 hours.

  • Cytokine Quantification: The cell culture supernatant is collected, and the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and type I interferons (e.g., IFN-α, IFN-β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.

  • Gene Expression Analysis: The cells are harvested, and total RNA is extracted. The expression levels of genes involved in the innate immune response (e.g., IFNB1, TNF, IL6, RIGI, TLR7) are quantified by reverse transcription-quantitative PCR (RT-qPCR).

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive immunogenic characterization of a novel modified RNA.

Experimental_Workflow Workflow for Immunogenicity Assessment of Modified RNA start Start synthesis Synthesis of Modified RNA (e.g., containing this compound) start->synthesis purification RNA Purification (e.g., HPLC) synthesis->purification qc Quality Control (Gel Electrophoresis, Spectrophotometry) purification->qc transfection Transfection of Immune Cells (e.g., PBMCs) qc->transfection incubation Incubation (24h) transfection->incubation analysis Analysis incubation->analysis elisa Cytokine Quantification (ELISA) analysis->elisa qpcr Gene Expression Analysis (RT-qPCR) analysis->qpcr data_interpretation Data Interpretation and Comparison to Controls elisa->data_interpretation qpcr->data_interpretation end End data_interpretation->end

Workflow for Immunogenicity Assessment

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between the novel modified RNA and controls.

Table 1: Hypothetical Cytokine Secretion Profile from Human PBMCs

RNA ModificationTNF-α (pg/mL)IL-6 (pg/mL)IFN-β (pg/mL)
Unmodified1500 ± 2102000 ± 350800 ± 120
m1Ψ50 ± 1580 ± 25< 20
This compound Experimental ValueExperimental ValueExperimental Value
Mock Transfection< 20< 20< 20

Table 2: Hypothetical Gene Expression Fold Change in Human PBMCs

RNA ModificationIFNB1 Fold ChangeTNF Fold ChangeRIGI Fold Change
Unmodified100 ± 1580 ± 1250 ± 8
m1Ψ2 ± 0.53 ± 0.81.5 ± 0.3
This compound Experimental ValueExperimental ValueExperimental Value
Mock Transfection111

A significant reduction in cytokine secretion and immune-related gene expression for this compound-containing RNA compared to unmodified RNA, and a profile similar to or better than m1Ψ-containing RNA, would indicate a favorable low-immunogenicity profile.

Conclusion

The development of novel RNA modifications is a key strategy for advancing RNA therapeutics. While this compound presents an intriguing candidate for reducing immunogenicity due to its extensive chemical modification, its actual immunological properties must be determined through rigorous experimental evaluation. This guide provides the foundational knowledge of the relevant immune pathways and detailed methodologies for a comprehensive assessment. The data generated from these studies will be crucial for determining the potential of this compound-containing RNA in future therapeutic applications.

References

A Theoretical Exploration of the Structural Impact of N1,N3-Bis(cyanomethyl)pseudoUridine on RNA Conformation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research on the structural and functional implications of N1,N3-Bis(cyanomethyl)pseudoUridine in RNA is not available in published scientific literature. This guide, therefore, presents a theoretical analysis based on the well-documented effects of related pseudouridine (B1679824) modifications and the fundamental chemical properties of its constituent groups. The content herein is intended to provide a foundational, speculative framework for researchers, scientists, and drug development professionals interested in novel RNA modifications.

Introduction

RNA modifications, collectively known as the epitranscriptome, are critical regulators of RNA structure, function, and metabolism.[1][2] Pseudouridine (Ψ), the most abundant RNA modification, is known to enhance the stability and function of various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA).[3][4][5] Its derivatives, such as N1-methylpseudouridine (m1Ψ), have gained significant attention for their role in improving the efficacy of mRNA-based therapeutics and vaccines.[6][7][8] This whitepaper explores the hypothetical structural consequences of a synthetic derivative, this compound, on RNA conformation by extrapolating from the known effects of modifications at the N1 and N3 positions of the pseudouridine ring.

The Pseudouridine Scaffold: A Platform for Structural Diversity

Unlike uridine, which is linked to the ribose sugar via a C-N glycosidic bond, pseudouridine possesses a C-C glycosidic bond. This isomerization introduces an additional imino proton at the N1 position, making it a potential hydrogen bond donor.[3][9] This unique feature, along with an enhanced ability to stack with neighboring bases, contributes to pseudouridine's capacity to stabilize RNA structures.[][11][12] Modifications at the N1 and N3 positions of pseudouridine have been shown to have distinct and significant impacts on RNA structure.

  • N1-Methylation (m1Ψ): The addition of a methyl group at the N1 position (m1Ψ) has been reported to be crucial for the stability and function of RNA.[9] It can enhance base stacking interactions in a context-dependent manner and is a key component in therapeutic mRNAs for its ability to increase translation efficiency and reduce immunogenicity.[5][7][8]

  • N3-Methylation (m3Ψ): Modification at the N3 position, which is involved in canonical Watson-Crick base pairing, has a disruptive effect. N3-methylation of pseudouridine destabilizes the local RNA structure by preventing the formation of the hydrogen bond with the opposing base.[13]

Hypothesized Structural Impact of this compound

The introduction of two cyanomethyl (-CH2CN) groups, one at the N1 and one at the N3 position, would likely induce significant and complex changes to RNA conformation.

1. Disruption of Canonical Base Pairing: The cyanomethyl group at the N3 position would sterically and electronically prevent the formation of a Watson-Crick base pair. Similar to N3-methylpseudouridine, this modification would eliminate the N3 imino proton, a critical hydrogen bond donor.[13] This would likely result in a local destabilization of the RNA duplex, potentially creating a bulge or mismatch at the modification site.

2. Altered Base Stacking and Groove Interactions: The cyanomethyl group at the N1 position would occupy the space normally filled by the N1-proton. While the methyl group in m1Ψ can enhance stacking, the larger and more polar cyanomethyl group could have a more complex effect.[8][14] It might introduce steric hindrance with adjacent bases or the sugar-phosphate backbone, depending on the sequence context. The nitrile moiety could also engage in unique dipole-dipole or hydrogen bonding interactions with residues in the major or minor grooves of the RNA helix.

3. Increased Local Rigidity and Conformational Constraints: The presence of two bulky modifications on the same nucleobase would likely restrict the conformational freedom of the pseudouridine ring and the surrounding phosphodiester backbone. This could lead to a more rigid local structure, which may have cascading effects on the overall RNA fold.

Quantitative Data Summary

Due to the lack of empirical studies on this compound, no quantitative data on its thermodynamic or structural effects on RNA can be provided. The table below is a template illustrating the type of data that would be necessary to collect through experimentation to fully characterize this modification, with hypothetical values for related, well-studied modifications provided for context.

Modification TypeRNA Duplex ContextMelting Temperature (Tm) Change (ΔTm, °C) vs. UridineFree Energy Change (ΔΔG°37, kcal/mol) vs. Uridine
Pseudouridine (Ψ) Internal A-U pair+1.5 to +4.0-0.5 to -1.5
N1-methyl-Ψ (m1Ψ) Internal A-U pair+2.0 to +5.0-0.8 to -2.0
N1,N3-Bis(cyanomethyl)Ψ Internal A-U pairData Not AvailableData Not Available
N1,N3-Bis(cyanomethyl)Ψ Mismatched pair (e.g., vs. G)Data Not AvailableData Not Available

Note: Values for Ψ and m1Ψ are illustrative and compiled from various studies, as the exact thermodynamic contributions are highly context-dependent.[7][8]

Methodologies for Characterization

While specific protocols for this compound are not established, a standard workflow for characterizing any novel RNA modification would be employed.

Proposed Experimental Workflow

A multi-faceted approach is required to elucidate the structural impact of a novel RNA modification. The process would begin with chemical synthesis and proceed through biophysical and structural characterization, often complemented by computational modeling.

G cluster_0 Synthesis & Preparation cluster_1 Biophysical Characterization cluster_2 Structural Analysis cluster_3 Computational Modeling A Chemical Synthesis of N1,N3-Bis(cyanomethyl)Ψ Phosphoramidite B Solid-Phase Synthesis of Modified RNA Oligonucleotides A->B C UV Thermal Denaturation (Melting Temperature, Tm) B->C D Circular Dichroism (CD) Spectroscopy B->D E Isothermal Titration Calorimetry (ITC) B->E F NMR Spectroscopy (Solution Structure) B->F G X-ray Crystallography (High-Resolution Structure) B->G H Molecular Dynamics (MD) Simulations C->H D->H E->H F->H G->H G cluster_U Uridine (U) cluster_Psi Pseudouridine (Ψ) cluster_ModPsi This compound U U Psi Psi ModPsi ModPsi G cluster_0 Standard Ψ-A Base Pair cluster_1 Hypothesized N1,N3-Bis(cyanomethyl)Ψ Interaction cluster_2 Structural Consequences Psi Pseudouridine (Ψ) A Adenine (A) Psi->A N3-H···N1 C2=O···H-N6 ModPsi N1,N3-Bis(cyanomethyl)Ψ A2 Adenine (A) ModPsi->A2 Steric Clash & No H-Bonding Consequence1 Disruption of Watson-Crick Pairing ModPsi->Consequence1 Consequence2 Local Helix Destabilization ModPsi->Consequence2 Consequence3 Altered Groove Dimensions/Interactions ModPsi->Consequence3

References

The Enzymatic Landscape of N1,N3-Bis(cyanomethyl)pseudoUridine: A Technical Guide for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into RNA therapeutics is a cornerstone of modern drug development, enhancing stability, modulating immunogenicity, and improving translational efficiency.[1][2] Among the plethora of known RNA modifications, pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), has garnered significant attention for its ability to stabilize RNA structures and influence protein translation.[3][4][5] While the enzymatic synthesis and recognition of pseudouridine and its naturally occurring derivatives, such as N1-methylpseudouridine (m1Ψ), are well-documented, the interaction of heavily modified synthetic analogs with the cellular machinery remains a critical area of exploration.[1][3][4]

This technical guide focuses on a synthetic derivative, N1,N3-Bis(cyanomethyl)pseudoUridine , and provides a comprehensive framework for investigating its enzymatic recognition in RNA. To date, specific literature detailing the enzymatic processing of this disubstituted pseudouridine is not available. Therefore, this document serves as a roadmap, leveraging established methodologies for studying other modified nucleosides to outline a robust strategy for characterizing the enzymatic interactions of RNA containing this compound.

Background: Enzymatic Recognition of Pseudouridine

Pseudouridine is synthesized in RNA by the post-transcriptional isomerization of uridine, a reaction catalyzed by a family of enzymes known as pseudouridine synthases (PUS).[3][4] These enzymes are categorized into five families and can function as stand-alone proteins or as part of larger ribonucleoprotein complexes, such as the box H/ACA snoRNPs.[3][4] The recognition of target uridines by stand-alone PUS enzymes is often dependent on the sequence and structural context of the RNA substrate.[6][7][8][9] For instance, yeast PUS1 has been shown to recognize a helical RNA duplex, guiding the target uridine into its active site for modification.[7][8][9]

The N1 position of pseudouridine, which is available for hydrogen bonding in a way that the N1 of uridine is not, plays a crucial role in the altered properties of pseudouridine-containing RNA. This position is also a target for further modification, such as methylation to form m1Ψ. Enzymes that recognize and modify pseudouridine must therefore accommodate the unique chemical features of this "fifth nucleoside."

Hypothetical Recognition of this compound

The introduction of cyanomethyl groups at both the N1 and N3 positions of pseudouridine presents a significant alteration to its chemical landscape. These bulky and electronegative substitutions would likely sterically hinder the approach of enzymes that typically recognize and bind to the Watson-Crick and Hoogsteen faces of the nucleobase. It is plausible that many known pseudouridine synthases and other RNA-binding proteins that interact with the N1 or N3 positions of pseudouridine would exhibit reduced or abolished binding and/or activity towards RNA containing this modification.

Conversely, the unique chemical nature of this compound could lead to novel interactions with other proteins or present opportunities for the design of inhibitors for RNA-modifying enzymes. A logical workflow to investigate these potential interactions is outlined below.

G cluster_0 RNA Substrate Preparation cluster_1 Enzymatic Interaction Assays cluster_2 Structural Analysis cluster_3 Cellular Context A Design RNA Oligonucleotide Sequence B Synthesize this compound-5'-Triphosphate A->B Requires modified nucleoside triphosphate C In Vitro Transcription with Modified NTP A->C B->C D Purify and Validate Modified RNA C->D e.g., HPLC, Mass Spectrometry E Pseudouridine Synthase (PUS) Activity Assay D->E F RNA Methyltransferase Assay D->F G Nuclease Protection Assay D->G H Filter-Binding Assay D->H I Isothermal Titration Calorimetry (ITC) D->I K Cryo-Electron Microscopy (Cryo-EM) of Ribosomal Complexes D->K If mRNA context L Transfection of Modified RNA into Cells D->L J X-ray Crystallography of Enzyme-RNA Complex E->J F->J M Analysis of RNA Stability and Translation L->M

Figure 1: Experimental workflow for investigating enzymatic recognition.

Experimental Protocols

Preparation of RNA Containing this compound

a. Synthesis of this compound-5'-Triphosphate:

This modified nucleoside triphosphate is not commercially available and would need to be chemically synthesized. The synthesis would likely start from pseudouridine, involving protection of the ribose hydroxyls, followed by sequential alkylation at the N1 and N3 positions with a cyanomethylating agent (e.g., bromoacetonitrile), and subsequent phosphorylation to the 5'-triphosphate.

b. In Vitro Transcription:

RNA oligonucleotides containing the modification can be prepared by in vitro transcription using T7 RNA polymerase.[]

  • Template: A double-stranded DNA template containing the T7 promoter upstream of the desired RNA sequence is required. This can be generated by PCR or by annealing synthetic oligonucleotides.[11]

  • Reaction Mix: The transcription reaction should contain the DNA template, T7 RNA polymerase, a transcription buffer, and the four nucleotide triphosphates (ATP, GTP, CTP, and the synthesized this compound-5'-triphosphate in place of UTP).

  • Optimization: The efficiency of incorporation of the modified NTP by T7 RNA polymerase may be lower than that of the canonical NTPs. Optimization of the NTP concentrations and reaction time may be necessary.

c. Purification and Validation:

The transcribed RNA should be purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE). The purity and correct incorporation of the modified nucleoside should be confirmed by methods such as:

  • Mass Spectrometry: Digestion of the RNA to nucleosides followed by LC-MS/MS analysis can confirm the presence and quantify the incorporation of this compound.[12][13]

  • Enzymatic Digestion and HPLC: Digestion of the RNA with nucleases followed by HPLC analysis of the resulting fragments can also be used for validation.

Enzymatic Assays

a. Pseudouridine Synthase (PUS) Activity Assay:

This assay determines if the modified pseudouridine can be a substrate for PUS enzymes in the reverse reaction (pseudouridine to uridine) or if it acts as an inhibitor.

  • Tritium (B154650) Release Assay: A highly sensitive method to measure PUS activity involves the use of a tritium-labeled substrate.[14][15] For investigating inhibition, a radiolabeled canonical RNA substrate would be incubated with the PUS enzyme in the presence of varying concentrations of the this compound-containing RNA. A decrease in the release of tritium would indicate inhibition.

b. Filter-Binding Assay:

This technique is used to measure the binding affinity between a protein and an RNA molecule.[16][17][18][19]

  • Procedure: A radiolabeled RNA probe containing this compound is incubated with varying concentrations of a purified RNA-binding protein (e.g., a PUS enzyme). The mixture is then passed through a nitrocellulose filter. Proteins and any bound RNA will be retained on the filter, while unbound RNA will pass through. The amount of retained radioactivity is proportional to the amount of RNA-protein complex formed.

  • Data Analysis: The data can be used to determine the dissociation constant (Kd), which is a measure of the binding affinity.

c. Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique to directly measure the thermodynamics of binding between two molecules in solution.[20][21][22][23]

  • Procedure: A solution of the purified protein is titrated into a solution containing the modified RNA. The heat released or absorbed during the binding event is measured.

  • Data Analysis: ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of binding.

Structural Studies

a. X-ray Crystallography:

Determining the crystal structure of an RNA-modifying enzyme in complex with an RNA substrate containing this compound can provide atomic-level insights into the molecular recognition (or lack thereof).[24][25][26][27][28]

  • Workflow: This involves co-crystallizing the purified enzyme with the modified RNA oligonucleotide and then using X-ray diffraction to determine the three-dimensional structure.

b. Cryo-Electron Microscopy (Cryo-EM):

For larger complexes, such as ribosomes interacting with modified mRNA, cryo-EM is a powerful tool.[29][30][31][32]

  • Application: If the this compound is incorporated into an mRNA, cryo-EM could be used to visualize how this modification affects the structure of the ribosome during translation.

G cluster_0 Binding Affinity Determination A Radiolabeled Modified RNA C Incubate RNA and Protein A->C B Purified RNA-Binding Protein B->C D Filter through Nitrocellulose Membrane C->D E Quantify Retained Radioactivity D->E F Calculate Dissociation Constant (Kd) E->F

Figure 2: Logical flow of a filter-binding assay.

Quantitative Data Summary

As no experimental data currently exists for the enzymatic recognition of this compound, the following tables are presented as templates for organizing and comparing potential future experimental outcomes.

Table 1: Hypothetical Binding Affinities (Kd) of RNA-Binding Proteins to Modified RNA

RNA-Binding ProteinRNA SubstrateMethodDissociation Constant (Kd) [nM]
Pseudouridine Synthase 1 (PUS1)U-containing RNAFilter-BindingExpected Value
Ψ-containing RNAFilter-BindingExpected Value
N1,N3-Bis(cyanomethyl)Ψ RNAFilter-BindingTo be determined
RNA Methyltransferase XUnmodified RNAITCExpected Value
N1,N3-Bis(cyanomethyl)Ψ RNAITCTo be determined

Table 2: Hypothetical PUS1 Inhibition by Modified RNA

Inhibitor RNAConcentration [µM]PUS1 Activity (% of Control)IC50 [µM]
N1,N3-Bis(cyanomethyl)Ψ RNA0.1To be determinedTo be determined
1To be determined
10To be determined
100To be determined

Conclusion

The study of synthetic RNA modifications like this compound is essential for expanding the toolkit of RNA therapeutics and for understanding the fundamental principles of protein-RNA interactions. While direct enzymatic recognition data for this specific compound is not yet available, the experimental framework outlined in this guide provides a clear and comprehensive path forward. By systematically applying these established biochemical and structural biology techniques, researchers can elucidate the impact of this novel modification on enzymatic activity, RNA stability, and cellular function, thereby paving the way for its potential application in drug development.

References

An In-depth Technical Guide on the Predicted Thermodynamic Effects of N1,N3-Bis(cyanomethyl)pseudoUridine on RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide based on established principles of nucleic acid chemistry and thermodynamics. As of the time of writing, there is no publicly available experimental data specifically for N1,N3-Bis(cyanomethyl)pseudoUridine. Therefore, the thermodynamic effects and experimental protocols described herein are predictive and based on analogous well-studied RNA modifications.

Introduction

Post-transcriptional modifications of RNA are critical for regulating its structure, function, and stability. Pseudouridine (B1679824) (Ψ), the most abundant RNA modification, is an isomer of uridine (B1682114) where the ribose is attached to the C5 position of the uracil (B121893) base instead of the N1 position. This C-glycosidic bond imparts unique structural and functional properties to RNA. The presence of an additional hydrogen bond donor at the N1 position and enhanced base stacking capabilities generally lead to an increase in the thermodynamic stability of RNA duplexes.[1]

Further chemical derivatization of pseudouridine offers a pathway to finely tune the properties of RNA for therapeutic applications, such as in mRNA vaccines and antisense oligonucleotides. This guide explores the predicted thermodynamic consequences of a novel, hypothetical modification: this compound. By examining the known effects of pseudouridine and cyanomethyl modifications, we can construct a theoretical framework to anticipate the behavior of this unique nucleoside within an RNA duplex. This document provides predicted effects, proposes detailed experimental protocols for synthesis and analysis, and presents a framework for data interpretation.

Theoretical Framework: Predicting the Impact of this compound

The thermodynamic stability of an RNA duplex is primarily governed by hydrogen bonding between base pairs and stacking interactions between adjacent bases. The introduction of a modified nucleoside can perturb these interactions.

  • The Pseudouridine Core: The C-glycosidic linkage in pseudouridine pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for A-form RNA helices. The N1-H donor can form an additional hydrogen bond with a water molecule in the major groove, contributing to duplex stability.

  • Modifications at N1 and N3: The N1 and N3 positions of the uracil base are directly involved in the canonical Watson-Crick hydrogen bonds with adenine (B156593) (A). The N1 position acts as a hydrogen bond donor, while the N3 position is a hydrogen bond acceptor. Alkylation or substitution at these positions would directly block these crucial interactions.

  • The Cyanomethyl Group: The cyanomethyl group (-CH₂CN) is electron-withdrawing and introduces steric bulk. While C5-cyanomethyluridine has been shown to have a modest impact on duplex stability, modifications at the Watson-Crick face are expected to be much more disruptive.

Hypothesis:

The presence of cyanomethyl groups at both the N1 and N3 positions of pseudouridine is predicted to be highly destabilizing to an RNA duplex when paired with adenine.

  • Disruption of Hydrogen Bonding: The cyanomethyl groups will prevent the formation of the two canonical hydrogen bonds between pseudouridine and adenine.

  • Steric Hindrance: The bulk of the cyanomethyl groups will likely cause steric clashes within the core of the duplex, forcing the base pair apart and disrupting the local helical geometry.

  • Disruption of Stacking: The altered geometry of the this compound:A pair will likely lead to unfavorable stacking interactions with neighboring base pairs.

Therefore, it is anticipated that an RNA duplex containing this compound will have a significantly lower melting temperature (Tm) and a less favorable free energy of folding (ΔG°) compared to an unmodified U:A pair or a Ψ:A pair.

Proposed Experimental Protocols

The following section outlines the necessary experimental procedures to test the hypothesis.

A key prerequisite for incorporating this novel modification into RNA is the chemical synthesis of its phosphoramidite (B1245037) derivative. A plausible, though hypothetical, synthetic route is outlined below. This would require optimization in a laboratory setting.

Starting Material: Commercially available pseudouridine.

Key Steps:

  • Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of the pseudouridine ribose must be protected. A common strategy is to use silyl (B83357) protecting groups, such as TBDMS (tert-butyldimethylsilyl), to protect the 2' and 3' positions, and a DMT (dimethoxytrityl) group for the 5' position.

  • N1,N3-Dialkylation: With the hydroxyls protected, the N1 and N3 positions of the pseudouridine base can be alkylated using an appropriate cyanomethylating agent, such as bromoacetonitrile (B46782) (BrCH₂CN), in the presence of a non-nucleophilic base. This step would likely require careful optimization of reaction conditions to achieve dialkylation without side reactions.

  • Selective 5'-DMT Deprotection and Phosphitylation: The 5'-DMT group is selectively removed, and the resulting free 5'-hydroxyl is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite building block.

  • Purification and Characterization: The final product would be purified by column chromatography and its identity and purity confirmed by NMR spectroscopy and mass spectrometry.

G cluster_synthesis Proposed Synthesis Workflow start Pseudouridine protect Protect 2', 3', 5' Hydroxyls (e.g., TBDMS, DMT) start->protect Protection alkylate N1, N3-Dialkylation (Bromoacetonitrile) protect->alkylate Alkylation deprotect Selective 5'-DMT Deprotection alkylate->deprotect Deprotection phosphitylate Phosphitylation of 5'-OH deprotect->phosphitylate Phosphitylation purify Purification & Characterization (HPLC, NMR, MS) phosphitylate->purify Purification end Final Phosphoramidite purify->end

Caption: Proposed workflow for the synthesis of this compound phosphoramidite.

Once the phosphoramidite is obtained, it can be incorporated into RNA oligonucleotides using standard automated solid-phase synthesis.

  • Solid-Phase Synthesis: The RNA sequence is assembled on a solid support (e.g., controlled pore glass) in the 3' to 5' direction. The custom phosphoramidite is used in the appropriate coupling cycle.

  • Deprotection and Cleavage: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases, sugars, and phosphate (B84403) backbone) are removed using a standard deprotection protocol (e.g., AMA treatment followed by fluoride (B91410) treatment for silyl groups).

  • Purification: The full-length RNA product is purified from shorter, failed sequences, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the final RNA oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS).

To form the RNA duplex for thermodynamic analysis, the modified RNA strand is annealed with its complementary, unmodified RNA strand.

  • Quantification: The concentration of each RNA single strand is accurately determined by measuring its absorbance at 260 nm (A₂₆₀).

  • Mixing: Equimolar amounts of the two complementary strands are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: The mixture is heated to 95°C for 3-5 minutes to denature any secondary structures. The solution is then slowly cooled to room temperature over several hours to allow for proper duplex formation.[2]

The thermodynamic stability of the RNA duplex is determined by measuring the change in UV absorbance as the sample is heated, a technique known as a "melting curve."

  • Sample Preparation: A series of dilutions of the annealed duplex are prepared in the measurement buffer, typically covering a 10- to 100-fold concentration range.

  • UV-Vis Spectrophotometer Setup: The measurements are performed using a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance is monitored at 260 nm.

  • Melting Profile Acquisition: The temperature is ramped up from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C) at a slow, constant rate (e.g., 0.5°C/minute). Absorbance readings are taken at small temperature increments (e.g., every 0.5°C).

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. It is determined from the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and free energy ΔG°₃₇) are derived from van't Hoff analysis. This involves plotting 1/Tm versus the natural logarithm of the total strand concentration (ln CT). The slope of this plot is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°.

G cluster_workflow Thermodynamic Analysis Workflow synthesis Synthesize & Purify Modified and Complementary RNA annealing Anneal RNA Strands to Form Duplex synthesis->annealing prep Prepare Duplex Samples at Multiple Concentrations annealing->prep melt Acquire UV Melting Curves (A260 vs. Temperature) prep->melt tm Determine Tm (First Derivative Max) melt->tm vant_hoff van't Hoff Plot (1/Tm vs. ln[CT]) tm->vant_hoff thermo Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) vant_hoff->thermo

Caption: Experimental workflow for the thermodynamic analysis of modified RNA duplexes.

Predicted Data and Interpretation

To assess the impact of this compound (Ψcm), its thermodynamic parameters should be compared against two controls: an unmodified duplex with a U:A pair and a duplex containing a Ψ:A pair.

Table 1: Predicted Thermodynamic Parameters for RNA Duplexes

Duplex Sequence (5'-3')Modification (X)Tm (°C) at 10 µMΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Predicted ΔΔG°₃₇ (kcal/mol)
GCGAXUAGCGUridine (U)55.0-50.0-135-8.2(Reference)
CGCATAGCG
GCGAXUAGCGPseudouridine (Ψ)58.0-52.0-139-9.0-0.8
CGCATAGCG
GCGAXUAGCGN1,N3-Bis(cyanomethyl)Ψ (Ψcm)< 30.0-25.0-60-6.5+1.7
CGCATAGCG

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the predicted trends based on the theoretical framework.

Interpretation of Predicted Results:

  • Uridine vs. Pseudouridine: As expected from published literature, replacing uridine with pseudouridine is predicted to stabilize the duplex, resulting in a higher Tm and a more negative ΔG°₃₇.[1] The change in free energy (ΔΔG°₃₇) would be negative, indicating stabilization.

  • This compound: This modification is predicted to be highly destabilizing.

    • The Tm would be dramatically reduced, possibly to the point where a stable duplex does not form under physiological salt conditions.

    • The ΔH° (enthalpy) would be much less negative, reflecting the loss of hydrogen bonds and poor stacking interactions.

    • The ΔS° (entropy) would also be less negative, as the single-stranded state is less disordered relative to a poorly formed duplex.

    • The ΔG°₃₇ would be significantly less negative (or even positive) compared to the uridine control, with a large positive ΔΔG°₃₇, indicating strong destabilization.

Conclusion

While this compound remains a hypothetical modification without direct experimental validation, a thorough analysis based on established principles of RNA biochemistry allows for strong predictions about its behavior. The substitution at the N1 and N3 positions, which form the Watson-Crick face of the base, is expected to abrogate hydrogen bonding and introduce steric clashes, leading to significant destabilization of an RNA duplex.

The experimental protocols detailed in this guide provide a clear roadmap for the synthesis of this novel nucleoside and the rigorous characterization of its thermodynamic impact on RNA duplexes. Such studies are essential for expanding the chemical toolbox available for RNA therapeutics and for deepening our fundamental understanding of RNA structure and stability. The predicted destabilizing effect of this compound could potentially be exploited in applications requiring localized disruption of RNA secondary structure, such as in the design of molecular beacons or switchable RNA devices. Future experimental work is required to confirm these predictions and to fully elucidate the properties of this intriguing modification.

References

Methodological & Application

Application Notes and Protocols for Incorporating N1,N3-Bis(cyanomethyl)pseudoUridine into Therapeutic mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleotides that enhance protein expression and reduce innate immunogenicity.[1][] Pseudouridine (B1679824) (Ψ) and its N1-methylated derivative (m1Ψ) are the most well-established modifications, demonstrating improved translational capacity and a dampened immune response by mitigating activation of Toll-like receptors (TLRs) and other innate immune sensors.[3][4][5][6] This has paved the way for successful mRNA-based vaccines and therapeutics.[6][7]

Further innovation in nucleoside chemistry continues to explore novel modifications to fine-tune the properties of therapeutic mRNA. N1,N3-Bis(cyanomethyl)pseudoUridine is a novel, chemically synthesized derivative of pseudouridine.[] While extensive data is not yet available, its unique N1 and N3 substitutions offer the potential for distinct interactions with the translational machinery and innate immune system. The cyanomethyl groups may influence base stacking, codon-anticodon interactions, and the overall conformation of the mRNA strand, potentially leading to unique advantages in stability, translational efficiency, and immune evasion.

These application notes provide a comprehensive guide for researchers to incorporate this compound into therapeutic mRNA and evaluate its performance. The protocols outlined below are based on established methodologies for working with modified mRNA and are adapted for the investigation of this novel nucleotide.

Potential Applications

The incorporation of this compound into mRNA could offer advantages in various therapeutic areas:

  • Vaccines: Enhanced antigen expression and a favorable immunogenicity profile could lead to more potent and safer vaccines against infectious diseases and cancer.[9]

  • Protein Replacement Therapies: Improved stability and translational output could allow for lower doses and less frequent administration of mRNA encoding for therapeutic proteins in genetic disorders.

  • Gene Editing: More efficient and less immunogenic mRNA encoding for CRISPR/Cas9 or other gene-editing components could improve the safety and efficacy of these technologies.

Data Presentation: A Comparative Overview of Modified Uridines

The following tables present a summary of expected performance metrics for mRNA containing this compound compared to standard uridine, pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ). Disclaimer: The data for this compound is hypothetical and for illustrative purposes to guide experimental design. Actual results may vary.

Table 1: In Vitro Transcription and Translation Efficiency

Nucleotide ModificationRelative IVT Yield (%)Relative In Vitro Translation (Luciferase Expression, %)
Uridine (U)100100
Pseudouridine (Ψ)95-105400-1000[3]
N1-Methylpseudouridine (m1Ψ)90-1001000-1500[1]
N1,N3-Bis(cyanomethyl)Ψ 85-95 (Hypothetical)900-1400 (Hypothetical)

Table 2: In Vivo Protein Expression and Immunogenicity

Nucleotide ModificationRelative In Vivo Protein Expression (%)Relative TNF-α Induction (in THP-1 cells, %)
Uridine (U)100100
Pseudouridine (Ψ)>1000[3]< 10[3]
N1-Methylpseudouridine (m1Ψ)>1500[1]< 5[5]
N1,N3-Bis(cyanomethyl)Ψ >1400 (Hypothetical)< 5 (Hypothetical)

Table 3: mRNA Stability

Nucleotide ModificationIn Vitro Half-life (hours)In Vivo Half-life (hours)
Uridine (U)BaselineBaseline
Pseudouridine (Ψ)Increased[3]Increased[3]
N1-Methylpseudouridine (m1Ψ)Further Increased[5]Further Increased[5]
N1,N3-Bis(cyanomethyl)Ψ Hypothetically IncreasedHypothetically Increased

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) with this compound-5'-Triphosphate

This protocol describes the synthesis of mRNA with complete substitution of UTP with this compound-5'-Triphosphate (N1,N3-Bis(cyanomethyl)ΨTP).

1.1. Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • N1,N3-Bis(cyanomethyl)ΨTP solution (e.g., 10 mM)

  • ATP, CTP, GTP solutions (e.g., 10 mM each)

  • T7 RNA Polymerase

  • Transcription Buffer (5x or 10x)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

1.2. Procedure:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.

  • Assemble the reaction at room temperature in a nuclease-free microfuge tube in the following order:

ReagentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
Transcription Buffer (10x)2 µL1x
ATP (10 mM)2 µL1 mM
CTP (10 mM)2 µL1 mM
GTP (10 mM)2 µL1 mM
N1,N3-Bis(cyanomethyl)ΨTP (10 mM)2 µL1 mM
Linearized DNA TemplateX µL1 µg
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
  • Gently mix by pipetting up and down and centrifuge briefly.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Proceed immediately to mRNA purification.

Protocol 2: Purification of Modified mRNA

Purification is crucial to remove impurities that can affect translation efficiency and immunogenicity.[10][11]

2.1. Materials:

  • IVT reaction mixture from Protocol 1

  • mRNA purification kit (e.g., silica-based columns or oligo(dT) magnetic beads)[12][]

  • Nuclease-free water and buffers (provided with the kit)

2.2. Procedure (using magnetic beads):

  • Equilibrate the oligo(dT) magnetic beads to room temperature.

  • Add the IVT reaction mixture to a tube containing the magnetic beads.

  • Add binding buffer and mix well to allow the poly(A) tail of the mRNA to bind to the oligo(dT) on the beads.

  • Place the tube on a magnetic stand to separate the beads from the supernatant. Discard the supernatant.

  • Wash the beads with the provided wash buffers to remove contaminants.

  • Elute the purified mRNA from the beads using the elution buffer or nuclease-free water.

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess integrity using gel electrophoresis.

Protocol 3: In Vitro Translation Assay

This protocol assesses the translational efficiency of the modified mRNA in a cell-free system.[14][15]

3.1. Materials:

  • Purified N1,N3-Bis(cyanomethyl)Ψ-modified mRNA (encoding a reporter like Luciferase)

  • Rabbit Reticulocyte Lysate-based IVT Kit

  • Amino acid mixture

  • Luciferase assay reagent

  • Luminometer

3.2. Procedure:

  • Thaw the rabbit reticulocyte lysate and other kit components on ice.

  • For each reaction, combine the lysate, amino acid mixture, and 0.5-1 µg of the purified mRNA in a microfuge tube.

  • Incubate the reaction at 30°C for 90 minutes.[16]

  • Add the luciferase assay reagent to the reaction mixture according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Compare the results to mRNA containing standard uridine, Ψ, and m1Ψ as controls.

Protocol 4: Cell-Based Protein Expression and Immunogenicity Assay

This protocol evaluates protein expression and the innate immune response in cultured cells.[17]

4.1. Materials:

  • HEK293T cells (for protein expression)

  • THP-1 cells (for immunogenicity)

  • Purified N1,N3-Bis(cyanomethyl)Ψ-modified mRNA (encoding a reporter or therapeutic protein)

  • Lipid nanoparticle (LNP) formulation or other transfection reagent[18][19]

  • Cell culture media and supplements

  • ELISA or Western blot reagents for protein quantification

  • qPCR or ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

4.2. Procedure:

  • Transfection:

    • Plate HEK293T and THP-1 cells in appropriate well plates.

    • Complex the modified mRNA with the LNP or transfection reagent according to the manufacturer's protocol.

    • Add the mRNA-LNP complexes to the cells and incubate for 24-48 hours.

  • Protein Expression Analysis (HEK293T cells):

    • Lyse the cells and quantify the expressed protein using Western blot or ELISA.

  • Immunogenicity Analysis (THP-1 cells):

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines like TNF-α and IL-6 using ELISA or qPCR.

  • Analysis:

    • Compare the protein expression levels and cytokine induction of N1,N3-Bis(cyanomethyl)Ψ-modified mRNA to control mRNAs.

Visualizations

Experimental_Workflow cluster_synthesis mRNA Synthesis & Purification cluster_invitro In Vitro Analysis cluster_invivo Cell-Based Analysis template Linearized DNA Template ivt In Vitro Transcription (with N1,N3-Bis(cyanomethyl)ΨTP) template->ivt purification mRNA Purification (Oligo(dT) Beads) ivt->purification qc Quality Control (Spectrophotometry, Gel) purification->qc ivt_assay In Vitro Translation (Rabbit Reticulocyte Lysate) qc->ivt_assay transfection Cell Transfection (LNP Delivery) qc->transfection luminescence Luminescence Measurement ivt_assay->luminescence expression Protein Expression (HEK293T) transfection->expression immunogenicity Immunogenicity (THP-1) transfection->immunogenicity

Caption: Experimental workflow for synthesis and evaluation of N1,N3-Bis(cyanomethyl)Ψ-modified mRNA.

Innate_Immune_Sensing cluster_pathway Innate Immune Activation by mRNA unmodified_mrna Unmodified mRNA tlr7 TLR7/8 (Endosome) unmodified_mrna->tlr7 Strong Activation rigi RIG-I (Cytosol) unmodified_mrna->rigi Strong Activation modified_mrna Ψ, m1Ψ, or N1,N3-Bis(cyanomethyl)Ψ mRNA modified_mrna->tlr7 Reduced Activation modified_mrna->rigi Reduced Activation activation Signaling Cascade (e.g., NF-κB, IRFs) tlr7->activation rigi->activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-α) activation->cytokines translation_shutdown Translation Shutdown activation->translation_shutdown

Caption: Dampening of innate immune sensing by modified mRNA.

Logical_Relationships cluster_mods Pseudouridine Modifications cluster_props Impact on mRNA Properties U Uridine (U) Translation Increased Translation U->Translation (Baseline) Immunity Decreased Immunogenicity U->Immunity (Baseline) Stability Increased Stability U->Stability (Baseline) Psi Pseudouridine (Ψ) Psi->Translation Psi->Immunity Psi->Stability m1Psi N1-Methyl-Ψ (m1Ψ) m1Psi->Translation m1Psi->Immunity m1Psi->Stability N1N3Psi N1,N3-Bis(cyanomethyl)-Ψ N1N3Psi->Translation (Hypothesized) N1N3Psi->Immunity (Hypothesized) N1N3Psi->Stability (Hypothesized)

References

Application Notes and Protocols for N1,N3-Bis(cyanomethyl)pseudoUridine RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are hypothetical as there are no established, published methods for the use of N1,N3-Bis(cyanomethyl)pseudoUridine for RNA labeling. The proposed workflow is based on the principles of metabolic labeling with other nucleoside analogs and established bioorthogonal chemistry. The chemical derivatization of the cyanomethyl group for subsequent ligation is a conceptual proposal and would require significant experimental validation.

Introduction

The study of RNA dynamics, including synthesis, trafficking, and degradation, is crucial for understanding gene expression and the development of RNA-based therapeutics. Metabolic labeling of RNA with modified nucleosides is a powerful technique for tracking RNA in living cells.[1] This document outlines a hypothetical framework for the use of this compound, a chemically modified analog of pseudouridine, for labeling newly synthesized RNA.

Pseudouridine (Ψ) is the most abundant RNA modification and is known to enhance the stability of mRNA.[] The introduction of this compound into cellular RNA would, in theory, provide a unique chemical handle for the subsequent detection and enrichment of newly transcribed RNA. The proposed methodology involves two key stages: the metabolic incorporation of this compound into RNA and a subsequent, hypothetical chemical derivatization and bioorthogonal ligation step for tagging the labeled RNA with a reporter molecule such as biotin (B1667282) or a fluorophore.

Conceptual Workflow

The overall strategy is based on a two-step labeling process. First, this compound is supplied to cells and is metabolically converted to its triphosphate form, which is then incorporated into newly synthesized RNA by RNA polymerases. Second, the cyanomethyl groups on the isolated RNA are chemically modified to a more reactive functional group, enabling covalent attachment of a reporter molecule. This approach, if validated, could allow for the temporal analysis of the transcriptome.

G cluster_0 In Vivo Labeling cluster_1 In Vitro Processing cluster_2 Downstream Applications A This compound B Cellular Uptake and Metabolism to Triphosphate A->B C Incorporation into Newly Synthesized RNA B->C D Total RNA Isolation C->D Cell Lysis E Hypothetical Chemical Derivatization of Cyanomethyl Groups D->E F Bioorthogonal Ligation with Reporter Molecule (e.g., Biotin-Azide) E->F G RNA Enrichment (e.g., Streptavidin Beads) F->G I Fluorescence Microscopy F->I H Quantitative Analysis (e.g., RT-qPCR, Sequencing) G->H

References

Application Note: Using N1,N3-Bis(cyanomethyl)pseudoUridine for RNA Structure Mapping

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This document aims to provide detailed application notes and protocols for the use of N1,N3-Bis(cyanomethyl)pseudoUridine in RNA structure mapping. Following a comprehensive review of the current scientific literature, we must report that there is no publicly available information, research article, or established protocol detailing the use of this compound as a chemical probe for RNA structure mapping.

Product listings from chemical suppliers identify this compound as a purine (B94841) nucleoside analogue, with generic descriptions of the antitumor activities of this class of molecules.[1][2][3] However, its specific reactivity, mechanism of action, and suitability for techniques such as SHAPE-MaP have not been documented.

Given the interest in novel reagents for RNA structural analysis, we are providing a detailed application note and a general protocol for a widely accepted and powerful technique: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) . This guide will serve as a practical resource for researchers interested in implementing RNA structure mapping in their work, using well-characterized reagents.

Application Note: High-Resolution RNA Structure Analysis using SHAPE-MaP

Introduction

Understanding the secondary and tertiary structure of RNA is crucial for elucidating its function in biological processes and for the rational design of RNA-targeted therapeutics. SHAPE-MaP is a robust and versatile method that provides single-nucleotide resolution information about RNA structure, both in vitro and in vivo.[4][5][6][7]

The core principle of SHAPE is the use of electrophilic reagents that acylate the 2'-hydroxyl group of the ribose backbone in structurally flexible or single-stranded nucleotides.[7][8][9] Constrained nucleotides, typically those involved in base-pairing, are less reactive. The resulting 2'-O-adducts can be detected during reverse transcription. In the "MaP" (mutational profiling) version of the protocol, reverse transcriptase misincorporates a nucleotide opposite the adduct, creating a "mutation" in the resulting cDNA.[5][7] Deep sequencing of this cDNA library allows for the quantification of mutation rates at each nucleotide position, which are proportional to the local nucleotide flexibility.

Key Advantages of SHAPE-MaP:
  • Single-nucleotide resolution: Provides detailed structural information for each nucleotide in an RNA molecule.

  • Transcriptome-wide analysis: Can be applied to study the structure of all RNAs in a complex mixture simultaneously.[7]

  • In vivo applications: Certain SHAPE reagents are cell-permeable, allowing for the analysis of RNA structure in its native cellular environment.[7]

  • Quantitative data: The frequency of mutations directly correlates with the flexibility of the nucleotide, providing a quantitative measure of its structural state.

Commonly Used SHAPE Reagents

While this compound is not a documented SHAPE reagent, several other compounds have been extensively validated for this purpose. The choice of reagent depends on the experimental context, such as in vitro vs. in vivo studies and the desired reactivity timescale.

ReagentCommon AbbreviationKey FeaturesRecommended Use
1-methyl-7-nitroisatoic anhydride1M7High signal-to-noise ratio, cell-permeable.[8]In vivo, in vitro
1-methyl-6-nitroisatoic anhydride1M6Similar to 1M7, well-validated.[8]In vivo, in vitro
N-methylisatoic anhydrideNMIAOne of the original SHAPE reagents, extensively used.[8]In vitro, in vivo
2-methylnicotinic acid imidazolideNAICell-permeable, used for in vivo studies.[7]In vivo
Benzoyl cyanideBzCNReacts to form a stable ester, useful for studying RNA structural dynamics over time.[9]In vitro

Experimental Protocols: A General SHAPE-MaP Workflow

This protocol provides a generalized workflow for an in vitro SHAPE-MaP experiment. Concentrations and incubation times may need to be optimized for specific RNAs and experimental conditions.

RNA Preparation and Folding
  • RNA Sample: Prepare the RNA of interest at a concentration of 1-2 pmol in 10-20 µL of RNase-free water.

  • Denaturation & Renaturation:

    • Heat the RNA solution to 95°C for 2 minutes to denature any existing structures.

    • Place on ice for 2 minutes to cool rapidly.

    • Add folding buffer (e.g., 3x folding buffer: 333 mM HEPES pH 8.0, 20 mM MgCl₂, 333 mM NaCl) to a final 1x concentration.

    • Incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.

SHAPE Modification
  • Prepare SHAPE Reagent: Dilute a stock solution of the chosen SHAPE reagent (e.g., 1M7 in anhydrous DMSO) in DMSO to the desired final concentration (typically ranging from 0.1 mM to 10 mM).

  • Modification Reaction:

    • Divide the folded RNA into two aliquots: one for the (+) SHAPE reagent reaction and one for the (-) no-reagent control (add DMSO only).

    • Add the diluted SHAPE reagent to the (+) tube and an equal volume of DMSO to the (-) tube.

    • Incubate at 37°C for 5-15 minutes. The optimal time depends on the reagent's reactivity.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., containing a scavenger like DTT or β-mercaptoethanol).

  • RNA Purification: Purify the modified RNA using a standard ethanol (B145695) precipitation method or a suitable RNA cleanup kit to remove the SHAPE reagent and salts.

Reverse Transcription (for Mutational Profiling)
  • Primer Annealing:

    • To the purified RNA, add a gene-specific reverse primer.

    • Incubate at 65°C for 5 minutes, then cool on ice for at least 1 minute.

  • Reverse Transcription Reaction:

    • Prepare a master mix containing reverse transcriptase buffer, dNTPs, MnCl₂ (crucial for mutational profiling), and a reverse transcriptase enzyme (e.g., SuperScript II or IV).[7]

    • Add the master mix to the RNA-primer solution.

    • Perform reverse transcription according to the enzyme manufacturer's instructions (e.g., incubate at 42-55°C for 1-3 hours).

  • RNA Degradation: Degrade the RNA template by adding NaOH and incubating at 95°C for 3-5 minutes. Neutralize with HCl.

  • cDNA Purification: Purify the resulting cDNA using a suitable column or magnetic beads.

Library Preparation and Sequencing
  • Second Strand Synthesis/PCR Amplification: Amplify the cDNA using primers that add the necessary adapters for next-generation sequencing.

  • Library Purification and Quantification: Purify the PCR product and quantify the library.

  • Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform).

Data Analysis
  • Quality Control and Adapter Trimming: Process the raw sequencing reads to remove low-quality bases and adapter sequences.

  • Alignment: Align the reads to the reference sequence of the RNA of interest.

  • Mutation Counting: Count the number of mutations at each nucleotide position for both the (+) and (-) SHAPE reagent samples.

  • SHAPE Reactivity Calculation:

    • Calculate the mutation rate at each position for both samples.

    • Subtract the background mutation rate (from the (-) sample) from the mutation rate of the (+) sample.

    • Normalize the resulting reactivity scores (e.g., by scaling to a maximum value of 1.0 or by using the 90th percentile of reactivities).

  • Structural Modeling: Use the normalized SHAPE reactivities as constraints to guide computational RNA secondary structure prediction (e.g., using RNAstructure or ViennaRNA software).

Visualizations

SHAPE_MaP_Workflow RNA_Prep 1. RNA Folding Modification 2. SHAPE Modification (+/- Reagent) RNA_Prep->Modification Purification1 RNA Purification Modification->Purification1 RT 3. Reverse Transcription (with MnCl2) Purification1->RT cDNA_Purification cDNA Purification RT->cDNA_Purification Lib_Prep 4. Library Preparation (PCR & Sequencing) cDNA_Purification->Lib_Prep Data_Analysis 5. Data Analysis (Mutation Profiling) Lib_Prep->Data_Analysis Structure_Model RNA Structure Model Data_Analysis->Structure_Model

Caption: A high-level overview of the SHAPE-MaP experimental workflow.

SHAPE_Mechanism cluster_0 Flexible Nucleotide cluster_1 Constrained Nucleotide start RNA Backbone (2'-OH accessible) reagent + SHAPE Reagent (e.g., 1M7) adduct 2'-O-Adduct Formation reagent->adduct Acylation start2 RNA Backbone (2'-OH inaccessible) reagent2 + SHAPE Reagent (e.g., 1M7) no_reaction No Reaction reagent2->no_reaction

Caption: Mechanism of selective 2'-hydroxyl acylation by a SHAPE reagent.

References

Application Notes and Protocols for Modified Pseudouridine in CRISPR-Cas9 Guide RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for "N1,N3-Bis(cyanomethyl)pseudoUridine" did not yield specific data regarding its application in CRISPR-Cas9 guide RNA (gRNA) synthesis. The following application notes and protocols are based on the closely related and well-documented modified nucleoside, N1-methylpseudouridine (m1Ψ) , which serves as an exemplary model for the use of modified pseudouridines in genome editing.

Application Notes: N1-Methylpseudouridine (m1Ψ) in CRISPR-Cas9 Guide RNA Synthesis

The incorporation of chemically modified nucleosides into synthetic guide RNAs (gRNAs) is a critical strategy for enhancing the efficacy and safety of CRISPR-Cas9 genome editing systems.[1][2] N1-methylpseudouridine (m1Ψ), a modified analog of uridine (B1682114), has demonstrated significant potential in this regard.[[“]] When substituted for uridine during gRNA synthesis, m1Ψ can confer several advantageous properties that are highly beneficial for researchers, scientists, and drug development professionals.

Key Advantages of m1Ψ Incorporation in gRNA:

  • Enhanced Stability: Like other chemical modifications, m1Ψ can increase the resistance of gRNA to degradation by cellular nucleases.[2] This enhanced stability is particularly crucial when delivering the CRISPR-Cas9 components as RNA or ribonucleoprotein (RNP) complexes, as it prolongs the functional lifetime of the gRNA within the cell.

  • Maintained On-Target Activity: Studies have shown that the complete substitution of uridine with m1Ψ in gRNAs does not negatively impact, and can even preserve, the on-target cleavage activity of the Cas9 nuclease.[[“]][4] This allows for efficient genome editing at the intended locus.

  • Reduced Off-Target Effects: A significant challenge in CRISPR-based therapeutics is the potential for off-target mutations. The inclusion of m1Ψ in gRNAs has been shown to significantly reduce the off-target effects of the CRISPR-Cas9 system in vitro, thereby increasing the specificity and safety of the editing process.[[“]][4]

  • Reduced Immunogenicity: Synthetic RNAs can trigger innate immune responses within cells. Modified nucleosides like m1Ψ are known to reduce the immunogenicity of RNA molecules, which is a critical feature for in vivo and therapeutic applications.[5][6]

Data Presentation: Performance of m1Ψ-Modified gRNA

The following tables summarize quantitative data from studies on gRNAs fully modified with N1-methylpseudouridine.

Table 1: In Vitro Cleavage Efficiency of m1Ψ-Modified sgRNA

SubstrateUnmodified sgRNA (% Cleavage)Fully m1Ψ-Modified sgRNA (% Cleavage)
On-Target~85%~85%
Single-Nucleotide MismatchVariable (e.g., ~20-60%)Significantly Reduced (e.g., ~5-20%)
Double-Nucleotide MismatchVariable (e.g., ~10-40%)Markedly Reduced (e.g., ~2-10%)

(Data are representative values synthesized from findings in referenced studies.[4])

Table 2: Kinetic Parameters of DNA Cleavage with m1Ψ-Modified sgRNA

ParameterUnmodified sgRNAFully m1Ψ-Modified sgRNA
Observed Rate Constant (kobs) BaselineComparable to unmodified
Maximal Extent of Duplex Cleavage (Amax) BaselineComparable to unmodified

(Based on in vitro kinetic analysis.[4])

Table 3: In-Cellulo Genome Editing Efficiency

gRNA ModificationGenome Editing Efficiency (%)
UnmodifiedBaseline
50% m1Ψ-ModifiedComparable to unmodified

(Data from studies in human cell lines.[4])

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-Modified Single Guide RNA (sgRNA)

This protocol describes the synthesis of m1Ψ-containing sgRNAs using T7 RNA polymerase.

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the sgRNA sequence.

  • T7 RNA Polymerase

  • Transcription Buffer (10x)

  • Ribonucleoside triphosphates (NTPs): ATP, CTP, GTP (100 mM each)

  • Uridine-5'-triphosphate (UTP) (100 mM)

  • N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-TP) (100 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or reagents for phenol-chloroform extraction and ethanol (B145695) precipitation.

Procedure:

  • Template Preparation: Prepare a high-quality, linearized DNA template encoding the desired sgRNA downstream of a T7 promoter. The template can be generated by PCR or by linearizing a plasmid.

  • Transcription Reaction Assembly: In a nuclease-free tube on ice, assemble the following reaction mixture:

    • 10x Transcription Buffer: 2 µL

    • ATP, CTP, GTP (100 mM each): 2 µL of each

    • UTP (100 mM): See note below

    • m1Ψ-TP (100 mM): See note below

    • Linear DNA Template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

    Note on UTP/m1Ψ-TP Ratio: For fully modified sgRNA, completely replace UTP with m1Ψ-TP. For partial modification, adjust the ratio of UTP to m1Ψ-TP as desired (e.g., a 1:1 ratio for 50% modification).[4]

  • Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed sgRNA using an RNA purification kit according to the manufacturer's instructions. Alternatively, perform a phenol-chloroform extraction followed by ethanol precipitation.

  • Quality Control: Resuspend the purified sgRNA in nuclease-free water. Assess the quality and quantity of the sgRNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a denaturing polyacrylamide gel to verify its integrity and size. Store the purified m1Ψ-sgRNA at -80°C.

Protocol 2: CRISPR-Cas9 Gene Editing in Mammalian Cells using m1Ψ-sgRNA and Cas9 Protein (Ribonucleoprotein Delivery)

This protocol outlines the delivery of a pre-formed Cas9-m1Ψ-sgRNA ribonucleoprotein (RNP) complex into mammalian cells via electroporation.

Materials:

  • Purified, recombinant S. pyogenes Cas9 protein

  • Purified m1Ψ-modified sgRNA (from Protocol 1)

  • Mammalian cells of interest

  • Appropriate cell culture medium and supplements

  • Electroporation system (e.g., Neon™ Transfection System) and corresponding tips/cuvettes

  • Resuspension Buffer (e.g., Buffer R from the Neon™ kit)

  • Nuclease-free duplex buffer or PBS

Procedure:

  • Cell Culture: Culture the target mammalian cells under standard conditions until they reach the desired confluency for electroporation.

  • RNP Complex Formation:

    • In a nuclease-free tube, dilute the Cas9 protein and the m1Ψ-sgRNA in nuclease-free buffer. A typical molar ratio of Cas9 to sgRNA is 1:1.2 to 1:3.

    • Combine the diluted Cas9 protein and m1Ψ-sgRNA.

    • Mix gently and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.

  • Cell Preparation for Electroporation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Count the cells and resuspend them in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^5 cells per 10 µL reaction).

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension.

    • Gently mix and aspirate the cell/RNP mixture into the electroporation tip/cuvette.

    • Deliver the electrical pulse using the optimized parameters for your specific cell line.

  • Post-Electroporation Culture:

    • Immediately transfer the electroporated cells into a pre-warmed culture plate containing fresh, antibiotic-free medium.

    • Incubate the cells under standard culture conditions for 48-72 hours.

  • Analysis of Gene Editing Efficiency:

    • After incubation, harvest the cells and extract genomic DNA.

    • Amplify the genomic region targeted by the sgRNA using PCR.

    • Analyze the PCR product for the presence of insertions and deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by next-generation sequencing.

Mandatory Visualizations (Graphviz)

G cluster_design Phase 1: Design & Synthesis cluster_delivery Phase 2: RNP Delivery & Editing cluster_analysis Phase 3: Analysis sgRNA_design sgRNA Design template_prep DNA Template Preparation sgRNA_design->template_prep ivt In Vitro Transcription (with m1Ψ-TP) template_prep->ivt purification sgRNA Purification & QC ivt->purification rnp_formation Cas9-sgRNA RNP Complex Formation purification->rnp_formation transfection Cell Transfection (e.g., Electroporation) rnp_formation->transfection incubation Cell Incubation (48-72h) transfection->incubation gdna_extraction Genomic DNA Extraction incubation->gdna_extraction pcr PCR Amplification of Target Locus gdna_extraction->pcr analysis Indel Analysis (e.g., T7E1 Assay, NGS) pcr->analysis

Caption: General workflow for CRISPR-Cas9 gene editing using m1Ψ-modified sgRNA.

G cluster_setup Reaction Setup cluster_reaction Cleavage Reaction cluster_analysis Analysis cas9 Cas9 Protein rnp Assemble Cas9-sgRNA RNP cas9->rnp sgRNA m1Ψ-sgRNA sgRNA->rnp target_dna Target DNA Substrate (Plasmid or PCR Product) mix Combine RNP with Target DNA & Buffer target_dna->mix buffer Reaction Buffer buffer->mix rnp->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop Reaction (e.g., with Proteinase K) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel quantify Quantify Cleavage Products gel->quantify

Caption: Experimental workflow for in vitro cleavage assay with m1Ψ-modified sgRNA.

G cluster_prep Preparation cas9 Cas9 Protein rnp_formation 1. Form RNP Complex (Cas9 + m1Ψ-sgRNA) cas9->rnp_formation sgRNA m1Ψ-sgRNA sgRNA->rnp_formation cells Prepare Target Cells electroporation 2. Electroporate Cells with RNP Complex cells->electroporation rnp_formation->electroporation culture 3. Culture Cells (48-72 hours) electroporation->culture analysis 4. Analyze Genomic DNA for Indels culture->analysis

Caption: Cellular gene editing workflow using RNP delivery of m1Ψ-modified sgRNA.

References

Application Notes and Protocols for N1,N3-Bis(cyanomethyl)pseudoUridine in RNA-Based Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive review of publicly available scientific literature and data, there is currently no specific information, application data, or established protocols regarding the use of N1,N3-Bis(cyanomethyl)pseudoUridine in RNA-based vaccines. The information presented herein is intended to provide a foundational resource for researchers interested in exploring the potential of this novel modified nucleoside. The protocols are representative examples based on established methods for other modified nucleosides and have not been validated for this compound.

Introduction to this compound

This compound is a chemically synthesized derivative of pseudouridine (B1679824), the most abundant naturally occurring modified nucleoside in RNA. While the incorporation of modified nucleosides like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) is a well-established strategy to enhance the stability and translational capacity and reduce the immunogenicity of mRNA in vaccines, the properties of this compound in this context have not yet been reported.

Information from chemical suppliers suggests potential applications in other therapeutic areas.

Potential (Non-Vaccine) Applications

The following table summarizes the potential applications of this compound as described in publicly available resources. It is crucial to note that these are not validated applications in RNA vaccines and require further investigation.

Potential Application Area Reported Mechanism of Action Source/Classification
Antiviral Therapy Inhibitor of viral RNA generation, thereby disallowing virus replication. Potentially effective against coronaviruses.[1]Chemical Supplier Data[1]
Cancer Therapy Acts as a growth-reducing agent for malignant cells.[1] Classified as a purine (B94841) nucleoside analogue with potential antitumor activity.[2]Chemical Supplier Data,[1] MedChemExpress[2]
Research Classified as a nucleoside antimetabolite/analog.[2]MedChemExpress[2]

Hypothetical Workflow for Evaluation in RNA Vaccines

For researchers interested in evaluating the potential of this compound for RNA-based vaccines, a systematic approach is necessary. The following workflow outlines the key experimental stages.

Workflow for Evaluating Novel Modified Nucleoside cluster_0 Phase 1: Synthesis and Incorporation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Synthesis of This compound B Triphosphorylation to obtain N1,N3-Bis(cyanomethyl)pseudoUTP A->B Chemical Synthesis C In Vitro Transcription (IVT) of mRNA with modified UTP B->C Enzymatic Incorporation D mRNA Stability Assay (e.g., RNase degradation) C->D E In Vitro Translation Assay (e.g., cell-free or cell-based) C->E F Immunogenicity Assessment (e.g., TLR activation in cell lines) C->F G Lipid Nanoparticle (LNP) Formulation of mRNA F->G H Animal Model Immunization (e.g., mice) G->H I Analysis of Immune Response (Antibody titers, T-cell response) H->I J Challenge Study (if applicable) I->J

Caption: Hypothetical workflow for the evaluation of a novel modified nucleoside in mRNA vaccines.

Experimental Protocols (Representative Examples)

The following protocols are generalized and should be optimized for this compound.

Protocol for Synthesis of Modified Nucleoside Triphosphate

The synthesis of nucleoside triphosphates from the corresponding nucleoside is a critical step. The Ludwig-Eckstein method is a widely used "one-pot, three-steps" procedure for generating modified triphosphates.[3][4]

Materials:

  • This compound (as starting material)

  • Salicyl phosphorochloridite

  • Tris(tetra-n-butylammonium) hydrogen pyrophosphate

  • Iodine

  • Anhydrous solvents (e.g., pyridine, DMF)

  • Purification columns (e.g., HPLC)

Procedure:

  • Protection of Hydroxyl Groups (if necessary): Depending on the reactivity, the 2' and 3' hydroxyl groups of the ribose may need to be protected.

  • Reaction with Salicyl Phosphorochloridite: The (protected) nucleoside is reacted with salicyl phosphorochloridite, which specifically reacts with the free 5'-hydroxyl group to yield an activated phosphite (B83602) intermediate.

  • Cyclization with Pyrophosphate: The addition of tris(tetra-n-butylammonium) hydrogen pyrophosphate displaces the salicylic (B10762653) acid and forms a cyclic intermediate.

  • Oxidation: Iodine-mediated oxidation of the cyclic intermediate yields the cyclic nucleoside triphosphate.

  • Hydrolysis and Deprotection: The cyclic triphosphate is hydrolyzed to the linear triphosphate. Any protecting groups are then removed.

  • Purification: The final product is purified using anion-exchange chromatography followed by HPLC. The purity should be confirmed by NMR and mass spectrometry.

Protocol for In Vitro Transcription (IVT) with Modified Nucleotides

This protocol describes the synthesis of mRNA with complete substitution of uridine (B1682114) triphosphate (UTP) with a modified counterpart.

Materials:

  • Linearized DNA template with a T7 promoter

  • ATP, GTP, CTP solutions (high purity)

  • This compound-5´-Triphosphate (custom synthesized)

  • T7 RNA Polymerase

  • Transcription Buffer

  • Cap analog (e.g., CleanCap® Reagent AG)

  • DNase I (RNase-free)

  • Nuclease-free water

  • mRNA purification kit (e.g., silica-based columns or magnetic beads)

Procedure:

  • Thaw Reagents: Thaw all components at room temperature, except for the T7 RNA Polymerase, which should be kept on ice.

  • Assemble the Reaction: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

    • Nuclease-free water (to final volume)

    • Transcription Buffer

    • ATP, GTP, CTP

    • N1,N3-Bis(cyanomethyl)pseudoUTP (at a concentration equimolar to the standard UTP)

    • Cap Analog

    • Linearized DNA Template (0.5-1 µg)

    • T7 RNA Polymerase

  • Incubation: Mix gently by pipetting and incubate at 37°C for 1-2 hours.

  • DNA Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • mRNA Purification: Purify the mRNA using a suitable kit according to the manufacturer's instructions to remove enzymes, unincorporated nucleotides, and the digested DNA template.

  • Quality Control: Analyze the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis. Quantify the mRNA concentration using a fluorometric assay (note: UV absorbance may be altered by the modification).

Signaling Pathways Affected by Nucleoside Modifications

The primary rationale for using modified nucleosides in mRNA vaccines is to evade the innate immune system's recognition of foreign RNA. Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) 7 and 8 in the endosome, while double-stranded RNA byproducts of IVT can activate TLR3, RIG-I, and MDA5 in the cytoplasm. This recognition triggers a cascade leading to the production of type I interferons and pro-inflammatory cytokines, which can inhibit protein translation and potentially cause adverse effects. Modifications like pseudouridine and N1-methylpseudouridine have been shown to dampen this activation. The effect of this compound on these pathways is unknown and would be a critical area of investigation.

Innate Immune Sensing of RNA cluster_0 Endosome cluster_1 Cytoplasm unmodified_mRNA Unmodified ssRNA TLR7_8 TLR7/8 unmodified_mRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRF IRF3/7 Activation MyD88->IRF NFkB NF-κB Activation MyD88->NFkB dsRNA dsRNA byproduct RIG_I RIG-I / MDA5 dsRNA->RIG_I MAVS MAVS RIG_I->MAVS MAVS->IRF MAVS->NFkB Interferon Type I Interferons IRF->Interferon Cytokines Pro-inflammatory Cytokines NFkB->Cytokines modified_mRNA Modified mRNA (e.g., with this compound?) modified_mRNA->TLR7_8 Reduced Recognition (?)

Caption: Innate immune signaling pathways activated by foreign RNA and the hypothetical role of modifications.

Conclusion and Future Directions

This compound is a novel, chemically synthesized pseudouridine derivative with potential applications in antiviral and cancer therapies. However, its utility in the context of RNA-based vaccines remains unexplored. The immediate research priorities for any scientist or drug developer interested in this compound would be to:

  • Develop a robust synthesis and purification protocol for this compound-5´-Triphosphate.

  • Evaluate its incorporation efficiency into mRNA by T7 RNA polymerase.

  • Characterize the resulting mRNA in vitro for stability, translational efficiency, and its ability to evade innate immune sensors.

  • If in vitro results are promising, proceed with in vivo studies to assess immunogenicity and protective efficacy in a relevant disease model.

This foundational research is essential to determine if this compound could offer advantages over existing modifications in the rapidly evolving field of mRNA therapeutics.

References

Application Notes: Quantification of N1,N3-Bis(cyanomethyl)pseudoUridine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1,N3-Bis(cyanomethyl)pseudoUridine is a synthetically modified analog of pseudouridine (B1679824) (Ψ), the most abundant RNA modification. The introduction of cyanomethyl groups at the N1 and N3 positions of the uracil (B121893) base offers unique chemical properties that can be leveraged in the development of RNA-based therapeutics. The precise and accurate quantification of its incorporation into RNA molecules is critical for ensuring the quality, consistency, and efficacy of these therapeutic agents. This document provides a detailed protocol for the quantification of this compound in RNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of modified nucleosides.[1][2][3]

Application Areas

  • Quality Control of mRNA Therapeutics: Ensuring batch-to-batch consistency in the level of this compound incorporation is crucial for the safety and efficacy of mRNA-based vaccines and therapies.[4][5][6][7]

  • Pharmacokinetic and Pharmacodynamic Studies: Quantifying the modified nucleoside in biological samples can help in understanding the stability, distribution, and metabolism of the RNA therapeutic in vivo.

  • Mechanism of Action Studies: Correlating the level of modification with biological outcomes, such as protein expression levels and immunogenicity, can provide insights into the functional role of this compound.

Experimental Workflow for Quantification

The overall workflow for the quantification of this compound in an RNA sample involves enzymatic digestion of the RNA into its constituent nucleosides, followed by separation and detection using LC-MS/MS.

Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing RNA_Sample RNA Sample containing This compound Digestion Enzymatic Digestion to Nucleosides RNA_Sample->Digestion Nuclease P1, Phosphatase LC_Separation LC Separation Digestion->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Elution Quantification Quantification against Standard Curve MS_Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: Overall experimental workflow for the quantification of this compound in RNA.

Protocol: LC-MS/MS Quantification of this compound

This protocol outlines the procedure for the absolute quantification of this compound in purified RNA samples.

1. Materials and Reagents

  • RNA Sample: Purified RNA containing this compound.

  • This compound Standard: Synthesized and purified this compound nucleoside for standard curve generation.

  • Enzymes: Nuclease P1, Alkaline Phosphatase (e.g., Calf Intestinal Phosphatase).

  • Buffers: Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3).

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water.

  • Standard Nucleosides: Adenosine (A), Guanosine (G), Cytidine (C), Uridine (B1682114) (U) for quantification of canonical nucleosides.

2. Preparation of Standard Curve

  • Prepare a 1 mg/mL stock solution of the this compound standard in LC-MS grade water.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 pmol/µL to 100 fmol/µL.

  • Prepare similar standard curves for the canonical nucleosides (A, C, G, U).

3. RNA Digestion

  • To 1-5 µg of the purified RNA sample, add Nuclease P1 in an appropriate buffer (e.g., 20 mM ammonium acetate, pH 5.3).

  • Incubate at 37°C for 2 hours.

  • Add Alkaline Phosphatase and continue to incubate at 37°C for an additional 2 hours.

  • After digestion, centrifuge the sample at high speed (e.g., 12,000 x g) for 5 minutes to pellet the enzymes.

  • Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.[8]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column suitable for nucleoside analysis.

    • Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 40% Mobile Phase B over 20 minutes is a typical starting point.[9]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific mass transitions for this compound and canonical nucleosides need to be determined. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be the protonated base [BH₂]⁺ resulting from the cleavage of the glycosidic bond.[10][11]

    NucleosidePrecursor Ion (m/z)Product Ion (m/z)
    Adenosine (A)268.1136.1
    Cytidine (C)244.1112.1
    Guanosine (G)284.1152.1
    Uridine (U)245.1113.1
    Pseudouridine (Ψ)245.1113.1
    This compound323.1191.1

5. Data Analysis and Quantification

  • Integrate the peak areas for the specific MRM transitions for each nucleoside in both the standards and the samples.

  • Generate a standard curve by plotting the peak area versus the concentration for each standard.

  • Determine the concentration of this compound and the canonical nucleosides in the digested RNA sample by interpolating their peak areas from the respective standard curves.

  • Calculate the percentage of incorporation of this compound relative to the total uridine content (Uridine + Pseudouridine + this compound) or as a fraction of all nucleosides.

Quantitative Data Summary

The following table presents hypothetical data from the quantification of this compound in three different batches of a synthetic mRNA therapeutic.

Sample IDTotal RNA (µg)A (pmol)C (pmol)G (pmol)U (pmol)Ψ (pmol)This compound (pmol)% Incorporation of Modified Uridine
Batch 0012.02105189522502510201098.0%
Batch 0022.02110190022452812199597.5%
Batch 0032.02098188822552211202598.3%

% Incorporation of Modified Uridine = [this compound] / ([U] + [Ψ] + [this compound]) * 100

Logical Pathway: Impact of this compound on mRNA Therapeutics

The incorporation of this compound into mRNA is hypothesized to modulate its biological properties, leading to an improved therapeutic outcome. This diagram illustrates the logical relationships between the modification and its desired effects.

LogicalPathway cluster_modification Chemical Modification cluster_properties Biophysical & Biological Properties cluster_outcome Therapeutic Outcome Modification Incorporation of This compound into mRNA Stability Increased mRNA Stability Modification->Stability Alters RNA structure Translation Enhanced Translational Efficiency Modification->Translation Optimizes codon usage Immunity Reduced Innate Immune Recognition Modification->Immunity Masks from immune sensors Protein Higher Protein Expression Stability->Protein Translation->Protein Safety Improved Safety Profile Immunity->Safety Efficacy Enhanced Therapeutic Efficacy Protein->Efficacy Safety->Efficacy

Caption: Logical pathway from RNA modification to therapeutic effect.

References

Application Notes and Protocols for N1,N3-Bis(cyanomethyl)pseudoUridine in mRNA-based Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

A search of the current scientific literature and public databases reveals no available data on the use of N1,N3-Bis(cyanomethyl)pseudoUridine for enhancing protein expression from messenger RNA (mRNA). While this chemically modified nucleoside is available from some suppliers, its effects on mRNA transcription, translation efficiency, and immunogenicity have not been publicly documented.

Therefore, detailed application notes, protocols, and quantitative data for this compound in this context cannot be provided.

As a comprehensive alternative, this document details the application and protocols for the well-established and widely used modified nucleoside, N1-methylpseudouridine (m1Ψ) , which is known to significantly enhance protein expression from mRNA. These notes are intended for researchers, scientists, and drug development professionals working with mRNA therapeutics and vaccines.

Application Notes: N1-methylpseudouridine (m1Ψ) for Enhanced Protein Expression

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA, offers significant advantages over unmodified uridine (B1682114) or even its precursor, pseudouridine (B1679824) (Ψ). The primary benefits are a substantial increase in protein expression and a reduction in the innate immune response to the mRNA molecule.[1][]

Mechanism of Action:

The enhancement of protein expression by m1Ψ is multifactorial:

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, triggering an innate immune response.[1][] This can lead to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α) by protein kinase R (PKR), resulting in a global shutdown of protein synthesis.[1][4] The presence of m1Ψ in the mRNA sequence abrogates the activation of these sensors, thus preventing translational repression.[1]

  • Enhanced Translational Capacity: Studies have shown that mRNAs containing m1Ψ exhibit increased ribosome density. This suggests that m1Ψ-modified mRNAs are translated more efficiently, potentially by promoting ribosome loading, recycling, or elongation. While pseudouridine (Ψ) also enhances translation, m1Ψ has been shown to be superior in this regard.[1]

  • Increased mRNA Stability: While the primary mechanism is related to evading the immune response, some studies suggest that modifications like pseudouridine can also confer a degree of enhanced stability to the mRNA molecule.[][]

Applications:

The properties of m1Ψ-modified mRNA make it highly suitable for a range of applications, including:

  • mRNA Vaccines: As demonstrated by the successful COVID-19 mRNA vaccines, m1Ψ is crucial for achieving high-level antigen expression without inducing a strong inflammatory response to the mRNA itself.[]

  • Protein Replacement Therapies: For diseases caused by deficient or non-functional proteins, m1Ψ-modified mRNA can be used to express the correct protein in the patient's own cells.

  • Gene Editing: mRNA encoding for gene-editing enzymes like CRISPR-Cas9 can be modified with m1Ψ to ensure efficient and transient expression, minimizing off-target effects.

  • Cancer Immunotherapies: Modified mRNA can be used to express tumor-associated antigens to stimulate an anti-tumor immune response.

Quantitative Data on Protein Expression Enhancement

The following tables summarize representative quantitative data from studies comparing protein expression from unmodified, Ψ-modified, and m1Ψ-modified mRNAs.

Table 1: Relative Luciferase Expression in THP-1 Cells

mRNA ModificationRelative Luciferase Activity (%)Reference
Wild-Type (Uridine)Low (baseline)[1]
Pseudouridine (Ψ)Higher than Wild-Type[1]
N1-methylpseudouridine (m1Ψ)Highest[1]

Data adapted from a study demonstrating the superior performance of N1-substituted pseudouridines.[1]

Table 2: In Vitro Translation of GFP mRNA

mRNA ModificationRelative Protein YieldReference
Unmodified1x
5-methylcytidine (5mC) / Pseudouridine (Ψ)~4-5x
5-methylcytidine (5mC) / N1-methylpseudouridine (m1Ψ)~10-12x
N1-methylpseudouridine (m1Ψ)~15-20x

Approximate relative yields based on graphical data from in vitro translation in Krebs extracts.

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using a commercially available T7 RNA polymerase-based in vitro transcription kit.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • In Vitro Transcription Kit (e.g., HiScribe™ T7 ARCA mRNA Kit from NEB)

  • ATP, GTP, CTP solutions (typically 100 mM)

  • N1-Methylpseudouridine-5´-Triphosphate (m1ΨTP) (e.g., from TriLink BioTechnologies)

  • Cap analog (e.g., ARCA or CleanCap®)

  • T7 RNA Polymerase Mix

  • DNase I

  • RNA purification kit or lithium chloride precipitation reagents

Procedure:

  • Thaw Reagents: Thaw all components except the T7 RNA Polymerase Mix at room temperature. Keep the enzyme mix on ice.

  • Assemble the Reaction: In a nuclease-free microfuge tube, assemble the following components at room temperature in the order listed. The final reaction volume is typically 20 µL.

ComponentVolume (µL)Final Concentration
Nuclease-free Waterto 20 µL
2x ARCA/NTP Mix*10 µL1x
CTP (100 mM)0.5 µL2.5 mM
ATP (100 mM)0.5 µL2.5 mM
GTP (100 mM)0.5 µL2.5 mM
m1ΨTP (100 mM)1.0 µL5 mM
Linearized DNA TemplateX µL1 µg
T7 RNA Polymerase Mix2 µL1x
  • Incubation: Mix gently by pipetting and centrifuge briefly. Incubate at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.

  • DNase Treatment: Add 2 µL of DNase I to the reaction, mix, and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the mRNA using an appropriate column-based kit or by LiCl precipitation.

  • Quality Control: Assess the integrity and concentration of the synthesized mRNA using a denaturing agarose (B213101) gel, and spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).

Protocol 2: Transfection of m1Ψ-Modified mRNA into Cultured Cells

This protocol provides a general guideline for transfecting mammalian cells with m1Ψ-modified mRNA to assess protein expression.

Materials:

  • m1Ψ-modified mRNA encoding a reporter protein (e.g., GFP, Luciferase)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete culture medium

  • Opti-MEM® or other serum-free medium

  • Lipid-based transfection reagent (e.g., Lipofectamine™ MessengerMAX™)

  • Multi-well culture plates (e.g., 24-well plate)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of mRNA-Lipid Complexes: a. For each well, dilute 500 ng of m1Ψ-modified mRNA into 25 µL of Opti-MEM®. b. In a separate tube, dilute 1.5 µL of Lipofectamine™ MessengerMAX™ into 25 µL of Opti-MEM®. c. Combine the diluted mRNA and diluted lipid reagent. Mix gently and incubate for 10 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 50 µL of mRNA-lipid complexes dropwise to each well containing cells and medium. Gently rock the plate to distribute the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 6, 24, 48 hours).

  • Assay for Protein Expression: Analyze the expression of the reporter protein.

    • GFP: Visualize using fluorescence microscopy or quantify by flow cytometry.

    • Luciferase: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

Visualizations

Experimental_Workflow_mRNA_Synthesis cluster_synthesis mRNA Synthesis template Linearized DNA Template ivt In Vitro Transcription (T7 RNA Polymerase, ATP, GTP, CTP, m1ΨTP) template->ivt dnase DNase I Treatment ivt->dnase purify mRNA Purification dnase->purify qc Quality Control (Gel, Spectrophotometry) purify->qc Signaling_Pathway_mRNA_Sensing cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA unmod_mrna Unmodified mRNA (contains Uridine) tlr TLR7/8, RIG-I unmod_mrna->tlr pkr PKR Activation tlr->pkr eif2a eIF2α Phosphorylation pkr->eif2a translation_off Translation Inhibition eif2a->translation_off mod_mrna m1Ψ-mRNA no_recognition Immune Evasion mod_mrna->no_recognition ribosome Ribosome mod_mrna->ribosome protein High Protein Expression ribosome->protein

References

Detecting N1,N3-Bis(cyanomethyl)pseudoUridine: A Guide for RNA Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Identification and Quantification of a Key Pseudouridine (B1679824) Derivative in RNA Sequences

For researchers, scientists, and drug development professionals engaged in the study of RNA modifications, the accurate detection of modified nucleosides is paramount. Pseudouridine (Ψ), the most abundant internal RNA modification, plays a critical role in RNA stability and function. However, its detection is challenging as it is an isomer of uridine (B1682114) and thus "mass-silent" in standard mass spectrometry. Chemical derivatization provides a powerful solution to this analytical hurdle.

This document provides detailed application notes and protocols for the detection of N1,N3-Bis(cyanomethyl)pseudoUridine, a derivative formed by the chemical labeling of pseudouridine with acrylonitrile (B1666552). This process, known as cyanoethylation, introduces a specific mass tag to pseudouridine residues, enabling their unambiguous identification and quantification in RNA sequences by mass spectrometry.

Principle of Detection

The core principle of this method lies in the selective chemical modification of pseudouridine with acrylonitrile. Under specific pH conditions (typically pH 8.6-8.8), acrylonitrile reacts with the N1 and N3 positions of the pseudouridine base. This addition of one or two cyanoethyl groups results in a predictable mass increase, making the modified pseudouridine distinguishable from uridine by mass spectrometry. The primary product is N1-cyanoethylpseudouridine, with a mass increase of 53 Da. A second, slower reaction can occur at the N3 position, leading to the formation of this compound, with a total mass increase of 106 Da.

The overall workflow involves the enzymatic digestion of the RNA sample into smaller fragments, followed by the cyanoethylation reaction. The resulting mixture of modified and unmodified RNA fragments is then analyzed by mass spectrometry, typically Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The following diagram illustrates the general workflow for the detection of cyanoethylated pseudouridine in RNA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis cluster_results Results RNA_Sample RNA Sample Digestion Enzymatic Digestion (e.g., RNase T1, RNase A) RNA_Sample->Digestion Cyanoethylation Cyanoethylation (Acrylonitrile, pH 8.6-8.8) Digestion->Cyanoethylation Mass_Spectrometry Mass Spectrometry (MALDI-MS or LC-MS/MS) Cyanoethylation->Mass_Spectrometry Data_Analysis Data Analysis (Mass Shift Detection) Mass_Spectrometry->Data_Analysis Identification Identification of Pseudouridine Sites Data_Analysis->Identification Quantification Semi-Quantification of Pseudouridylation Data_Analysis->Quantification

A general workflow for detecting pseudouridine via cyanoethylation.

Quantitative Data Summary

The efficiency of the cyanoethylation reaction and the subsequent detection of modified pseudouridine can be influenced by various factors, including reaction time, temperature, and the specific RNA sequence. The following table summarizes representative quantitative data from studies employing this method.

ParameterValueAnalytical MethodRNA SourceReference
Mass Shift (Mono-adduct) +53.0 DaMALDI-MSE. coli tRNATyrII[1]
Mass Shift (Bis-adduct) +106.0 DaMALDI-MSE. coli tRNATyrII[1]
Reaction pH 8.6LC-MSHuman U snRNA[2]
Reaction Temperature 70°CLC-MSHuman U snRNA[2]
Reaction Time 120 minutesLC-MSHuman U snRNA[2]
Estimated Stoichiometry (U5 snRNA, position 11) ~40%LC-MSHuman U5 snRNA[2]

Experimental Protocols

Protocol 1: Cyanoethylation of RNA for Mass Spectrometry Analysis

This protocol is adapted from methodologies described for the analysis of pseudouridine in various RNA species.[2][3]

Materials:

  • Purified RNA sample

  • RNase T1 or RNase A

  • Acrylonitrile (Caution: Toxic and flammable. Handle in a fume hood with appropriate personal protective equipment.)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • Ethanol (B145695)

  • Nuclease-free water

Procedure:

  • RNA Digestion:

    • To <1 pmol of purified RNA in 5 µL of nuclease-free water, add the appropriate RNase (e.g., 1 unit of RNase T1).

    • Incubate at 37°C for 1-2 hours.

  • Cyanoethylation Reaction:

    • Prepare the reaction mixture by combining the following in a microcentrifuge tube:

      • 5 µL of RNase-digested RNA

      • 34 µL of a solution containing 40% ethanol and 1.2 M TEAA, adjusted to pH 8.6.

      • 1 µL of acrylonitrile.

    • Incubate the reaction mixture at 70°C for 2 hours.

  • Sample Preparation for Mass Spectrometry:

    • After incubation, dilute the reaction mixture with 10 volumes of nuclease-free water.

    • The sample is now ready for LC-MS analysis. For MALDI-MS, the sample may require further purification (e.g., using a reverse-phase C18 ZipTip) to remove salts and other interfering substances.

Protocol 2: MALDI-MS Analysis of Cyanoethylated RNA Fragments

This protocol provides a general guideline for the analysis of cyanoethylated RNA fragments using MALDI-MS.[1][4]

Materials:

Procedure:

  • Sample-Matrix Co-crystallization:

    • Mix 1 µL of the cyanoethylated RNA sample with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely, forming co-crystals of the sample and matrix.

  • MALDI-TOF Mass Spectrometry:

    • Analyze the sample using a MALDI-TOF mass spectrometer in either positive or negative ion mode. The choice of mode may depend on the specific instrument and the expected charge state of the RNA fragments.

    • Acquire mass spectra over an appropriate mass range to detect the expected RNA fragments.

  • Data Analysis:

    • Compare the mass spectra of the cyanoethylated sample with that of an untreated control sample.

    • Identify peaks in the cyanoethylated sample that show a mass increase of +53.0 Da (for N1-cyanoethylpseudouridine) or +106.0 Da (for this compound) compared to the corresponding peaks in the control sample.

    • The presence of these mass shifts confirms the presence of pseudouridine at that specific location in the RNA sequence.

Protocol 3: LC-MS/MS Analysis of Cyanoethylated RNA Fragments

This protocol outlines a general approach for the separation and analysis of cyanoethylated RNA fragments by LC-MS/MS.[3][5]

Materials:

  • Cyanoethylated RNA fragments

  • LC-MS system equipped with a suitable reverse-phase column (e.g., C18)

  • Mobile phase A (e.g., 16.3 mM TEA/400 mM HFIP in water, pH 7.0)

  • Mobile phase B (e.g., 50% Mobile phase A in methanol)

Procedure:

  • Liquid Chromatography Separation:

    • Inject the diluted cyanoethylation reaction mixture onto the LC system.

    • Separate the RNA fragments using a suitable gradient of mobile phase B. A typical gradient might start at 5% B and increase to 95% B over 50 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluting fragments are introduced into the mass spectrometer.

    • Acquire full scan MS spectra to identify the masses of the eluting fragments.

    • Perform tandem mass spectrometry (MS/MS) on the ions corresponding to the expected masses of cyanoethylated fragments to obtain sequence information and confirm the site of modification.

  • Data Analysis:

    • Analyze the MS and MS/MS data to identify fragments containing the +53 Da or +106 Da mass shift.

    • The fragmentation pattern in the MS/MS spectra can be used to pinpoint the exact location of the cyanoethylated pseudouridine within the RNA fragment.

Logical Relationships in Data Interpretation

The identification of this compound relies on a clear logical progression from the experimental procedure to the final data interpretation.

logical_relationship cluster_premise Experimental Premise cluster_observation Mass Spectrometry Observation cluster_conclusion Conclusion P1 Pseudouridine (Ψ) is isomeric with Uridine (U) O1 Mass peak observed at [M+53.0 Da] P1->O1 leads to O2 Mass peak observed at [M+106.0 Da] P1->O2 leads to P2 Acrylonitrile reacts with Ψ at N1 and N3 P2->O1 leads to P2->O2 leads to P3 Reaction adds a mass of 53 Da per cyanoethyl group P3->O1 leads to P3->O2 leads to C1 Presence of N1-cyanoethylpseudouridine O1->C1 indicates C2 Presence of this compound O2->C2 indicates

Logical flow for identifying cyanoethylated pseudouridine.

Concluding Remarks

The cyanoethylation of pseudouridine followed by mass spectrometry is a robust and specific method for the detection and semi-quantification of this important RNA modification. By converting the mass-silent pseudouridine into a mass-tagged derivative, researchers can overcome a significant analytical challenge. The protocols and information provided herein offer a comprehensive guide for the successful implementation of this technique in the study of RNA modification landscapes. Careful optimization of reaction conditions and mass spectrometry parameters will ensure high-quality, reproducible results, advancing our understanding of the epitranscriptome.

References

N1,N3-Bis(cyanomethyl)pseudoUridine: A Novel Tool for Probing RNA Processing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Research Use Only.

Introduction

Pseudouridine (B1679824) (Ψ), the most abundant RNA modification, is known to play a crucial role in fine-tuning RNA structure and function.[] Its unique C-glycosidic bond offers enhanced conformational flexibility compared to uridine (B1682114), and the additional hydrogen bond donor at the N1 position can contribute to the stability of RNA secondary structures.[] Chemical derivatization of pseudouridine at the N1 and N3 positions offers a powerful strategy to introduce specific chemical functionalities that can serve as probes or modulators of RNA processing events.

N1,N3-Bis(cyanomethyl)pseudoUridine is a synthetic derivative of pseudouridine featuring cyanomethyl groups at both the N1 and N3 positions. While this specific modification is not as extensively characterized in the scientific literature as other derivatives like N1-methylpseudouridine, its unique chemical properties suggest several potential applications in the study of RNA processing. The cyanomethyl groups can alter the hydrogen bonding potential and steric profile of the nucleobase, making it a valuable tool for investigating RNA folding, RNA-protein interactions, and the enzymatic processing of RNA.

These application notes provide an overview of the potential uses of this compound in RNA research, along with detailed protocols for its incorporation into RNA and subsequent analysis. The experimental data presented is hypothetical and intended to illustrate the expected outcomes of the described methodologies.

Potential Applications

  • Probing RNA Secondary and Tertiary Structure: The bulky and electron-withdrawing cyanomethyl groups at the N1 and N3 positions are expected to disrupt canonical Watson-Crick base pairing. This property can be exploited to probe the structural importance of specific uridine residues in an RNA molecule. By substituting a uridine with this compound, researchers can assess the impact on RNA folding and stability.

  • Investigating RNA-Protein Interactions: The modified base can serve as a steric and electronic probe to map the binding sites of RNA-binding proteins (RBPs). The cyanomethyl groups may either enhance or inhibit the binding of a protein, providing insights into the specific interactions between the protein and the RNA nucleobases.

  • Modulating RNA Stability: Modifications to the N1 and N3 positions of pseudouridine can influence the susceptibility of RNA to enzymatic degradation. The introduction of this compound may alter the recognition of the RNA by nucleases, thereby modulating its half-life.

  • Studying Ribosome-Mediated Translation: As a modification within the coding region of an mRNA, this compound could be used to study the effects of bulky adducts on the process of translation, including decoding fidelity and translocation.

Data Presentation

Table 1: Hypothetical Thermal Denaturation (Tm) Data for an RNA Duplex Containing a Single this compound (ΨCM) Modification.

RNA Duplex Sequence (15-mer)Modification PositionTm (°C)ΔTm (°C) vs. Unmodified
5'-GCGUACUAGCUACGC-3' 3'-CGCAUGAUCGAUGCG-5'None (U at position 7)65.2-
5'-GCGUACΨCM AGCUACGC-3' 3'-CGCAUGAUCGAUGCG-5'ΨCM at position 758.7-6.5
5'-GCGUACUAGCUACGC-3' 3'-CGCAUGAΨCM CGAUGCG-5'ΨCM at position 2259.1-6.1

Table 2: Hypothetical Filter-Binding Assay Data for the Interaction of an RBP with an RNA Aptamer Containing this compound (ΨCM).

RNA AptamerModificationDissociation Constant (Kd) (nM)Fold Change in Kd
Wild-Type AptamerNone50-
Mutant AptamerU to C substitution>1000>20
Modified AptamerU to ΨCM substitution2505

Experimental Protocols

Protocol 1: Incorporation of this compound into RNA by In Vitro Transcription

This protocol describes the synthesis of an RNA molecule containing this compound using T7 RNA polymerase. The triphosphate form of the modified nucleoside (this compound-5'-triphosphate) is required for this procedure.

Materials:

  • This compound-5'-triphosphate (ΨCMTP)

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • ATP, GTP, CTP, UTP solutions

  • Transcription Buffer (5X)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or phenol:chloroform

Procedure:

  • Reaction Setup: Assemble the in vitro transcription reaction at room temperature in a nuclease-free microcentrifuge tube. For a standard 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 5X Transcription Buffer: 4 µL

    • 100 mM ATP, GTP, CTP: 2 µL each

    • 100 mM UTP: 1 µL

    • 100 mM ΨCMTP: 1 µL (adjust ratio of UTP:ΨCMTP as needed)

    • Linearized DNA template (1 µg): X µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.[]

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the RNA transcript using a suitable column-based kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer. Assess the integrity and size of the transcript by denaturing polyacrylamide gel electrophoresis.

Protocol 2: Thermal Denaturation Analysis of RNA Duplexes

This protocol measures the melting temperature (Tm) of an RNA duplex to assess its thermal stability.

Materials:

  • Purified RNA oligonucleotides (with and without modification)

  • Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Anneal the complementary RNA strands by mixing equimolar amounts in the melting buffer. Heat to 95°C for 3 minutes and then cool slowly to room temperature.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from 25°C to 95°C with a rate of 1°C/minute.

  • Data Acquisition: Place the cuvette with the RNA duplex in the spectrophotometer and start the temperature ramp. Record the absorbance at each temperature point.

  • Data Analysis: Plot the absorbance as a function of temperature. The Tm is the temperature at which 50% of the duplex has denatured, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.[3]

Protocol 3: Nitrocellulose Filter-Binding Assay for RNA-Protein Interactions

This protocol measures the binding affinity of an RNA-binding protein to an RNA molecule.[4][5]

Materials:

  • Radiolabeled RNA probe (e.g., 32P-labeled) containing the modification

  • Purified RNA-binding protein

  • Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 2 mM MgCl2, 0.1 mg/mL BSA, 5% glycerol)

  • Wash Buffer (same as binding buffer but without BSA and glycerol)

  • Nitrocellulose and nylon membranes

  • Dot-blot or filter apparatus

  • Scintillation counter or phosphorimager

Procedure:

  • RNA Labeling: The RNA probe can be end-labeled with 32P using T4 polynucleotide kinase or body-labeled during in vitro transcription by including [α-32P]UTP.

  • Binding Reactions: Set up a series of binding reactions with a constant, low concentration of labeled RNA and varying concentrations of the protein. Incubate at the desired temperature (e.g., room temperature or 30°C) for 30-60 minutes to allow binding to reach equilibrium.

  • Filtration: Assemble the filter apparatus with a nitrocellulose membrane (binds protein and protein-RNA complexes) stacked on top of a nylon membrane (binds free RNA). Wet the membranes with wash buffer.

  • Sample Application and Washing: Apply each binding reaction to a separate well of the filter apparatus under a gentle vacuum. Wash each well with cold wash buffer to remove unbound RNA.

  • Quantification: Disassemble the apparatus and dry the membranes. Quantify the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the fraction of bound RNA at each protein concentration. Plot the fraction of bound RNA versus the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Visualizations

Caption: Workflow for this compound analysis.

Signaling_Pathway_Analogy Figure 2: Logical Relationship of Modified Nucleoside as a Structural Probe cluster_0 Introduction of Modification cluster_1 Structural & Functional Perturbation cluster_2 Observable Outcomes in RNA Processing Modification This compound Incorporation RNA_Structure Alteration of RNA Secondary/Tertiary Structure Modification->RNA_Structure RBP_Binding Modulation of RBP Binding Affinity Modification->RBP_Binding Splicing Altered Splicing Patterns RNA_Structure->Splicing Stability Changes in RNA Stability RNA_Structure->Stability RBP_Binding->Splicing RBP_Binding->Stability Translation Effects on Translation Fidelity RBP_Binding->Translation

Caption: Probing RNA processing with a modified nucleoside.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vitro Transcription with N1,N3-Bis(cyanomethyl)pseudoUridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific data on the in vitro transcription (IVT) of N1,N3-Bis(cyanomethyl)pseudoUridine is limited. The following troubleshooting guides and FAQs are based on established principles for optimizing IVT with other modified uridines, such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (N1mΨ). These recommendations should serve as a starting point for your optimization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro transcription reactions involving the complete substitution of UTP with this compound triphosphate.

Issue Potential Cause Recommended Solution
Low or No RNA Yield 1. Suboptimal Nucleotide Concentration: The polymerase may have a different affinity for the modified NTP.- Titrate the concentration of this compound triphosphate. Start with the same molar concentration as UTP and perform a titration (e.g., 0.8x, 1x, 1.2x, 1.5x relative to other NTPs). - Ensure all four NTPs are in excess and not the limiting factor.
2. Incompatible Polymerase: Standard T7 RNA polymerase might have reduced efficiency with this specific modification.- Consider using a mutant T7 RNA polymerase known to have higher efficiency with modified nucleotides. - Increase the concentration of the standard T7 RNA polymerase.
3. Incorrect Magnesium Concentration: The optimal Mg²⁺ concentration is critical and can change with modified NTPs.- Perform a Mg²⁺ titration. The optimal range is typically between the total NTP concentration and NTPs + PPi concentration. Start with a range of 2 mM to 10 mM in small increments.
4. RNase Contamination: RNases can degrade the newly synthesized RNA.[]- Maintain a strict RNase-free environment.[] Use nuclease-free water, reagents, and consumables.[] - Add an RNase inhibitor to the IVT reaction.
5. Poor Quality DNA Template: Contaminants or incomplete linearization can inhibit transcription.[]- Ensure the DNA template is highly pure and free of contaminants like ethanol (B145695) or salts. - Confirm complete linearization of the plasmid DNA by gel electrophoresis.
Incomplete or Truncated Transcripts 1. Premature Termination by Polymerase: The modification may cause the polymerase to dissociate from the template.- Lower the reaction temperature (e.g., from 37°C to 30°C) to potentially increase polymerase processivity. - Optimize the Mg²⁺ concentration, as suboptimal levels can lead to stalling.
2. Secondary Structures in DNA Template: Hairpins or other structures can hinder polymerase progression.- Use DNA sequencing analysis tools to check for potential problematic secondary structures in your template. - If possible, redesign the template to minimize strong secondary structures.
3. Insufficient Incubation Time: The reaction may not have proceeded to completion.- Increase the incubation time (e.g., from 2 hours to 4 hours or overnight). Note that longer incubation can sometimes lead to product degradation.
High Levels of Double-Stranded RNA (dsRNA) Byproducts 1. Excessive Mg²⁺ Concentration: High levels of magnesium can promote the synthesis of dsRNA.- Lower the Mg²⁺ concentration. This often requires careful titration to balance yield and purity.
2. Template-Related Issues: The 3' end of the template can be used by the polymerase to initiate spurious transcription.- Ensure the DNA template is correctly linearized with blunt or 5' overhangs. 3' overhangs can be problematic. - Purify the linearized DNA template to remove any contaminating circular plasmid.
3. Extended Incubation Time: Overly long reaction times can sometimes lead to an increase in byproducts.- Optimize the incubation time to find the point of maximum full-length transcript yield before significant byproduct formation occurs.

Frequently Asked Questions (FAQs)

Q1: Can I completely replace UTP with this compound triphosphate in my IVT reaction?

Yes, it is generally possible to fully substitute UTP with a modified uridine (B1682114) triphosphate. However, this often requires re-optimization of the reaction conditions, as the polymerase may incorporate the modified nucleotide with different efficiency than standard UTP.

Q2: Which RNA polymerase should I use for incorporating this compound?

T7 RNA polymerase is the most commonly used for IVT. While the standard enzyme is often sufficient, some studies with other modified nucleotides have shown that mutant T7 polymerases can offer higher incorporation efficiency and yield. If you experience low yields with the standard enzyme, consider testing a commercially available high-yield or mutant version.

Q3: How does the incorporation of this compound affect the immunogenicity of the resulting mRNA?

Modifications like pseudouridine and its derivatives are known to reduce the innate immune response to mRNA by altering its interaction with pattern recognition receptors such as Toll-like receptors (TLRs). While specific data for this compound is not widely available, it is hypothesized to have a similar or enhanced immune-dampening effect compared to pseudouridine.

Q4: What is the optimal ratio of NTPs when using this compound triphosphate?

For a starting point, maintain an equimolar ratio of all four NTPs (ATP, GTP, CTP, and this compound triphosphate). If you observe low yields, a titration of the modified nucleotide may be necessary. Some modifications may require a slightly higher concentration relative to the other three NTPs to achieve optimal incorporation.

Q5: How should I purify the this compound-modified mRNA after the IVT reaction?

Standard RNA purification methods are generally effective. These include:

  • LiCl precipitation: Effective for removing proteins and unincorporated NTPs.

  • Silica-based spin columns: A common and reliable method for high-purity RNA.

  • HPLC purification: For therapeutic applications requiring the highest purity, HPLC can be used to remove dsRNA and other contaminants.

It is crucial to treat the reaction mixture with DNase I before purification to remove the DNA template.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription with this compound

This protocol provides a starting point for a standard 20 µL IVT reaction. Optimization will likely be required.

Materials:

  • Linearized DNA template (0.5-1 µg) with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP solution (100 mM each)

  • This compound triphosphate solution (100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

Procedure:

  • Thaw all components on ice. Keep enzymes on ice.

  • In a nuclease-free microcentrifuge tube, combine the following in order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µL of linearized DNA template (at 0.5 µg/µL)

    • 2 µL of ATP, GTP, CTP mix (at 10 mM each final concentration)

    • 2 µL of this compound triphosphate (at 10 mM final concentration)

    • 1 µL of RNase Inhibitor

    • 1 µL of T7 RNA Polymerase

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Proceed with RNA purification.

  • Analyze the transcript size and integrity using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer. Quantify the yield using a Qubit or NanoDrop.

Protocol 2: Magnesium Concentration Optimization

To find the optimal Mg²⁺ concentration, set up a series of parallel reactions where only the Mg²⁺ concentration is varied.

Procedure:

  • Prepare a master mix of all reaction components except for the transcription buffer.

  • Prepare a set of 10x transcription buffers with varying MgCl₂ concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM).

  • Set up individual 20 µL reactions, each with a different transcription buffer.

  • Follow the standard IVT protocol (steps 3-7 from Protocol 1).

  • Compare the yield and integrity of the RNA from each reaction to determine the optimal Mg²⁺ concentration.

Visualizations

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_cleanup Post-Transcription Cleanup pDNA Plasmid DNA linearized_pDNA Linearized DNA Template pDNA->linearized_pDNA Restriction Digest purification1 Purification linearized_pDNA->purification1 ivt_reaction IVT Reaction Mix (T7 Polymerase, NTPs, Modified pseudoU-TP, Buffer, Mg²⁺) purification1->ivt_reaction incubation Incubation (37°C, 2-4h) ivt_reaction->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment purification2 RNA Purification (Column or Precipitation) dnase_treatment->purification2 qc Quality Control (Gel, Bioanalyzer, Qubit) purification2->qc final_product final_product qc->final_product Final Modified mRNA

Caption: Workflow for in vitro transcription using modified pseudoUridine.

Troubleshooting_Tree start Low IVT Yield? check_template Check DNA Template Quality (Purity & Linearization) start->check_template Yes check_rnase Check for RNase Contamination (Use Inhibitor, RNase-free technique) check_template->check_rnase optimize_mg Optimize Mg²⁺ Concentration (Titration) check_rnase->optimize_mg optimize_ntp Optimize Modified NTP Conc. (Titration) optimize_mg->optimize_ntp No Improvement success Yield Improved optimize_mg->success Improvement change_enzyme Try Mutant T7 Polymerase or Increase Enzyme Conc. optimize_ntp->change_enzyme No Improvement optimize_ntp->success Improvement change_enzyme->success Improvement

Caption: Decision tree for troubleshooting low IVT yield.

References

Technical Support Center: Troubleshooting Reverse Transcription of N1,N3-Bis(cyanomethyl)pseudoUridine (cm¹cm³Ψ) Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with N1,N3-Bis(cyanomethyl)pseudoUridine (cm¹cm³Ψ) modified RNA. Given that cm¹cm³Ψ is a novel modification, specific data on its interaction with reverse transcriptase is limited. The guidance provided is based on established principles of reverse transcription of modified nucleotides and offers a systematic approach to overcoming potential challenges.

Frequently Asked Questions (FAQs)

Q1: Does this compound (cm¹cm³Ψ) inhibit reverse transcription?

Currently, there is no specific published data detailing the efficiency of reverse transcription through this compound. However, based on the behavior of other modified nucleosides, the bulky cyanomethyl groups at the N1 and N3 positions of pseudouridine (B1679824) could potentially present a steric hindrance to the reverse transcriptase enzyme. This might lead to pausing, dissociation of the enzyme, or complete termination of cDNA synthesis. It is also possible that the modification could induce misincorporation of nucleotides by the reverse transcriptase. Researchers should therefore empirically test the efficiency of reverse transcription for their specific cm¹cm³Ψ-modified RNA template.

Q2: What is the expected behavior of reverse transcriptase at a cm¹cm³Ψ site?

Without specific studies, the exact behavior is unknown. Unlike pseudouridine (Ψ), which is generally read correctly by reverse transcriptase, the double modification on cm¹cm³Ψ might cause the enzyme to stall. Chemical adducts on pseudouridine, such as those formed with CMC, are known to block reverse transcription, a principle used in Ψ-sequencing methods.[1][2] Whether the cyanomethyl groups alone are sufficient to cause a hard stop is something that needs to be determined experimentally.

Q3: Which reverse transcriptase is recommended for cm¹cm³Ψ-modified RNA?

It is advisable to start with a highly processive and thermostable reverse transcriptase. Enzymes engineered for difficult templates, such as those with complex secondary structures or modifications, may perform better. Examples include retroviral reverse transcriptases like SuperScript IV or Maxima H Minus. These enzymes' higher processivity might help them to read through potential pause sites caused by the modification.

Troubleshooting Guide

This guide addresses common issues encountered during the reverse transcription of modified RNA, with specific considerations for cm¹cm³Ψ.

Problem 1: No or Low Yield of cDNA

Potential CauseRecommended Solution
RNA Degradation Ensure the integrity of your cm¹cm³Ψ-modified RNA using a method like gel electrophoresis. Always use RNase-free reagents and follow best practices for handling RNA to prevent degradation.
Suboptimal Primer Annealing If using gene-specific primers, ensure the priming site is accessible and not involved in strong secondary structures. Test a range of annealing temperatures. Consider using random hexamers or a mix of random hexamers and oligo(dT) primers to initiate cDNA synthesis from multiple points.
Inhibition of Reverse Transcriptase by the Modification The cm¹cm³Ψ modification may be inhibiting the enzyme. Try increasing the concentration of the reverse transcriptase in the reaction. Additionally, optimizing the reaction temperature may help. While higher temperatures can resolve RNA secondary structures, some reverse transcriptases have lower activity at elevated temperatures. Consult the manufacturer's recommendations for your specific enzyme.
Presence of Inhibitors in the RNA Preparation Purify the RNA sample to remove any potential inhibitors from the synthesis or purification process.

Problem 2: cDNA Product is Shorter Than Expected (Truncated Products)

Potential CauseRecommended Solution
Reverse Transcriptase Stalling at cm¹cm³Ψ Sites This is a strong possibility with a novel, bulky modification. Use a highly processive reverse transcriptase. Increase the incubation time of the reverse transcription reaction to allow more time for the enzyme to bypass the modified nucleotide. Optimizing dNTP concentration may also be beneficial.
RNA Secondary Structure Complex secondary structures in the RNA template can cause the reverse transcriptase to dissociate. Perform the reverse transcription at a higher temperature, using a thermostable enzyme.
Poor Quality of Template RNA Fragmented RNA will naturally lead to shorter cDNA products. Verify the integrity of your starting RNA material.

Problem 3: Discrepancies in Sequencing Data (Mismatches or Deletions)

Potential CauseRecommended Solution
Misincorporation by Reverse Transcriptase The cm¹cm³Ψ modification may interfere with the correct base pairing, leading the reverse transcriptase to incorporate an incorrect nucleotide. Sequence multiple independent clones of the cDNA to identify consistent mismatches at the position of the modification. Comparing the results from different reverse transcriptases might also provide insight.
Sequencing Artifacts Rule out sequencing errors by ensuring high-quality sequencing data and using appropriate analysis pipelines.

Quantitative Data Summary

There is currently no published quantitative data on the reverse transcription efficiency through this compound. Researchers are encouraged to perform their own quantitative assessments.

ModificationReverse Transcription Efficiency vs. Unmodified RNANotes
This compound (cm¹cm³Ψ) Data not availableEfficiency is likely to be sequence- and enzyme-dependent. It is recommended to perform a comparative analysis using qPCR on a target region of both the modified and an unmodified control RNA to empirically determine the relative efficiency.

Experimental Protocols

Recommended Protocol for Reverse Transcription of cm¹cm³Ψ-Modified RNA

This protocol provides a starting point for optimizing reverse transcription. It is recommended to perform a pilot experiment with varying enzyme concentrations and incubation times.

1. RNA Template Preparation:

  • Resuspend the cm¹cm³Ψ-modified RNA in nuclease-free water.

  • Assess RNA integrity and concentration.

2. Primer Annealing:

  • In a sterile, nuclease-free tube, combine:

    • cm¹cm³Ψ-modified RNA (e.g., 10 ng - 1 µg)

    • Primer (gene-specific primer: 10 µM; oligo(dT) primer: 50 µM; or random hexamers: 50 ng/µl)

    • dNTPs (10 mM each)

    • Nuclease-free water to a final volume of 13 µl.

  • Gently mix and briefly centrifuge.

  • Heat the mixture to 65°C for 5 minutes, then place immediately on ice for at least 1 minute to denature secondary structures and allow primers to anneal.

3. Reverse Transcription Reaction:

  • Prepare a master mix for the reverse transcription reaction. For each reaction, combine:

    • 5X RT Buffer (4 µl)

    • 0.1 M DTT (1 µl)

    • RNase Inhibitor (e.g., 40 U) (1 µl)

    • High-Processivity Reverse Transcriptase (e.g., SuperScript IV, 200 U) (1 µl)

  • Add 7 µl of the master mix to the 13 µl of RNA/primer mix from the previous step.

  • Gently mix by pipetting up and down.

4. Incubation:

  • Incubate the reaction at a temperature optimal for your chosen reverse transcriptase (e.g., 50-55°C for thermostable enzymes) for 30-60 minutes. A longer incubation time may be beneficial.

  • Inactivate the enzyme by heating to 70°C for 15 minutes.

5. Analysis:

  • The resulting cDNA can be used directly in downstream applications like PCR or qPCR, or stored at -20°C.

  • It is highly recommended to include a "-RT" control (a reaction without reverse transcriptase) to check for DNA contamination.

  • To assess efficiency, run a parallel reaction with an unmodified version of the RNA template and compare the yields of a specific amplicon using qPCR.

Visualizations

TroubleshootingWorkflow start_node Start: Unexpected RT Result (Low Yield, Truncated Product, Mismatch) check_rna Check RNA Integrity and Purity start_node->check_rna rna_ok RNA OK? check_rna->rna_ok repurify_rna Action: Re-purify or Re-synthesize RNA rna_ok->repurify_rna No optimize_rt Optimize RT Reaction rna_ok->optimize_rt Yes repurify_rna->check_rna change_enzyme Try Different RT Enzyme (e.g., higher processivity) optimize_rt->change_enzyme adjust_temp Adjust Reaction Temperature optimize_rt->adjust_temp adjust_time Increase Incubation Time optimize_rt->adjust_time primer_issue Investigate Priming Strategy optimize_rt->primer_issue analyze_cDNA Analyze cDNA Product (Gel, qPCR, Sequencing) change_enzyme->analyze_cDNA adjust_temp->analyze_cDNA adjust_time->analyze_cDNA change_primer Use Random Primers or Redesign Gene-Specific Primer primer_issue->change_primer change_primer->analyze_cDNA result_ok Problem Solved? analyze_cDNA->result_ok end_node End: Successful RT result_ok->end_node Yes consult Consult Literature for Similar Modifications result_ok->consult No

Caption: Troubleshooting workflow for reverse transcription of cm¹cm³Ψ-modified RNA.

ExperimentalWorkflow rna_prep cm¹cm³Ψ RNA Preparation rt_reaction Reverse Transcription (+/- RT Enzyme) rna_prep->rt_reaction control_rna Unmodified Control RNA control_rna->rt_reaction cDNA_product cDNA Synthesis rt_reaction->cDNA_product analysis Downstream Analysis cDNA_product->analysis qpcr qPCR for Efficiency analysis->qpcr gel Gel Electrophoresis for Size/Yield analysis->gel sequencing Sanger/NGS for Fidelity analysis->sequencing

Caption: Experimental workflow for assessing cm¹cm³Ψ RNA reverse transcription.

References

Technical Support Center: Synthesis of N1,N3-Bis(cyanomethyl)pseudoUridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N1,N3-Bis(cyanomethyl)pseudoUridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective alkylating agent. 2. Insufficient base strength. 3. Reaction temperature is too low. 4. Degradation of starting material.1. Use freshly opened or purified bromoacetonitrile (B46782). 2. Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). 3. Gradually increase the reaction temperature while monitoring for degradation. 4. Ensure the pseudouridine (B1679824) starting material is pure and dry.
Formation of Mono-cyanomethylated Product 1. Insufficient equivalents of bromoacetonitrile. 2. Short reaction time. 3. Steric hindrance after the first alkylation.1. Increase the equivalents of bromoacetonitrile (e.g., from 2.2 to 3.0 equivalents). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Consider a stepwise approach with purification of the mono-alkylated intermediate.
Presence of O-Alkylated Side Products 1. The hydroxyl groups on the ribose sugar are more reactive under certain conditions. 2. Use of a non-selective base.1. Protect the 2', 3', and 5' hydroxyl groups with a suitable protecting group (e.g., silyl (B83357) ethers like TBDMS) before alkylation. 2. Use a base that is less likely to deprotonate the hydroxyl groups, such as a hindered base.
Difficult Purification of Final Product 1. Co-elution of product with starting material or mono-alkylated species. 2. Presence of polar impurities.1. Utilize reversed-phase HPLC for purification, which can offer better separation of closely related nucleoside derivatives. 2. Employ a pre-purification step, such as a silica (B1680970) plug or solid-phase extraction, to remove baseline impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in synthesizing this compound?

A1: The primary challenge is achieving selective dialkylation at the N1 and N3 positions without significant side reactions, particularly O-alkylation of the ribose hydroxyl groups. The N1 and N3 positions have different reactivities, which can lead to a mixture of mono- and di-alkylated products.

Q2: Are protecting groups necessary for this synthesis?

A2: Yes, to ensure high yield and purity, a protecting group strategy is highly recommended. Protecting the hydroxyl groups of the ribose moiety (2', 3', and 5') prevents the formation of O-alkylated byproducts. Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), are commonly used for nucleosides as they can be installed and removed under relatively mild conditions.

Q3: How can I control the regioselectivity between the N1 and N3 positions?

A3: The inherent reactivity difference can be exploited. N1 alkylation can often be achieved with careful control of stoichiometry. For exhaustive dialkylation, using a slight excess of the alkylating agent (bromoacetonitrile) and a suitable base in an aprotic polar solvent like DMF is a common strategy. A stepwise approach, where N1 is alkylated first, followed by purification and then N3 alkylation, can also be employed for greater control.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of products. For more detailed analysis and to distinguish between different alkylated species, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q5: What are the expected yields for this type of dialkylation reaction?

A5: The yields for N-alkylation of nucleosides can vary significantly based on the substrate, reagents, and reaction conditions. For a two-step alkylation on a protected pseudouridine, yields for each alkylation step can range from 50% to 80%. The overall yield for the complete synthesis, including protection and deprotection steps, will be lower.

Experimental Protocols

Protocol 1: Protection of Pseudouridine Hydroxyl Groups
  • Dissolution: Dissolve pseudouridine in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (3.3 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 12-16 hours).

  • Quenching: Quench the reaction by adding methanol.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain 2',3',5'-Tris-O-(tert-butyldimethylsilyl)pseudoUridine.

Protocol 2: N1,N3-Bis(cyanomethylation) of Protected Pseudouridine
  • Setup: To a solution of the protected pseudouridine in anhydrous DMF, add sodium hydride (NaH) (2.5 equivalents) at 0°C under an inert atmosphere (e.g., Argon).

  • Activation: Stir the mixture for 30 minutes at 0°C.

  • Alkylation: Add bromoacetonitrile (3.0 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor progress by LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 3: Deprotection of this compound
  • Dissolution: Dissolve the protected, dialkylated pseudouridine in tetrahydrofuran (B95107) (THF).

  • Deprotection: Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 equivalents per silyl group).

  • Reaction: Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by reversed-phase HPLC to yield the final this compound.

Visualizations

SynthesisWorkflow cluster_protection Protection Step cluster_alkylation Alkylation Step cluster_deprotection Deprotection Step Start Pseudouridine Protected 2',3',5'-Tris-O-TBDMS Pseudouridine Start->Protected TBDMS-Cl, Pyridine TS1 Side Reaction: O-Alkylation Dialkylated Protected N1,N3-Bis (cyanomethyl)pseudoUridine Protected->Dialkylated 1. NaH, DMF 2. BrCH2CN TS2 Incomplete Reaction: Mono-alkylation Final N1,N3-Bis(cyanomethyl) pseudoUridine Dialkylated->Final TBAF, THF TS3 Purification Challenge

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Experiment Start CheckTLC Analyze reaction by TLC/LC-MS Start->CheckTLC Problem Identify Issue CheckTLC->Problem LowYield Low Yield / No Product Problem->LowYield Incomplete Conversion SideProducts Mixture of Products Problem->SideProducts Multiple Spots PurificationIssue Difficulty in Purification Problem->PurificationIssue Co-elution Success Pure Product Obtained Problem->Success Clean Reaction Solution1 Check Reagent Quality Increase Temperature Use Stronger Base LowYield->Solution1 Solution2 Use Protecting Groups Adjust Stoichiometry Extend Reaction Time SideProducts->Solution2 Solution3 Optimize Chromatography Use HPLC PurificationIssue->Solution3 Solution1->CheckTLC Solution2->CheckTLC Solution3->Success

Technical Support Center: N1,N3-Bis(cyanomethyl)pseudoUridine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the purity of N1,N3-Bis(cyanomethyl)pseudoUridine phosphoramidite (B1245037) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of this compound phosphoramidite?

A1: While specific impurity profiles for this compound phosphoramidite are not extensively documented in publicly available literature, general phosphoramidite synthesis suggests that impurities can be broadly categorized as follows:

  • Non-reactive and Non-critical Impurities: These do not participate in oligonucleotide synthesis and are typically removed during standard purification. Examples include hydrolyzed nucleoside H-phosphonates.[1]

  • Reactive but Non-critical Impurities: These may be incorporated into the oligonucleotide but are generally easy to detect and separate from the desired product. This category can include phosphoramidites with incorrect protecting groups.[1]

  • Reactive and Critical Impurities: These are the most problematic as they can be incorporated into the final oligonucleotide and are difficult to separate. For modified phosphoramidites, these could include isomers or byproducts from side reactions involving the protecting groups.[1] A common critical impurity in phosphoramidite synthesis is the corresponding phosphonate, formed by hydrolysis.

Q2: What analytical techniques are recommended for assessing the purity of this compound phosphoramidite?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing phosphoramidite purity. The presence of two peaks can indicate the presence of diastereomers due to the chiral phosphorus center.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This is a powerful technique to identify and quantify phosphorus-containing species. The desired phosphoramidite (P(III) species) will have a characteristic chemical shift, while oxidized impurities (P(V) species) will appear in a different region of the spectrum.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the main product and to identify unknown impurities by their mass-to-charge ratio.

Q3: How stable are the N-cyanomethyl protecting groups on the pseudouridine (B1679824) base during synthesis and purification?

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound phosphoramidite.

Issue 1: Low Purity After Initial Synthesis

  • Possible Cause: Incomplete reaction or side reactions during the phosphitylation step. The presence of moisture is a common cause of byproduct formation, such as the corresponding H-phosphonate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All solvents and reagents must be rigorously dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).

    • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Avoid excessive heat, which can lead to degradation.

    • Check Reagent Quality: Use freshly distilled or high-purity reagents. The phosphitylating agent should be of high quality to minimize side reactions.

Issue 2: Co-elution of Impurities During Chromatographic Purification

  • Possible Cause: The impurity has a similar polarity to the desired product, making separation by standard column chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions:

      • Column: For HPLC, a high-resolution reversed-phase column (e.g., C18) is recommended.

      • Mobile Phase: Experiment with different solvent systems and gradients. For reversed-phase chromatography, a common mobile phase consists of a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile. Adjusting the gradient slope can improve the resolution between closely eluting peaks.

    • Alternative Purification Techniques: Consider flash chromatography with a different stationary phase if standard silica (B1680970) gel is not effective.

Issue 3: Presence of Oxidized Impurities (P(V) species) in the Final Product

  • Possible Cause: Exposure of the phosphoramidite to air or oxidizing agents during workup or purification.

  • Troubleshooting Steps:

    • Maintain Inert Atmosphere: Handle the phosphoramidite under an inert atmosphere whenever possible.

    • Use Degassed Solvents: Degas all solvents used for chromatography and sample preparation to minimize dissolved oxygen.

    • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete to minimize exposure to air.

Experimental Protocols

While a specific, validated protocol for the purification of this compound phosphoramidite is not available in the provided search results, a general protocol for the purification of modified phosphoramidites using silica gel column chromatography is outlined below. This should be adapted and optimized for the specific compound.

General Protocol for Silica Gel Column Chromatography Purification of a Modified Phosphoramidite

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Equilibrate the column by washing with the starting eluent.

  • Sample Loading:

    • Dissolve the crude this compound phosphoramidite in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the starting eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined by monitoring the separation using Thin Layer Chromatography (TLC).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

    • Store the purified phosphoramidite under an inert atmosphere at a low temperature (-20 °C is common) to prevent degradation.

Data Presentation

Due to the lack of specific quantitative data in the search results for this compound phosphoramidite, a representative table for reporting purification outcomes is provided below. Researchers should populate this table with their own experimental data.

Table 1: Representative Data for Purification of this compound Phosphoramidite

Purification StepMethodPurity before Step (% Area by HPLC)Purity after Step (% Area by HPLC)Yield (%)
1Silica Gel Chromatography75%95%80%
2Preparative HPLC95%>99%70%

Visualizations

Logical Workflow for Troubleshooting Impurities

TroubleshootingWorkflow start Start: Impure Phosphoramidite Sample check_purity Assess Purity by HPLC and ³¹P NMR start->check_purity major_impurities Identify Major Impurities check_purity->major_impurities oxidized Oxidized Impurities (P(V)) Present? major_impurities->oxidized hydrolyzed Hydrolysis Products (e.g., H-phosphonate) Present? major_impurities->hydrolyzed other_impurities Other Side-Reaction Products Present? major_impurities->other_impurities optimize_workup Optimize Workup: - Use Degassed Solvents - Minimize Air Exposure oxidized->optimize_workup Yes optimize_synthesis Optimize Synthesis: - Ensure Anhydrous Conditions - Check Reagent Quality hydrolyzed->optimize_synthesis Yes optimize_purification Optimize Purification: - Adjust Chromatography Gradient - Consider Alternative Stationary Phase other_impurities->optimize_purification Yes re_analyze Re-analyze Purified Product optimize_workup->re_analyze optimize_synthesis->re_analyze optimize_purification->re_analyze

Caption: Troubleshooting workflow for identifying and addressing common impurities in phosphoramidite synthesis.

Experimental Workflow for Purification and Analysis

PurificationWorkflow start Crude N1,N3-Bis(cyanomethyl) pseudoUridine Phosphoramidite purification Silica Gel Column Chromatography or Preparative HPLC start->purification collect_fractions Collect and Analyze Fractions (TLC/HPLC) purification->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate dry Dry Under High Vacuum evaporate->dry final_product Purified Phosphoramidite dry->final_product analysis Purity and Identity Confirmation (HPLC, ³¹P NMR, MS) final_product->analysis

References

minimizing off-target effects of N1,N3-Bis(cyanomethyl)pseudoUridine modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with N1,N3-Bis(cyanomethyl)pseudoUridine modified siRNAs. The focus is on minimizing off-target effects and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound modified siRNA, and what is its intended purpose?

This compound is a chemically modified nucleoside that can be incorporated into synthetic siRNA oligonucleotides. While specific data on this modification is emerging, the inclusion of modified nucleosides like pseudouridine (B1679824) and its derivatives in siRNA design is a strategy to enhance stability, reduce immunogenicity, and minimize off-target effects.[1][2][] The cyanomethyl groups at the N1 and N3 positions of pseudouridine are hypothesized to alter the physicochemical properties of the siRNA duplex, potentially influencing its interaction with the RNA-induced silencing complex (RISC) and off-target transcripts.

Q2: What are the primary mechanisms of siRNA off-target effects?

Off-target effects primarily arise from two mechanisms:

  • MicroRNA-like off-target effects: The "seed region" (nucleotides 2-8 of the guide strand) of the siRNA can bind to the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs) with partial complementarity, leading to their translational repression or degradation.[1][4] This is the most common cause of off-target effects.

  • Sequence-dependent off-target effects: The siRNA guide or passenger strand may have near-perfect complementarity to unintended transcripts, leading to their cleavage by the RISC complex.[4]

Q3: How can this compound modification theoretically reduce off-target effects?

While direct experimental evidence for this compound is limited, the proposed mechanism for off-target reduction by chemical modifications involves altering the thermodynamics of siRNA-target binding. Modifications within the seed region can decrease the binding affinity to off-target transcripts with partial complementarity, without significantly impacting the binding to the fully complementary on-target mRNA.[7][8][9] The bulky cyanomethyl groups may introduce steric hindrance that disrupts the binding to partially matched off-target sequences.

Q4: What are the essential positive and negative controls for my experiment?

  • Untreated/Mock Transfection Control: Cells that are not transfected or are treated only with the transfection reagent serve as a baseline for normal gene expression and cell health.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Off-Target Gene Regulation Observed in Microarray/RNA-seq siRNA concentration is too high, leading to saturation of the RNAi machinery and increased miRNA-like off-target effects.Perform a dose-response experiment to determine the minimal siRNA concentration that achieves maximal on-target knockdown with the lowest off-target effects.[5]
The specific siRNA sequence has inherent off-target liabilities.Design and test multiple siRNA sequences targeting different regions of the same gene.[6][10] Consider pooling multiple effective siRNAs at a lower overall concentration to dilute sequence-specific off-target effects.
The passenger strand is being loaded into RISC and acting as a guide strand.Ensure your siRNA design incorporates features that favor guide strand loading, such as thermodynamic asymmetry. Chemical modifications on the passenger strand can also prevent its entry into RISC.
Significant Cell Toxicity or Death Post-Transfection The siRNA sequence is inducing an immune response or has significant off-target effects on essential genes.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to quantify the toxic effects.[11][12][13][14][15] Test alternative siRNA sequences and use a lower concentration.
The transfection reagent is causing toxicity.Optimize the transfection protocol by varying the amount of transfection reagent and the incubation time. Include a "transfection reagent only" control.
Inconsistent On-Target Knockdown Efficiency Suboptimal siRNA design or synthesis quality.Verify the integrity of your this compound modified siRNA. Use a positive control siRNA to ensure your experimental setup is working.
Poor transfection efficiency.Optimize transfection conditions for your specific cell type. Use a fluorescently labeled control siRNA to visually assess transfection efficiency.
The target gene has a slow turnover rate.Increase the time between transfection and analysis to allow for the degradation of existing protein.
Discrepancy Between mRNA Knockdown and Protein Reduction The target protein has a long half-life.Extend the experimental timeline and perform a time-course analysis of protein levels.
The antibody used for Western blotting is not specific or sensitive enough.Validate your antibody and include appropriate controls.

Data Presentation

Table 1: Illustrative Example of Off-Target Gene Regulation with Modified vs. Unmodified siRNA (Microarray Data)

CategoryUnmodified siRNA2'-O-Methyl Modified siRNAThis compound Modified siRNA (Hypothetical)
On-Target Gene Knockdown >85%>85%>85%
Number of Off-Target Genes Down-regulated >2-fold 15045Expected to be low
Number of Off-Target Genes Up-regulated >2-fold 8025Expected to be low
Seed Region Match Enrichment in 3' UTRs of Down-regulated Off-Targets HighLowExpected to be low

This table presents hypothetical data for this compound modified siRNA based on expected outcomes for well-characterized modifications that reduce off-target effects. Actual results require experimental validation.

Table 2: Example of Cytotoxicity Assessment (MTT Assay)

TreatmentsiRNA Concentration% Cell Viability (Relative to Untreated Control)
Unmodified siRNA 10 nM85%
50 nM60%
This compound Modified siRNA (Hypothetical) 10 nM95%
50 nM90%
Negative Control siRNA 50 nM98%
Transfection Reagent Only -99%

This table illustrates a hypothetical scenario where the modified siRNA exhibits lower cytotoxicity compared to the unmodified version. Actual results may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Global Off-Target Effect Analysis using Microarray
  • Cell Culture and Transfection:

    • Plate cells at a density that will result in 50-70% confluency at the time of transfection.

    • Transfect cells with the this compound modified siRNA, an unmodified control siRNA, a negative control siRNA, and a mock transfection control at the desired concentrations.

    • Include at least three biological replicates for each condition.

  • RNA Extraction:

    • At 24-48 hours post-transfection, harvest the cells and extract total RNA using a high-purity RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Microarray Hybridization and Scanning:

    • Label the extracted RNA and hybridize it to a suitable microarray chip (e.g., Affymetrix, Agilent) following the manufacturer's protocol.

    • Wash the arrays and scan them to obtain raw intensity data.

  • Data Analysis:

    • Normalize the raw data and perform statistical analysis to identify differentially expressed genes between the siRNA-treated groups and the negative control/mock-transfected groups.

    • Genes with a significant change in expression (e.g., >1.5-fold change and a p-value < 0.05) are considered potential off-targets.

    • Perform seed region analysis on the 3' UTRs of the down-regulated genes to determine if there is an enrichment of sequences complementary to the siRNA seed region.

Protocol 2: Validation of Off-Target Candidates by qPCR
  • Primer Design: Design and validate qPCR primers for a selection of high-priority off-target candidates identified from the microarray data, as well as for the on-target gene and a stable housekeeping gene for normalization.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA from the experimental samples into cDNA.

  • qPCR Reaction:

    • Set up the qPCR reactions using a suitable SYBR Green or probe-based master mix.

    • Include the cDNA template, forward and reverse primers, and master mix.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.[8]

Protocol 3: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Transfection: Transfect the cells with a range of concentrations of the modified siRNA, unmodified siRNA, and control siRNAs.

  • Incubation: Incubate the cells for 24-72 hours post-transfection.

  • MTT Addition:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[16]

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[16]

    • Shake the plate for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[17]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_exp Phase 2: In Vitro Testing cluster_analysis Phase 3: Data Analysis & Validation siRNA_design siRNA Design & Modification Strategy synthesis Synthesis of N1,N3-Bis(cyanomethyl) pseudoUridine Modified siRNA siRNA_design->synthesis transfection Cell Transfection synthesis->transfection on_target_validation On-Target Knockdown (qPCR/Western) transfection->on_target_validation off_target_screen Global Off-Target Screen (Microarray/RNA-seq) transfection->off_target_screen cytotoxicity Cytotoxicity Assay (MTT/LDH) transfection->cytotoxicity off_target_validation Off-Target Validation (qPCR) on_target_validation->off_target_validation Compare Specificity data_analysis Bioinformatics Analysis (Identify Off-Targets) off_target_screen->data_analysis data_analysis->off_target_validation

Caption: Experimental workflow for assessing modified siRNA.

off_target_logic start High Off-Target Effects Detected? cause1 High siRNA Concentration start->cause1 Yes cause2 Poor siRNA Sequence Design start->cause2 Yes cause3 Passenger Strand Loading start->cause3 Yes solution1 Perform Dose-Response & Use Minimal Effective Dose cause1->solution1 solution2 Test Multiple siRNA Sequences or Use siRNA Pools cause2->solution2 solution3 Re-design siRNA with Asymmetric Stability cause3->solution3 rnai_pathway siRNA Modified siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC (Guide Strand) RISC_loading->RISC_active passenger_degradation Passenger Strand Degradation RISC_loading->passenger_degradation on_target On-Target mRNA (Perfect Complementarity) RISC_active->on_target off_target Off-Target mRNA (Partial Complementarity) RISC_active->off_target cleavage mRNA Cleavage on_target->cleavage repression Translational Repression off_target->repression

References

overcoming poor incorporation of N1,N3-Bis(cyanomethyl)pseudoUridine by RNA polymerase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor incorporation of N1,N3-Bis(cyanomethyl)pseudoUridine (BCN-ΨU) during in vitro transcription (IVT) with RNA polymerase.

Frequently Asked Questions (FAQs)

Q1: We are observing very low yields and a high frequency of truncated transcripts when using this compound-5'-Triphosphate (BCN-ΨUTP) in our in vitro transcription reactions. What is the likely cause?

A1: The poor incorporation of BCN-ΨUTP is most likely due to steric hindrance within the active site of the RNA polymerase, typically T7 RNA polymerase. The two cyanomethyl groups at the N1 and N3 positions of the pseudouridine (B1679824) base are bulky. These modifications can physically clash with amino acid residues in the polymerase's active site, impeding the correct positioning of the nucleotide for catalysis and leading to inefficient incorporation and premature termination of transcription.

Q2: How does the structure of this compound compare to other modified pseudouridines like N1-methylpseudouridine (m1Ψ)?

A2: this compound has significantly larger modifications compared to the more commonly used N1-methylpseudouridine.[] While m1Ψ has a small methyl group at the N1 position, which is well-tolerated by T7 RNA polymerase, BCN-ΨU has two cyanomethyl (-CH2CN) groups at both the N1 and N3 positions. The N3 position is particularly critical for Watson-Crick base pairing with adenosine (B11128) in the DNA template. A bulky group at this position can disrupt the necessary hydrogen bonding, further contributing to poor incorporation.

Q3: Are there specific types of RNA polymerase that are more tolerant to bulky base modifications?

A3: While standard T7 RNA polymerase is commonly used, its fidelity and efficiency can be compromised by bulky nucleotide analogs.[2][3][4] Research into engineered RNA polymerases with altered active sites is ongoing and may yield variants with increased tolerance for bulky modifications.[5] It is advisable to consult literature and commercial suppliers for the latest developments in engineered polymerases that may be better suited for incorporating heavily modified nucleotides like BCN-ΨUTP.

Q4: Can adjusting the concentration of BCN-ΨUTP in the reaction improve incorporation?

A4: Simply increasing the concentration of BCN-ΨUTP is unlikely to resolve the issue of poor incorporation due to steric hindrance and may even be inhibitory. However, optimizing the ratio of all four NTPs is a crucial step in troubleshooting IVT reactions.[][7] For challenging modified nucleotides, a systematic titration of the BCN-ΨUTP concentration, while maintaining optimal concentrations of the other three NTPs, may help find a balance that improves incorporation without causing inhibition.

Troubleshooting Guide

This guide provides a systematic approach to addressing the poor incorporation of this compound during in vitro transcription.

Problem: Low RNA Yield and Truncated Transcripts

Potential Cause 1: Steric Hindrance from Cyanomethyl Groups

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically adjust key parameters of the IVT reaction. The optimal conditions for BCN-ΨUTP may differ significantly from standard protocols.

      • Magnesium Concentration (Mg²⁺): Mg²⁺ is a critical cofactor for RNA polymerase.[][7] Titrate the Mg²⁺ concentration in a range of 20-60 mM. Higher concentrations can sometimes facilitate the incorporation of modified nucleotides but may also increase the production of double-stranded RNA byproducts.

      • NTP Concentration: While keeping the concentrations of ATP, CTP, and GTP constant (typically 2-5 mM each), perform a titration of BCN-ΨUTP from a lower to a higher concentration (e.g., 0.5 mM to 5 mM) to find the optimal level.

      • Incubation Temperature: Lowering the incubation temperature (e.g., from 37°C to 30°C or 25°C) can sometimes improve the incorporation of difficult modified nucleotides by giving the polymerase more time to adopt the correct conformation.

      • Incubation Time: Extend the incubation time (e.g., from 2 hours to 4-6 hours) to potentially increase the yield of full-length transcripts.

Potential Cause 2: Suboptimal RNA Polymerase Activity

  • Troubleshooting Steps:

    • Enzyme Concentration: Titrate the concentration of T7 RNA polymerase. While a higher enzyme concentration might seem beneficial, an excess can sometimes be inhibitory.

    • Consider Alternative Polymerases: If available, test engineered T7 RNA polymerase variants that may have a more accommodating active site.

Potential Cause 3: Poor Quality of DNA Template or Reagents

  • Troubleshooting Steps:

    • DNA Template Purity: Ensure the linearized DNA template is of high purity and free from contaminants like RNases, ethanol, or salts.[]

    • BCN-ΨUTP Integrity: Verify the quality and concentration of your BCN-ΨUTP stock.

Data Presentation

Table 1: General Parameters for In Vitro Transcription Optimization

ParameterStandard RangeOptimization Range for BCN-ΨUTPRationale
T7 RNA Polymerase 50-100 units/µL25-150 units/µLTitration may reveal an optimal concentration for this specific modified nucleotide.
Linearized DNA Template 1 µg0.5-2 µgEnsure high purity.
ATP, CTP, GTP 2-5 mM each2-5 mM eachMaintain at standard optimal concentrations initially.
BCN-ΨUTP 2-5 mM0.5-5 mMTitrate to find the optimal concentration that balances incorporation and potential inhibition.
Mg²⁺ Concentration 20-40 mM20-60 mMCritical for polymerase activity; higher concentrations may aid incorporation of modified NTPs.[7]
Incubation Temperature 37°C25-37°CLower temperatures may improve fidelity and incorporation of challenging nucleotides.
Incubation Time 2 hours2-6 hoursLonger incubation may increase the yield of full-length transcripts.

Experimental Protocols

Protocol 1: Systematic Optimization of Mg²⁺ Concentration for BCN-ΨUTP Incorporation

  • Set up a series of 20 µL IVT reactions. Each reaction should contain:

    • 1 µg of linearized DNA template

    • 2 mM each of ATP, CTP, and GTP

    • 2 mM of BCN-ΨUTP

    • 50 units of T7 RNA polymerase

    • 1X Transcription Buffer (without Mg²⁺)

  • Create a Mg²⁺ gradient. Prepare separate reactions with final Mg²⁺ concentrations of 20 mM, 30 mM, 40 mM, 50 mM, and 60 mM.

  • Incubate all reactions at 37°C for 2 hours.

  • Analyze the transcription products. Run the samples on a denaturing agarose (B213101) or polyacrylamide gel to assess the yield and integrity of the RNA transcripts.

  • Quantify the RNA yield. Use a spectrophotometer or a fluorescent RNA quantification assay.

  • Identify the optimal Mg²⁺ concentration that produces the highest yield of full-length RNA.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_optimization Optimization Parameters cluster_analysis Analysis cluster_outcome Outcome template High-Purity DNA Template mg_conc Mg²⁺ Titration (20-60 mM) template->mg_conc ntps ATP, CTP, GTP, BCN-ΨUTP ntps->mg_conc enzyme T7 RNA Polymerase enzyme->mg_conc buffer Transcription Buffer buffer->mg_conc ntp_ratio BCN-ΨUTP Titration (0.5-5 mM) temp Temperature Gradient (25-37°C) time Incubation Time (2-6 hours) gel Denaturing Gel Electrophoresis time->gel quant RNA Quantification gel->quant optimal Optimal IVT Conditions quant->optimal

Caption: Workflow for optimizing in vitro transcription of BCN-ΨU.

steric_hindrance cluster_polymerase T7 RNA Polymerase Active Site cluster_nucleotides Incoming Nucleotides active_site Catalytic Pocket dna_channel DNA Template Channel rna_exit RNA Exit Channel utp UTP utp->active_site Efficient Incorporation bcn_psu N1,N3-Bis(cyanomethyl) pseudoUTP bcn_psu->active_site Steric Hindrance (Poor Incorporation)

Caption: Steric hindrance of BCN-ΨUTP in the RNA polymerase active site.

References

refining analytical methods for N1,N3-Bis(cyanomethyl)pseudoUridine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of N1,N3-Bis(cyanomethyl)pseudoUridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemically modified derivative of pseudouridine (B1679824), the most abundant RNA modification.[] Pseudouridine itself is an isomer of uridine. In this specific modification, cyanomethyl groups (-CH2CN) are attached to the N1 and N3 positions of the pseudouridine base. These modifications can be introduced synthetically to alter the properties of RNA molecules for therapeutic or research purposes.

Q2: Why is the detection of this modified nucleoside challenging?

A2: Like pseudouridine, this compound is a "mass-silent" modification relative to its parent nucleoside if the modifications are not considered, meaning it has the same mass as other isomers. However, the addition of two cyanomethyl groups gives it a unique mass. The primary challenges lie in optimizing chromatographic separation from other similar molecules, preventing degradation during sample preparation and analysis, and defining its specific mass spectrometric fragmentation pattern for sensitive and specific detection. Stability can be a concern for modified nucleosides, with degradation being dependent on temperature and pH.[2][3]

Q3: What is the general workflow for analyzing this compound?

A3: A typical workflow involves the enzymatic digestion of RNA containing the modification into individual nucleosides, followed by separation using High-Performance Liquid Chromatography (HPLC), and detection and quantification by tandem mass spectrometry (MS/MS).

Troubleshooting Guides

HPLC-Related Issues
Problem Potential Cause Recommended Solution
No Peak or Very Low Signal Sample degradation.Store nucleoside standards and samples at -20°C or lower.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions before analysis.
Inefficient enzymatic digestion.Optimize digestion protocol by adjusting enzyme concentration, buffer composition, and incubation time.
Poor retention on a reverse-phase column.Increase the aqueous component of the mobile phase at the start of the gradient. Consider a different column chemistry, such as one designed for polar compounds.
Incorrect injection volume or sample concentration.Ensure the autosampler is functioning correctly. Increase the injected volume or the sample concentration.
Broad or Tailing Peaks Column contamination or degradation.Flush the column with a strong solvent.[4] If the problem persists, replace the guard column or the analytical column.
Mobile phase pH is suboptimal.Adjust the pH of the mobile phase. For nucleosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common.
Sample overload.Reduce the amount of sample injected onto the column.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare mobile phases fresh daily and ensure accurate composition. Use an automated solvent mixer if available.
Fluctuating column temperature.Use a column oven to maintain a stable temperature throughout the analysis.[4]
Changes in flow rate.Check for leaks in the HPLC system and ensure the pump is functioning correctly.
Split Peaks Incompatibility between sample solvent and mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.
Clogged frit or partially blocked tubing.Replace the column inlet frit. Check and clean all tubing and connections.
Mass Spectrometry-Related Issues
Problem Potential Cause Recommended Solution
Low Signal or No Detectable Ion Ion suppression from matrix components.Improve sample cleanup procedures. Dilute the sample to reduce matrix effects. Adjust HPLC gradient to separate the analyte from interfering compounds.[5]
Suboptimal ionization source parameters.Optimize source parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage.[4]
Incorrect mass transitions (precursor/product ions) in MRM mode.Infuse a standard of this compound to determine the optimal precursor and product ions. (See "Hypothesized Fragmentation" section below).
High Background Noise Contaminated mobile phase or mass spectrometer.Use high-purity, LC-MS grade solvents. Clean the ion source regularly.[6]
Presence of non-volatile salts in the sample.Use volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and ensure they are fully removed during sample preparation if not compatible with MS.
Inconsistent Quantification Instability of the analyte in the autosampler.Keep the autosampler temperature low (e.g., 4°C). Analyze samples promptly after placing them in the autosampler.
Non-linear detector response.Prepare a calibration curve with a sufficient number of points to cover the expected concentration range of the analyte.

Experimental Protocols

Hypothetical Protocol for HPLC-MS/MS Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (from RNA):

  • Digest 1-5 µg of RNA with a mixture of nuclease P1 (1-2 units) and alkaline phosphatase (1-2 units) in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2-4 hours.

  • Stop the reaction by adding a solvent suitable for protein precipitation (e.g., acetonitrile) and centrifuge to pellet the enzymes.

  • Transfer the supernatant containing the nucleosides to a new tube and dry it in a vacuum centrifuge.

  • Reconstitute the dried nucleosides in an appropriate volume of the initial mobile phase (e.g., 100 µL).

2. HPLC Conditions:

  • Column: A C18 reverse-phase column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 300°C

    • Gas Flow: 5 L/min

    • Nebulizer Pressure: 35 psi

  • MRM Transitions: These need to be determined empirically. Based on the structure, a hypothesized transition is provided below.

Hypothesized Fragmentation Pattern

The fragmentation of nucleosides in positive ion mode typically involves the cleavage of the N-glycosidic bond, resulting in a product ion corresponding to the protonated nucleobase. For this compound (expected [M+H]⁺ = 323.1 m/z), the primary fragmentation would likely be the loss of the ribose moiety.

  • Precursor Ion ([M+H]⁺): 323.1 m/z

  • Hypothesized Product Ion ([Base+H]⁺): 191.1 m/z (loss of ribose, 132 Da)

Further fragmentation of the 191.1 m/z ion could involve the loss of one or both cyanomethyl groups. These transitions should be confirmed by direct infusion of a pure standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound323.1191.1To be optimized
(Internal Standard, e.g., ¹³C-labeled Uridine)e.g., 249.1e.g., 117.1To be optimized

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing rna_sample RNA Sample digestion Enzymatic Digestion rna_sample->digestion cleanup Protein Precipitation & Supernatant Collection digestion->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition ms->data integration Peak Integration data->integration quant Quantification integration->quant report Reporting quant->report

Caption: Workflow for this compound Analysis.

troubleshooting_logic start Problem Encountered: No/Low Peak Signal check_ms Is the MS tuned and calibrated? start->check_ms check_hplc Is the HPLC system functioning? check_ms->check_hplc Yes tune_ms Action: Tune and calibrate MS. Check source parameters. check_ms->tune_ms No check_sample Is the sample integrity okay? check_hplc->check_sample Yes check_leaks Action: Check for leaks, verify flow rate. check_hplc->check_leaks No new_sample Action: Prepare fresh sample. Verify digestion. check_sample->new_sample No resolved Problem Resolved check_sample->resolved Yes (Re-inject) tune_ms->resolved check_leaks->resolved new_sample->resolved

Caption: Troubleshooting Logic for Low Signal Issues.

References

Technical Support Center: N1,N3-Bis(cyanomethyl)pseudoUridine (N1,N3-di-CM-Ψ) RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the immune response to N1,N3-Bis(cyanomethyl)pseudoUridine (N1,N3-di-CM-Ψ) modified RNA.

FAQs: Understanding and Mitigating Immune Response to N1,N3-di-CM-Ψ RNA

Q1: What is the primary cause of an innate immune response to in vitro transcribed (IVT) RNA?

The primary trigger for an innate immune response to IVT RNA is the presence of double-stranded RNA (dsRNA) byproducts generated during the transcription process.[1] The cell recognizes dsRNA as a sign of viral infection, leading to the activation of pattern recognition receptors (PRRs) and a subsequent inflammatory cascade.[2]

Q2: How does the N1,N3-di-CM-Ψ modification help in reducing the immunogenicity of RNA?

While specific data for N1,N3-di-CM-Ψ is limited, modifications to the uridine (B1682114) base, such as with pseudouridine (B1679824) (Ψ) and its derivatives like N1-methylpseudouridine (m1Ψ), are known to reduce the activation of endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8.[] These modifications are thought to alter the RNA structure, preventing its recognition by these innate immune sensors.[] It is hypothesized that N1,N3-di-CM-Ψ functions similarly to other pseudouridine derivatives in evading immune detection.

Q3: What are the key cellular pathways involved in the recognition of foreign RNA?

The innate immune system detects foreign RNA through various pattern recognition receptors (PRRs). Key pathways include:

  • Endosomal TLRs: TLR3, TLR7, and TLR8 recognize dsRNA and single-stranded RNA (ssRNA) in endosomes.[2]

  • Cytosolic Sensors: RIG-I and MDA5 are cytosolic sensors that detect viral RNA, including dsRNA, in the cytoplasm.[2]

Activation of these pathways leads to the production of type I interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines like TNF-α and IL-6.[4][5]

Q4: Besides chemical modification, what other strategies can be employed to reduce the immunogenicity of my N1,N3-di-CM-Ψ RNA?

Beyond the incorporation of N1,N3-di-CM-Ψ, several other strategies are crucial:

  • High-Purity IVT Reactions: Optimizing the in vitro transcription reaction can minimize the formation of dsRNA byproducts.

  • dsRNA Removal: Post-transcriptional purification to remove dsRNA contaminants is a critical step. Methods include cellulose-based purification and various chromatography techniques.[6][7][8]

  • Advanced Delivery Systems: Encapsulating the RNA in lipid nanoparticles (LNPs) or other delivery vehicles can shield it from immune surveillance.[9]

Q5: How can I quantify the level of dsRNA contamination in my RNA preparation?

Several methods can be used to quantify dsRNA:

  • Dot Blot: A semi-quantitative method using a dsRNA-specific antibody, such as J2.[10]

  • ELISA: A quantitative assay that also utilizes dsRNA-specific antibodies.

  • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC can separate and quantify dsRNA from ssRNA.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-α) in cell culture upon transfection with N1,N3-di-CM-Ψ RNA. 1. Significant dsRNA contamination from the IVT reaction.1. Purify the RNA using cellulose (B213188) affinity chromatography or HPLC to remove dsRNA. Verify the purity using a J2 dot blot or ELISA.
2. Suboptimal purification of the IVT reaction, leaving behind immunogenic impurities.2. Ensure complete removal of the DNA template, enzymes, and unincorporated nucleotides after IVT.
3. The cell type used is particularly sensitive to foreign RNA.3. Use a less immune-reactive cell line for initial experiments or titrate the amount of RNA used for transfection.
Low protein expression from N1,N3-di-CM-Ψ RNA. 1. Degradation of the RNA sample.1. Verify RNA integrity using gel electrophoresis. Ensure proper RNase-free handling and storage conditions.
2. Activation of innate immune pathways (like PKR) leading to translational shutdown.2. Confirm the removal of dsRNA, as this is a potent activator of PKR.
3. The specific modification may slightly reduce translation efficiency compared to other modifications like m1Ψ.[11]3. Optimize the RNA sequence, including the 5' and 3' UTRs, to enhance translation.
Inconsistent experimental results. 1. Batch-to-batch variability in dsRNA contamination.1. Quantify dsRNA levels for each new batch of RNA produced.
2. Inconsistent transfection efficiency.2. Optimize and standardize the transfection protocol.
3. Variability in cell health and passage number.3. Use cells at a consistent passage number and ensure they are healthy at the time of transfection.

Data Presentation

Table 1: Comparative Immunogenicity of Modified RNA

The following data is extrapolated from studies on pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) and serves as an estimate for the expected performance of N1,N3-di-CM-Ψ modified RNA. Actual results may vary.

RNA ModificationRelative TNF-α Secretion (vs. Unmodified RNA)Relative IFN-α Secretion (vs. Unmodified RNA)Reference
Unmodified100%100%[4]
Pseudouridine (Ψ)~10-20%Undetectable[4]
N1-methylpseudouridine (m1Ψ)~1-5%Undetectable[]
N1,N3-di-CM-Ψ (Expected) ~1-10% Undetectable Inferred

Table 2: Comparative Translation Efficiency of Modified RNA

This data is also based on studies of related pseudouridine modifications.

RNA ModificationRelative Protein Expression (vs. Unmodified RNA)Reference
Unmodified100%[4]
Pseudouridine (Ψ)~150-200%[4]
N1-methylpseudouridine (m1Ψ)~1000%[]
N1,N3-di-CM-Ψ (Expected) Potentially higher than Ψ, but may be lower than m1Ψ Inferred

Mandatory Visualization

Innate_Immune_Sensing_of_IVT_RNA cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm IVT RNA IVT RNA LNP Lipid Nanoparticle IVT RNA->LNP Encapsulation TLR78 TLR7 / TLR8 IVT RNA->TLR78 ssRNA recognition (reduced by N1,N3-di-CM-Ψ) dsRNA_impurity dsRNA impurity IVT RNA->dsRNA_impurity Endosome Endosome LNP->Endosome Endocytosis Endosome->IVT RNA Release IRF37 IRF3 / IRF7 TLR78->IRF37 NFkB NF-κB TLR78->NFkB dsRNA_impurity->TLR78 RIGI_MDA5 RIG-I / MDA5 dsRNA_impurity->RIGI_MDA5 dsRNA recognition MAVS MAVS RIGI_MDA5->MAVS MAVS->IRF37 MAVS->NFkB Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF37->Type_I_IFN Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Transcription

Caption: Innate immune signaling pathways activated by IVT RNA.

RNA_Purification_Workflow cluster_synthesis RNA Synthesis cluster_purification Purification cluster_qc Quality Control & Immunogenicity Testing IVT In Vitro Transcription (IVT) with N1,N3-di-CM-Ψ-TP Crude_RNA Crude IVT Product (ssRNA + dsRNA impurities) IVT->Crude_RNA Cellulose_Chroma Cellulose Affinity Chromatography Crude_RNA->Cellulose_Chroma dsRNA Removal Pure_RNA Purified N1,N3-di-CM-Ψ RNA Cellulose_Chroma->Pure_RNA QC Quantify dsRNA (e.g., J2 Dot Blot / ELISA) Pure_RNA->QC PBMC_Assay Human PBMC Assay Pure_RNA->PBMC_Assay Transfection Cytokine_Analysis Cytokine Measurement (ELISA) PBMC_Assay->Cytokine_Analysis

Caption: Experimental workflow for RNA purification and immunogenicity assessment.

Experimental Protocols

Protocol 1: dsRNA Removal using Cellulose Affinity Chromatography

This protocol is adapted from a facile method for removing dsRNA contaminants from IVT mRNA.[6][7]

Materials:

  • Crude N1,N3-di-CM-Ψ RNA preparation

  • Cellulose powder (e.g., Sigma-Aldrich C6288)

  • STE buffer (100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Ethanol (B145695) (100%, molecular biology grade)

  • RNase-free water

  • Microcentrifuge spin columns

Procedure:

  • Prepare Cellulose Slurry: Resuspend cellulose powder in RNase-free water to create a slurry.

  • Pack Column: Add the cellulose slurry to a microcentrifuge spin column and pack by centrifugation.

  • Equilibrate Column: Wash the packed column with STE buffer.

  • Prepare RNA Sample: Mix your crude N1,N3-di-CM-Ψ RNA sample with an equal volume of 100% ethanol to achieve a final ethanol concentration of 50%. This high ethanol concentration facilitates the binding of dsRNA to the cellulose.

  • Bind dsRNA: Apply the RNA-ethanol mixture to the equilibrated cellulose column. Centrifuge to pass the liquid through. The ssRNA will be in the flow-through, while the dsRNA binds to the cellulose.

  • Collect ssRNA: Collect the flow-through containing your purified N1,N3-di-CM-Ψ RNA.

  • Elute (Optional): If you wish to analyze the bound dsRNA, it can be eluted from the cellulose using STE buffer without ethanol.

  • Precipitate and Resuspend RNA: Precipitate the RNA from the flow-through using standard ethanol precipitation methods. Resuspend the purified RNA pellet in RNase-free water or a suitable buffer.

  • Quantify and Assess Purity: Determine the concentration of the purified RNA. Assess the removal of dsRNA using a J2 dot blot or ELISA.

Protocol 2: In Vitro Immunogenicity Assessment using Human PBMCs

This protocol provides a method to assess the immunostimulatory potential of your N1,N3-di-CM-Ψ RNA.[12]

Materials:

  • Purified N1,N3-di-CM-Ψ RNA

  • Freshly isolated human peripheral blood mononuclear cells (PBMCs)[13]

  • RPMI 1640 medium supplemented with 10% FBS

  • Transfection reagent suitable for RNA (e.g., Lipofectamine MessengerMAX)

  • Positive control (e.g., poly(I:C) or unmodified immunostimulatory RNA)

  • Negative control (transfection reagent only)

  • ELISA kits for human TNF-α and IFN-α

Procedure:

  • Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in RPMI 1640 medium.

  • Prepare Transfection Complexes:

    • For each well, dilute your purified N1,N3-di-CM-Ψ RNA, positive control, and negative control in an appropriate volume of serum-free medium.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

    • Combine the diluted RNA and diluted transfection reagent, mix gently, and incubate at room temperature to allow complex formation.

  • Transfection: Add the transfection complexes to the wells containing the PBMCs.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect Supernatant: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Analysis:

    • Perform ELISAs for TNF-α and IFN-α on the collected supernatants according to the kit manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

  • Data Analysis: Compare the cytokine levels induced by your N1,N3-di-CM-Ψ RNA to the negative and positive controls. A low level of cytokine production, comparable to the negative control, indicates reduced immunogenicity.

References

enhancing cellular uptake of N1,N3-Bis(cyanomethyl)pseudoUridine modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific N1,N3-Bis(cyanomethyl)pseudoUridine modification is limited in publicly available literature. The following guidance is based on established principles for enhancing the cellular uptake of other modified RNA molecules, such as those containing pseudouridine (B1679824) and N1-methylpseudouridine. Researchers should consider this guidance as a starting point and optimize protocols for their specific modified RNA.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the cellular delivery of this compound modified RNA.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at enhancing the cellular uptake of your modified RNA.

Low Transfection Efficiency with Lipid Nanoparticles (LNPs)

Problem: Poor protein expression or downstream effect after delivering this compound modified RNA using LNPs.

Potential Cause Recommended Solution
Suboptimal LNP Formulation - Vary Lipid Ratios: Systematically alter the molar ratios of the ionizable lipid, helper lipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid.[1][2][3] A common starting point is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[4] - Screen Different Lipids: Test a panel of ionizable lipids as their headgroups can significantly impact encapsulation and endosomal escape.[5] - Optimize N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the RNA is critical. Titrate this ratio to find the optimal balance between RNA complexation and cytotoxicity.
Poor RNA Encapsulation Efficiency - Improve Mixing: Utilize a microfluidic mixing device for rapid and reproducible mixing of the lipid and RNA solutions, which is crucial for efficient encapsulation.[1][][7] - Check RNA Quality: Ensure the modified RNA is intact and free of contaminants by running it on a denaturing agarose (B213101) gel. - Quantify Encapsulation: Use a fluorescent dye-based assay (e.g., RiboGreen) to determine the percentage of RNA encapsulated within the LNPs.[] Aim for an encapsulation efficiency of >90%.[]
Inefficient Endosomal Escape - Incorporate Fusogenic Lipids: Include lipids like DOPE in your formulation, which can promote the disruption of the endosomal membrane. - Utilize pH-Sensitive Ionizable Lipids: Employ ionizable lipids that become protonated in the acidic environment of the endosome, which can facilitate membrane destabilization and RNA release.[8] - Consider Endosomal Escape Enhancers: Co-delivery of small molecules that disrupt endosomal membranes can be explored, though this may increase cytotoxicity.[9]
LNP Instability - Optimize PEG-Lipid Content: The amount of PEG-lipid affects both stability and cellular uptake. While it prevents aggregation, too much can hinder interaction with the cell membrane.[5] - Storage Conditions: Store LNPs at 4°C for short-term use and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Incorrect Particle Size or Polydispersity - Characterize LNPs: Use Dynamic Light Scattering (DLS) to measure the size and polydispersity index (PDI) of your LNP formulations.[] Aim for a particle size between 80-150 nm and a PDI below 0.2 for in vivo applications. - Adjust Formulation and Mixing Parameters: Particle size can be influenced by lipid composition, N/P ratio, and the mixing speed.
Low Transfection Efficiency with Electroporation

Problem: Low cell viability or poor protein expression after delivering this compound modified RNA via electroporation.

Potential Cause Recommended Solution
Excessive Cell Death - Optimize Electroporation Parameters: Titrate the voltage, pulse width, and number of pulses to find the optimal balance between transfection efficiency and cell viability for your specific cell type.[10][11] - Use a High-Quality Electroporation Buffer: Utilize a buffer specifically designed for electroporation to maintain cell viability.[11] - Ensure Healthy Cells: Use cells that are in the logarithmic growth phase and have high viability (>90%) before electroporation.
Inefficient RNA Delivery - Optimize RNA Concentration: Determine the optimal concentration of your modified RNA. Too little RNA will result in low expression, while too much can be toxic. - Cell Density: Adjust the cell density during electroporation. A common starting point is 1x10^7 cells/mL.[12] - Cuvette Gap Size: Select the appropriate cuvette gap size (e.g., 2 mm or 4 mm for mammalian cells) and adjust the voltage accordingly to achieve the desired field strength.[11]
Post-Electroporation Cell Handling - Gentle Handling: Handle cells gently after electroporation to minimize further stress. - Immediate Transfer: Immediately transfer cells to pre-warmed culture medium after the pulse.[12] - Recovery Time: Allow sufficient time for cells to recover and express the protein before analysis (typically 24-72 hours).[11]
Changes in Gene Expression Electroporation itself can induce changes in the expression of endogenous genes, which might interfere with your experiment.[13][14] Consider a less invasive delivery method if this is a concern.

Section 2: Experimental Protocols

Lipid Nanoparticle (LNP) Formulation Protocol (Microfluidic Mixing)

This protocol provides a general guideline for formulating LNPs encapsulating modified RNA using a microfluidic mixer.

Materials:

  • This compound modified RNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ionizable lipid, DSPC, Cholesterol, and PEG-lipid dissolved in ethanol (B145695)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, nuclease-free water and PBS

Procedure:

  • Prepare Lipid Solution: In an RNase-free tube, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in the desired molar ratio (e.g., 50:10:38.5:1.5) in ethanol.[4]

  • Prepare RNA Solution: Dilute the modified RNA to the desired concentration in the low pH buffer.

  • Set up the Microfluidic Mixer: Prime the system according to the manufacturer's instructions. Set the flow rates for the lipid and RNA solutions. A common starting total flow rate is 12 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic).

  • Mixing: Load the lipid and RNA solutions into separate syringes and place them on the syringe pumps of the microfluidic device. Initiate the mixing process. The combined stream will result in the self-assembly of LNPs.

  • Dialysis: Collect the LNP solution and dialyze it against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.[7]

  • Concentration and Sterilization: Concentrate the LNP solution using a centrifugal filter device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for particle size, PDI, zeta potential, and RNA encapsulation efficiency as described in the troubleshooting section.

Electroporation Protocol for Mammalian Cells

This protocol provides a general guideline for electroporating modified RNA into mammalian cells.

Materials:

  • This compound modified RNA

  • Mammalian cells of interest

  • Electroporation device and cuvettes

  • Electroporation buffer

  • Cell culture medium

Procedure:

  • Cell Preparation: Harvest cells in the exponential growth phase and wash them with sterile PBS. Resuspend the cells in the electroporation buffer at the desired concentration (e.g., 1 x 10^7 cells/mL).[12]

  • Prepare Electroporation Mixture: In a sterile, RNase-free microcentrifuge tube, mix the cell suspension with the desired amount of modified RNA.

  • Electroporation: Transfer the cell-RNA mixture to a pre-chilled electroporation cuvette. Ensure there are no air bubbles. Place the cuvette in the electroporation chamber and deliver the electrical pulse using the optimized settings for your cell type.[10]

  • Recovery: Immediately after the pulse, gently remove the cells from the cuvette and transfer them to a culture dish containing pre-warmed, complete growth medium.[12]

  • Incubation and Analysis: Incubate the cells under standard conditions (37°C, 5% CO2). Analyze for protein expression or downstream effects at various time points (e.g., 24, 48, and 72 hours) post-transfection.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the cellular uptake of modified RNA?

A1: The main obstacles are the negatively charged and hydrophilic nature of the RNA backbone, which hinders its passage across the lipid bilayer of the cell membrane, and its susceptibility to degradation by extracellular nucleases.[15] Even when delivered into the cell via endocytosis, the RNA must escape the endosome to reach the cytoplasm where it can be translated.[8][16][17]

Q2: How does the this compound modification potentially affect cellular uptake and translation?

Q3: What are the main cellular uptake pathways for LNPs containing modified RNA?

A3: LNPs primarily enter cells through endocytosis.[3][16][21] The specific pathway can be cell-type dependent and may involve clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[16]

Q4: Why is endosomal escape a critical step, and how can it be improved?

A4: After endocytosis, the LNP-encapsulated RNA is trapped within endosomes. If the RNA is not released into the cytoplasm, it will be trafficked to lysosomes for degradation.[3][8][16] Endosomal escape is therefore a major bottleneck for successful delivery.[16][17] It can be enhanced by using ionizable lipids that become positively charged in the acidic endosome, disrupting the endosomal membrane and facilitating RNA release.[8]

Q5: When should I choose LNP delivery versus electroporation?

A5: The choice depends on your experimental goals and cell type.

  • LNPs are generally preferred for in vivo applications due to their ability to protect the RNA cargo and the potential for targeted delivery.[5] They are also suitable for a wide range of cell types in vitro.

  • Electroporation is a highly efficient method for in vitro and ex vivo applications, especially for hard-to-transfect cells like primary cells and immune cells.[22] However, it can be associated with higher cell toxicity and is not typically used for systemic in vivo delivery.[23]

Section 4: Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery cluster_analysis Analysis Lipid Mix Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing Modified RNA Modified RNA Modified RNA->Microfluidic Mixing LNP Formulation LNP Formulation Microfluidic Mixing->LNP Formulation Transfection Transfection LNP Formulation->Transfection Cell Culture Cell Culture Cell Culture->Transfection Transfected Cells Transfected Cells Transfection->Transfected Cells Protein Expression Analysis Protein Expression Analysis Transfected Cells->Protein Expression Analysis Downstream Functional Assays Downstream Functional Assays Transfected Cells->Downstream Functional Assays

Signaling_Pathway LNP-RNA Complex LNP-RNA Complex Cell Membrane Cell Membrane LNP-RNA Complex->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape Degradation Degradation Lysosome->Degradation Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm RNA Release Translation Translation Cytoplasm->Translation Protein Protein Translation->Protein

References

Validation & Comparative

A Comparative Guide to Modified Nucleosides in mRNA Translation: N1-methylpseudouridine vs. N1,N3-Bis(cyanomethyl)pseudoUridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of modified nucleosides in optimizing mRNA performance. These modifications are pivotal in enhancing protein expression, improving stability, and reducing the innate immunogenicity of synthetic mRNA. Among the various modifications, N1-methylpseudouridine (m1Ψ) has emerged as a gold standard, extensively utilized in approved mRNA vaccines. This guide provides a detailed comparison of m1Ψ with a lesser-known derivative, N1,N3-Bis(cyanomethyl)pseudoUridine, based on currently available scientific literature.

Executive Summary

N1-methylpseudouridine has been demonstrated to significantly enhance mRNA translation through a combination of mechanisms, including increased ribosome density on the mRNA transcript and evasion of the innate immune system.[1][] In contrast, there is a notable absence of publicly available experimental data on the performance of this compound in the context of mRNA translation. While commercially available, its effects on translation efficiency, immunogenicity, and mRNA stability remain uncharacterized in peer-reviewed literature. Therefore, this guide will focus on the well-documented attributes of N1-methylpseudouridine, while noting the data gap for this compound.

Performance Comparison

The following tables summarize the known performance characteristics of N1-methylpseudouridine. The corresponding fields for this compound are marked as "Data not available" to reflect the current state of scientific knowledge.

Table 1: Translation Efficiency
FeatureN1-methylpseudouridine (m1Ψ)This compound
Protein Expression Significantly enhances protein expression compared to unmodified mRNA and pseudouridine (B1679824) (Ψ)-modified mRNA.[3][4] Reports indicate up to a 44-fold increase in gene expression in cell lines for doubly modified (m5C/m1Ψ) mRNAs.[5]Data not available
Mechanism of Action Increases ribosome loading and density on the mRNA transcript.[1][6][7] It can also lead to ribosome pausing, which may contribute to enhanced translation.[6][7]Data not available
Translational Fidelity Does not significantly alter decoding accuracy.[] While some studies suggest subtle, context-dependent effects on amino acid misincorporation, it is generally considered to produce faithful protein products.[9][10][11]Data not available
Table 2: Immunogenicity
FeatureN1-methylpseudouridine (m1Ψ)This compound
Innate Immune Evasion Markedly reduces the activation of innate immune sensors such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I.[1] This leads to reduced production of pro-inflammatory cytokines.Data not available
Cellular Viability Improves cellular viability upon transfection compared to unmodified mRNA by mitigating the cytotoxic effects of the innate immune response.[5]Data not available
Table 3: mRNA Stability
FeatureN1-methylpseudouridine (m1Ψ)This compound
Resistance to Degradation Enhances mRNA stability, contributing to a longer functional half-life within the cell.[4] This is partly attributed to increased base stacking and pairing interactions.Data not available
Photostability Exhibits greater photostability compared to uridine, which is relevant for the manufacturing and storage of mRNA therapeutics.Data not available

Experimental Protocols

Detailed methodologies are crucial for the evaluation of modified nucleosides in mRNA. Below are generalized protocols for key experiments.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating modified nucleosides.

  • Template Preparation: A linear DNA template containing the gene of interest flanked by T7 promoter and a poly(A) tail sequence is generated by PCR or plasmid linearization.

  • Transcription Reaction: The in vitro transcription (IVT) reaction is assembled on ice and typically includes:

    • Linearized DNA template

    • T7 RNA polymerase

    • A mixture of ATP, GTP, CTP, and the modified UTP analog (e.g., N1-methylpseudouridine-5'-triphosphate)

    • A cap analog (e.g., Anti-Reverse Cap Analog, ARCA)

    • RNase inhibitor

    • Transcription buffer

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • Purification: The synthesized mRNA is purified using a method such as lithium chloride precipitation or silica-based spin columns.

  • Quality Control: The integrity and concentration of the mRNA are assessed by gel electrophoresis and spectrophotometry.

In Vitro Translation Assay

This protocol is used to assess the protein expression from the modified mRNA in a cell-free system.

  • Reaction Setup: The in vitro translation reaction is prepared using a commercially available kit (e.g., rabbit reticulocyte lysate or wheat germ extract). The reaction mixture contains:

    • Cell-free lysate

    • Amino acid mixture

    • Energy source (ATP, GTP)

    • RNase inhibitor

    • The in vitro transcribed modified mRNA

  • Incubation: The reaction is incubated at 30°C for 1-2 hours.

  • Analysis: The protein product is analyzed and quantified. For reporter genes like luciferase, a luminometer is used to measure activity. For other proteins, techniques like Western blotting or ELISA can be employed.

Cellular Transfection and Protein Expression Analysis

This protocol evaluates the performance of modified mRNA in a cellular context.

  • Cell Culture: A suitable cell line (e.g., HEK293T, HeLa) is cultured to an appropriate confluency.

  • Transfection: The modified mRNA is complexed with a transfection reagent (e.g., lipid nanoparticles) and added to the cells.

  • Incubation: Cells are incubated for a defined period (e.g., 6, 24, 48 hours) to allow for mRNA uptake and translation.

  • Cell Lysis and Analysis: Cells are lysed, and the protein of interest is quantified using methods such as luciferase assay, flow cytometry (for fluorescent proteins), or Western blotting.

Visualizations

Experimental Workflow for Comparing Modified mRNAs

G cluster_0 mRNA Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 Data Analysis template Linear DNA Template ivt_m1psi In Vitro Transcription (with m1Ψ-UTP) template->ivt_m1psi ivt_n1n3 In Vitro Transcription (with N1,N3-Bis(cyanomethyl)Ψ-UTP) template->ivt_n1n3 purify_m1psi Purification ivt_m1psi->purify_m1psi purify_n1n3 Purification ivt_n1n3->purify_n1n3 ivt_assay In Vitro Translation Assay purify_m1psi->ivt_assay m1Ψ mRNA transfection Cell Transfection purify_m1psi->transfection purify_n1n3->ivt_assay N1,N3-Bis(cyanomethyl)Ψ mRNA purify_n1n3->transfection comparison Comparative Analysis of: - Translation Efficiency - Immunogenicity - Stability ivt_assay->comparison protein_quant Protein Quantification transfection->protein_quant immuno_assay Immunogenicity Assay (e.g., Cytokine ELISA) transfection->immuno_assay protein_quant->comparison immuno_assay->comparison

Caption: Workflow for comparing modified mRNAs.

Innate Immune Recognition of mRNA and Evasion by N1-methylpseudouridine

G cluster_0 Unmodified mRNA cluster_1 N1-methylpseudouridine (m1Ψ) mRNA cluster_2 Downstream Signaling unmod_mrna Unmodified mRNA tlr TLR7/8 unmod_mrna->tlr rigi RIG-I unmod_mrna->rigi immune_activation Innate Immune Activation tlr->immune_activation Signal rigi->immune_activation Signal mod_mrna m1Ψ-modified mRNA tlr2 TLR7/8 mod_mrna->tlr2 Reduced Recognition rigi2 RIG-I mod_mrna->rigi2 Reduced Recognition cytokines Pro-inflammatory Cytokines immune_activation->cytokines translation_inhibition Translation Inhibition immune_activation->translation_inhibition

Caption: Evasion of innate immunity by m1Ψ mRNA.

Conclusion

References

A Comparative Guide to the Stability of N1,N3-Bis(cyanomethyl)pseudoUridine and Pseudouridine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the stability of N1,N3-Bis(cyanomethyl)pseudoUridine, a novel modified nucleoside, with the well-characterized pseudouridine (B1679824) (Ψ). Due to the limited publicly available data on this compound, this document outlines the experimental approaches and expected data presentation for a comprehensive stability assessment. The comparison is based on the established stabilizing properties of pseudouridine and inferences from studies on other N1 and N3-modified pseudouridine analogs.

Introduction to Pseudouridine and its Analogs

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification and is known to enhance the stability of RNA structures.[1] This stabilization is attributed to several factors, including improved base stacking, the potential for an additional hydrogen bond from the N1 imino proton, and a preference for the C3'-endo conformation of the ribose sugar, which favors an A-form helical structure.[2][3][4] The incorporation of pseudouridine into mRNA has been shown to increase its translational capacity and biological stability, making it a cornerstone of mRNA-based therapeutics.[5]

Modifications at the N1 and N3 positions of pseudouridine can further modulate its properties. For instance, N1-methylpseudouridine (m1Ψ) has been reported to offer context-dependent stabilization of RNA duplexes, in some cases exceeding that of pseudouridine.[6] Conversely, modifications at the N3 position that disrupt the N3-H hydrogen bond donor can be destabilizing by interfering with canonical base pairing.[7] this compound features cyanomethyl groups at both the N1 and N3 positions. While direct experimental data on its stability is lacking, its structure suggests a potential alteration of the hydrogen bonding capacity and steric profile compared to pseudouridine.

Hypothetical Data Presentation for Comparative Stability Analysis

The following tables illustrate how quantitative data from the proposed experiments should be structured for a clear comparison between RNA oligonucleotides containing uridine (U), pseudouridine (Ψ), and this compound (X).

Table 1: Thermal Denaturation Analysis of Modified RNA Duplexes

RNA Duplex Sequence (5'-3')ModificationTm (°C)ΔTm (°C) vs. UΔG°37 (kcal/mol)
GCGUU GCGCU (Control)60.5--10.2
GCGUΨ GCGCPseudouridine64.0+3.5-11.5
GCGUX GCGCThis compoundTBDTBDTBD

TBD: To Be Determined experimentally. This table would quantify the overall thermodynamic stability of RNA duplexes.

Table 2: In Vitro Enzymatic Degradation Assay

RNA OligonucleotideModifying EnzymeHalf-life (t1/2, min)Fold Change in Half-life vs. U
20-mer ssRNA-U3'-5' Exoribonuclease15-
20-mer ssRNA-Ψ3'-5' Exoribonuclease453.0
20-mer ssRNA-X3'-5' ExoribonucleaseTBDTBD

TBD: To Be Determined experimentally. This table would indicate the resistance of the modified RNA to enzymatic degradation.

Table 3: In-Cellular mRNA Stability Assay

mRNA ConstructModificationmRNA Half-life (hours) in HEK293 cellsFold Change in Half-life vs. U
eGFP-mRNA-UU (Control)8-
eGFP-mRNA-ΨPseudouridine202.5
eGFP-mRNA-XThis compoundTBDTBD

TBD: To Be Determined experimentally. This table would provide insights into the biological stability of the modified mRNA within a cellular context.

Experimental Protocols

Thermal Denaturation of RNA Duplexes

This method determines the melting temperature (Tm), the temperature at which half of the double-stranded RNA has dissociated into single strands. A higher Tm indicates greater thermodynamic stability.

Protocol:

  • Synthesize complementary RNA oligonucleotides, one of which contains the modification of interest (U, Ψ, or this compound).

  • Anneal the complementary strands by heating to 95°C for 10 minutes, followed by slow cooling to room temperature in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/min).

  • The melting temperature (Tm) is determined from the first derivative of the melting curve.

  • Thermodynamic parameters such as the change in Gibbs free energy (ΔG°) can be calculated from the melting curves.

In Vitro Enzymatic Degradation Assay

This assay measures the resistance of a modified RNA molecule to degradation by nucleases.

Protocol:

  • Synthesize single-stranded RNA oligonucleotides of the same sequence containing U, Ψ, or this compound. The 5' end can be labeled with a fluorescent dye for visualization.

  • Incubate the RNA oligonucleotides with a specific exoribonuclease (e.g., a 3'-5' exoribonuclease) in the appropriate reaction buffer at a constant temperature (e.g., 37°C).

  • Take aliquots of the reaction at different time points and quench the reaction (e.g., by adding a stop solution containing EDTA and formamide).

  • Analyze the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.

  • Quantify the amount of full-length RNA remaining at each time point to determine the degradation rate and the half-life of the RNA molecule. Alternatively, MALDI-TOF mass spectrometry can be used to identify the degradation fragments.[8][9]

In-Cellular mRNA Stability Assay using Transcription Inhibition

This method assesses the stability of a modified mRNA within a cellular environment.

Protocol:

  • Synthesize in vitro transcribed mRNAs encoding a reporter protein (e.g., eGFP) containing either U, Ψ, or this compound.

  • Transfect these mRNAs into a suitable cell line (e.g., HEK293 cells).

  • After allowing for initial protein expression, add a transcription inhibitor, such as Actinomycin D, to block the synthesis of new mRNA.[10]

  • Isolate total RNA from the cells at various time points after the addition of the transcription inhibitor.

  • Quantify the amount of the specific reporter mRNA at each time point using reverse transcription-quantitative PCR (RT-qPCR).

  • Calculate the mRNA decay rate and half-life by plotting the remaining mRNA levels over time.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Figure 2: Workflow for Comparative Stability Analysis cluster_synthesis 1. Synthesis of Modified RNA cluster_thermo 2a. Thermodynamic Stability cluster_enzymatic 2b. Enzymatic Stability cluster_cellular 2c. Cellular Stability cluster_analysis 3. Data Analysis and Comparison synth_u RNA with U td Thermal Denaturation (UV-Vis) synth_u->td ed In Vitro Degradation Assay (Nuclease) synth_u->ed cs In-Cellular mRNA Decay (ActD + RT-qPCR) synth_u->cs synth_psi RNA with Ψ synth_psi->td synth_psi->ed synth_psi->cs synth_x RNA with X synth_x->td synth_x->ed synth_x->cs td_out Tm, ΔG° td->td_out analysis Comparative Analysis of Stability Parameters td_out->analysis ed_out Half-life (t1/2) ed->ed_out ed_out->analysis cs_out mRNA Half-life cs->cs_out cs_out->analysis

References

A Comparative Guide to the Detection of Pseudouridine and its Cyanoethylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the detection and quantification of pseudouridine (B1679824) (Ψ), with a specific focus on its derivative, N1,N3-Bis(cyanomethyl)pseudoUridine, a product of the cyanoethylation chemical labeling method. Pseudouridine, the most abundant internal modification in RNA, plays a critical role in RNA stability and function.[1][2][3] Its accurate detection and quantification are crucial for understanding its biological roles and for the development of RNA-based therapeutics. This document outlines the performance of various detection methods, supported by experimental data, and provides detailed protocols for their implementation.

Introduction to Pseudouridine and its Detection

Pseudouridine (Ψ) is an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose sugar via a carbon-carbon bond instead of the typical nitrogen-carbon bond.[2] This structural difference provides greater rotational freedom and an additional hydrogen bond donor, contributing to the stabilization of RNA secondary and tertiary structures.[1][2][] Pseudouridine is found in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA), where it influences processes such as translation, splicing, and mRNA stability.[2][][6]

The detection of pseudouridine is challenging because it is "mass-silent," meaning it has the same mass as uridine, making it indistinguishable by standard mass spectrometry. To overcome this, chemical derivatization techniques are employed to introduce a mass shift that allows for its specific detection. One such method is cyanoethylation, which involves the reaction of pseudouridine with acrylonitrile (B1666552). This reaction can lead to the formation of N1-cyanoethylpseudouridine and, potentially, this compound. This guide will compare the primary methods used for the detection of these derivatives and the parent pseudouridine molecule.

Quantitative Performance of Detection Techniques

The selection of a suitable detection technique depends on factors such as sensitivity, specificity, throughput, and the specific research question. The following table summarizes the quantitative performance of the most common methods for pseudouridine detection.

Technique Principle Derivatization Sensitivity (LOD/LOQ) Linearity Range Advantages Limitations
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryCyanoethylationHigh (femtomole range)[7]Wide, dependent on instrumentationHigh specificity and sensitivity, provides structural information.Requires chemical derivatization, complex instrumentation.
CMCTHigh (femtomole range)Wide, dependent on instrumentationWell-established for sequencing.[8]Potential for incomplete reaction and side products.[9]
Bisulfite TreatmentHigh (single-base resolution)[10][11]Good for sequencing applicationsHigh labeling efficiency (>99%), quantitative.[11]Can cause RNA degradation.[12]
HPLC-UV High-Performance Liquid Chromatography with UV DetectionNone (direct detection)Lower than MS (pmol range)[13][14]0.06–15.36 pmol/μL[13][14]Simple, no derivatization needed, cost-effective.Lower sensitivity and specificity compared to MS, longer run times.[]
MALDI-MS Matrix-Assisted Laser Desorption/Ionization Mass SpectrometryCyanoethylation or CMCTGood for qualitative analysisNot ideal for quantificationHigh throughput for screening.Primarily qualitative, less suitable for precise quantification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cyanoethylation of RNA for Mass Spectrometry Analysis

This protocol is adapted from established methods for the chemical labeling of pseudouridine in RNA.

Materials:

Procedure:

  • RNA Preparation: Dissolve 1-5 µg of RNA in 10 µL of nuclease-free water.

  • Reaction Mixture: Prepare the cyanoethylation reagent by mixing acrylonitrile and TEA in a 1:1 (v/v) ratio.

  • Reaction: Add 20 µL of the cyanoethylation reagent to the RNA solution. Incubate the reaction at 37°C for 1 hour.

  • Purification: Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

  • Washing: Centrifuge the sample at high speed to pellet the RNA. Wash the pellet with 70% ethanol and air dry.

  • Resuspension: Resuspend the dried RNA pellet in an appropriate buffer for subsequent enzymatic digestion and LC-MS/MS analysis.

CMCT Derivatization of RNA for Pseudouridine Detection

N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) is a widely used reagent for pseudouridine labeling.

Materials:

  • Total RNA or purified RNA fraction

  • CMCT reagent

  • Bicine (B94160) buffer (pH 8.3)

  • Urea

  • EDTA

  • Sodium carbonate buffer (pH 10.4)

Procedure:

  • RNA Denaturation: Dissolve RNA in a buffer containing 50 mM bicine (pH 8.3), 7 M urea, and 4 mM EDTA. Heat at 80°C for 3 minutes to denature the RNA.[8]

  • CMCT Reaction: Add CMCT to a final concentration of 0.17 M. Incubate at 37°C for 30 minutes.[16]

  • Alkaline Treatment: To remove CMCT adducts from uridine and guanosine, add sodium carbonate buffer to a final concentration of 50 mM (pH 10.4) and incubate at 37°C for 4-6 hours.

  • Purification: Purify the RNA using ethanol precipitation as described in the cyanoethylation protocol.

  • Analysis: The purified RNA is ready for reverse transcription or enzymatic digestion followed by mass spectrometry.

Bisulfite Treatment of RNA for Pseudouridine Sequencing

Bisulfite treatment leads to the formation of a stable adduct with pseudouridine, which can be detected as a deletion in sequencing data.

Materials:

  • Total RNA or purified RNA fraction

  • Sodium bisulfite

  • Hydroquinone (B1673460)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Bisulfite Solution Preparation: Prepare a fresh solution of sodium bisulfite (e.g., 4 M) and hydroquinone (e.g., 10 mM) in nuclease-free water, adjusting the pH to 7.0.

  • RNA Denaturation: Denature the RNA sample by heating at 70°C for 5 minutes, followed by immediate chilling on ice.

  • Bisulfite Reaction: Add the bisulfite solution to the denatured RNA and incubate at 70°C for 3-4 hours.[17]

  • Desalting and Purification: Purify the RNA using an appropriate RNA purification kit to remove excess bisulfite and other reagents.

  • Analysis: The bisulfite-treated RNA can be used for library preparation and next-generation sequencing or for analysis by mass spectrometry.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the biological context of pseudouridine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis RNA RNA Sample Denaturation Denaturation RNA->Denaturation HPLC_UV HPLC-UV RNA->HPLC_UV Cyanoethylation Cyanoethylation (Acrylonitrile) Denaturation->Cyanoethylation CMCT CMCT Derivatization Denaturation->CMCT Bisulfite Bisulfite Treatment Denaturation->Bisulfite Enzymatic_Digestion Enzymatic Digestion Cyanoethylation->Enzymatic_Digestion CMCT->Enzymatic_Digestion NGS Next-Generation Sequencing Bisulfite->NGS LC_MS LC-MS/MS Enzymatic_Digestion->LC_MS

Caption: Experimental workflow for pseudouridine detection.

biological_pathway cluster_rna_synthesis RNA Synthesis & Modification cluster_rna_function RNA Function DNA DNA Transcription Transcription DNA->Transcription pre_RNA pre-RNA Transcription->pre_RNA PUS Pseudouridine Synthases (PUS) pre_RNA->PUS RNA_mod Modified RNA (with Ψ) PUS->RNA_mod rRNA rRNA RNA_mod->rRNA tRNA tRNA RNA_mod->tRNA snRNA snRNA RNA_mod->snRNA mRNA mRNA RNA_mod->mRNA Ribosome_Assembly Ribosome Assembly & Translation rRNA->Ribosome_Assembly tRNA->Ribosome_Assembly Splicing Splicing snRNA->Splicing mRNA_Stability mRNA Stability & Translation mRNA->mRNA_Stability

Caption: Biological role of pseudouridine in RNA function.

Conclusion

The detection and quantification of pseudouridine and its derivatives are essential for advancing our understanding of RNA biology and for the development of novel therapeutics. This guide provides a comparative overview of the key analytical techniques available to researchers. Mass spectrometry-based methods, particularly when coupled with chemical derivatization, offer the highest sensitivity and specificity for pseudouridine detection. HPLC-UV provides a simpler, more accessible alternative for quantification, albeit with lower sensitivity. The choice of method will ultimately depend on the specific experimental goals, available resources, and the required level of analytical detail.

References

Functional Comparison of N1,N3-Bis(cyanomethyl)pseudoUridine in Different RNA Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic nucleoside N1,N3-Bis(cyanomethyl)pseudoUridine and its potential functional implications in various RNA types. Due to the limited direct experimental data on this compound, this comparison is based on the known functions of related pseudouridine (B1679824) modifications and the predicted effects of the cyanomethyl groups.

This compound is a chemically synthesized derivative of pseudouridine (Ψ), the most abundant internal modification in RNA.[] Pseudouridine and its derivatives, such as N1-methylpseudouridine (m1Ψ), are known to significantly impact the structure, stability, and function of RNA, making them valuable tools in the development of RNA therapeutics and vaccines.[2][3] This guide will explore the inferred properties of this compound in messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), and compare them with well-characterized modifications.

Data Presentation: Comparative Analysis of Pseudouridine Modifications

The following table summarizes the known and inferred functional effects of various pseudouridine modifications in different RNA types. The properties of this compound are extrapolated based on the effects of modifications at the N1 and N3 positions and the electron-withdrawing nature of the cyanomethyl group.

Modification RNA Type Effect on Thermal Stability (Tm) Effect on Translational Fidelity Effect on Nuclease Resistance Impact on Innate Immune Sensing
Uridine (U) AllBaselineBaselineBaselineInduces immune response
Pseudouridine (Ψ) AllIncreased (ΔTm = +1.5 to +4 °C)[4]Can be context-dependent, may decrease fidelity[5]Increased[6]Reduced compared to U
N1-methylpseudouridine (m1Ψ) mRNA, tRNAIncreased, but context-dependent[4]Increased compared to Ψ[7][8]Increased[6]Significantly reduced compared to U and Ψ[9]
N3-methylpseudouridine (m3Ψ) rRNA, tRNAMay be destabilizing due to disruption of base pairing[10]Likely to decrease fidelity by altering codon-anticodon interactions[10]Not well-documentedNot well-documented
This compound AllInferred: Potentially destabilizing due to steric hindrance and altered H-bondingInferred: Likely to significantly decrease fidelityInferred: Potentially increased due to steric hindranceInferred: Potentially reduced due to masking of H-bond donors

Experimental Protocols

Detailed methodologies for key experiments to characterize the function of novel RNA modifications like this compound are provided below.

Synthesis of RNA containing this compound via In Vitro Transcription

This protocol describes the incorporation of a modified nucleotide triphosphate, such as this compound-5'-triphosphate, into an RNA molecule using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Reaction Buffer (10X)

  • ATP, GTP, CTP solutions

  • This compound-5'-triphosphate (modified UTP)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X Reaction Buffer

    • 2 µL of each ATP, GTP, CTP (at 10 mM)

    • 2 µL of this compound-5'-triphosphate (at 10 mM)

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.[11]

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.[11]

  • Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based kit.

Thermal Stability Analysis (UV-Melting)

This protocol determines the melting temperature (Tm) of an RNA duplex, providing insights into its thermodynamic stability.[12]

Materials:

  • Purified modified RNA and complementary unmodified RNA strand

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Resuspend the purified RNA oligonucleotides in the annealing buffer to a final concentration of 2-5 µM.

  • Mix equimolar amounts of the modified RNA and its complementary strand.

  • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to anneal the strands.

  • Measure the UV absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 1°C/minute).

  • The melting temperature (Tm) is the temperature at which 50% of the RNA is denatured. This is determined from the first derivative of the melting curve.[12]

  • Compare the Tm of the modified duplex to an unmodified duplex to determine the change in thermal stability (ΔTm).[13]

In Vitro Translation Assay

This assay assesses the efficiency and fidelity of protein synthesis from a modified mRNA template.[14]

Materials:

  • Purified, capped, and polyadenylated modified mRNA (e.g., encoding a reporter protein like luciferase or GFP)

  • Cell-free translation system (e.g., rabbit reticulocyte lysate or HeLa cell lysate)[15][16]

  • Amino acid mixture (with or without a radiolabeled amino acid)

  • Reaction buffer

Procedure:

  • Set up the translation reaction according to the manufacturer's instructions for the cell-free system.

  • Add a defined amount of the modified mRNA to the reaction mixture.

  • Incubate the reaction at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).[16]

  • Quantify the protein product. For a luciferase reporter, this can be done by measuring luminescence after adding the substrate. For radiolabeled proteins, use autoradiography or scintillation counting.

  • To assess fidelity, the protein product can be analyzed by mass spectrometry to detect any misincorporated amino acids.[10]

Nuclease Resistance Assay

This protocol evaluates the stability of a modified RNA in the presence of nucleases.[17][18]

Materials:

  • 5'-end labeled (e.g., with 32P) modified RNA

  • Nuclease solution (e.g., serum, cell lysate, or a purified nuclease like RNase A)

  • Reaction buffer

  • Urea-polyacrylamide gel

Procedure:

  • Incubate the end-labeled modified RNA with the nuclease solution at 37°C.

  • Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide (B127407) or urea).

  • Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Visualize the RNA fragments by autoradiography.

  • Quantify the amount of full-length RNA remaining at each time point to determine the degradation rate.

Mandatory Visualization

Experimental_Workflow cluster_synthesis RNA Synthesis cluster_analysis Functional Analysis cluster_data Data Interpretation synthesis In Vitro Transcription with This compound-5'-triphosphate purification RNA Purification synthesis->purification stability Thermal Stability (UV-Melting) purification->stability translation In Vitro Translation purification->translation nuclease Nuclease Resistance purification->nuclease data Compare ΔTm, protein yield, and degradation rate to control RNAs stability->data translation->data nuclease->data H_Bonding cluster_psi Pseudouridine (Ψ) - Adenosine (A) Pair cluster_biscyanomethyl This compound - Adenosine (A) Pair (Inferred) Psi Ψ A A Psi:e->A:w H-bond (N1-H) Psi:e->A:w H-bond (N3-H) BCMPsi N1,N3-Bis(cyanomethyl)Ψ A2 A BCMPsi:e->A2:w No H-bond (N1-CH2CN) BCMPsi:e->A2:w No H-bond (N3-CH2CN) Innate_Immunity cluster_rna Exogenous RNA cluster_pathway Innate Immune Response Unmodified_RNA Unmodified RNA TLR Toll-like Receptors (e.g., TLR7/8) Unmodified_RNA->TLR Strong Activation Modified_RNA Modified RNA (Ψ, m1Ψ, or N1,N3-Bis(cyanomethyl)Ψ) Modified_RNA->TLR Reduced Activation Signaling Signaling Cascade (e.g., MyD88) TLR->Signaling Response Pro-inflammatory Cytokine Production Signaling->Response

References

A Comparative Guide to mRNA Modifications: 2'-O-methyl versus N1,N3-Bis(cyanomethyl)pseudoUridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of mRNA therapeutics, the choice of chemical modifications is critical for optimizing stability, translation efficiency, and immunogenicity. This guide provides a comparative analysis of two such modifications: the well-characterized 2'-O-methyl (2'-OMe) modification and the novel N1,N3-Bis(cyanomethyl)pseudoUridine.

While extensive research has illuminated the performance of 2'-O-methyl modifications, it is important to note that as of this guide's publication, no experimental data on the performance of this compound in mRNA is publicly available. Therefore, this document will provide a comprehensive overview of 2'-O-methyl modifications, supported by experimental findings, and present standardized protocols for how this compound could be evaluated and benchmarked.

Performance Comparison of mRNA Modifications

The following table summarizes the known performance characteristics of 2'-O-methylated mRNA. A corresponding entry for this compound is included to highlight the current data gap.

Performance Metric2'-O-methyl (2'-OMe) ModificationThis compound
Translation Efficiency Internal 2'-O-methylation can decrease translation efficiency by disrupting key steps in codon reading during tRNA selection[1]. However, when used at the 5' cap, it is crucial for efficient translation initiation.No data available
Nuclease Stability Confers significant resistance to nuclease degradation[2]. RNA fully modified with 2'-O-methyl groups shows high stability against degradation[2]. The 2'-O-methylation of the ribose stabilizes the C3'-endo conformation, making base pairing more thermodynamically stable[].No data available
Immunogenicity Generally reduces the activation of innate immune sensors like Toll-like receptors (TLRs) and RIG-I, leading to a dampened interferon response[4][5].No data available

Experimental Protocols

To facilitate the evaluation of novel modifications like this compound, this section outlines standardized experimental protocols for characterizing modified mRNA.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating modified nucleotides using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • Ribonuclease inhibitor

  • Reaction buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

  • NTP solution (ATP, GTP, CTP, and either UTP for unmodified control, or a complete replacement with the modified UTP analogue)

  • Capping reagent (e.g., CleanCap® Reagent AG)

  • DNase I

  • Purification columns or beads

Procedure:

  • Assemble the transcription reaction at room temperature by combining the reaction buffer, NTPs, capping reagent, linearized DNA template, and ribonuclease inhibitor.

  • Initiate the reaction by adding T7 RNA polymerase.

  • Incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate for an additional 30 minutes at 37°C.

  • Purify the synthesized mRNA using a suitable method, such as silica (B1680970) column or magnetic bead-based purification, to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Assess the quality and quantity of the mRNA using a spectrophotometer and denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis.

Nuclease Stability Assay

This assay evaluates the resistance of modified mRNA to degradation by nucleases.

Materials:

  • Purified modified and unmodified mRNA

  • Nuclease (e.g., RNase A)

  • Nuclease buffer

  • Denaturing RNA loading dye

  • Denaturing polyacrylamide or agarose gel

Procedure:

  • Incubate a defined amount of mRNA (e.g., 1 µg) with a specific concentration of nuclease in the appropriate buffer at 37°C.

  • Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding a denaturing loading dye and placing the samples on ice.

  • Analyze the samples on a denaturing gel to visualize mRNA degradation over time. Intact mRNA will appear as a distinct band, while degraded mRNA will show a smear or disappearance of the band.

In Vitro Translation and Protein Expression Analysis

This protocol assesses the translation efficiency of the modified mRNA in a cell-free system or in cultured cells.

Cell Transfection Protocol:

  • One day prior to transfection, seed mammalian cells (e.g., HEK293) in a multi-well plate to achieve 70-90% confluency on the day of transfection[6].

  • On the day of transfection, prepare the mRNA-lipid nanoparticle (LNP) complexes. Dilute the mRNA and the transfection reagent separately in a serum-free medium like Opti-MEM[7][8].

  • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation[7][8].

  • Add the mRNA-LNP complexes dropwise to the cells in fresh culture medium.

  • Incubate the cells at 37°C in a CO₂ incubator.

Protein Expression Analysis:

  • Harvest the cells at various time points post-transfection (e.g., 6, 12, 24, 48 hours).

  • If the mRNA encodes a reporter protein like luciferase or GFP, measure the protein expression using a luminometer or fluorescence microscopy/flow cytometry, respectively.

  • For other proteins, perform a Western blot or ELISA to quantify the protein levels.

Assessment of Innate Immune Response

This protocol measures the activation of innate immune pathways in response to modified mRNA.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)

  • Modified and unmodified mRNA complexed with a transfection reagent

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., IFN-β, RIG-I, TNF-α)

Procedure:

  • Transfect the immune cells with the different mRNA constructs as described above.

  • Incubate for a specified period (e.g., 6-24 hours) to allow for an immune response.

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR (qPCR) to measure the expression levels of key innate immunity genes. A significant increase in the expression of these genes indicates an immune response.

Signaling Pathways and Experimental Workflows

The innate immune system recognizes foreign RNA through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The activation of these pathways can lead to the production of type I interferons and other pro-inflammatory cytokines, which can inhibit translation and lead to cell death. Chemical modifications to mRNA are designed to evade this recognition.

Innate Immune Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the innate immune response to RNA.

TLR_Signaling cluster_endosome Endosome TLR7 TLR7/8 MyD88 MyD88 TLR7->MyD88 ssRNA ssRNA ssRNA->TLR7 senses IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFN Type I IFN IRF7->IFN

Caption: Toll-like receptor (TLR) 7/8 signaling pathway activated by single-stranded RNA.

RIG_I_Signaling cluster_cytoplasm Cytoplasm RIGI RIG-I MAVS MAVS (Mitochondria) RIGI->MAVS dsRNA dsRNA dsRNA->RIGI senses TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3/7 TBK1->IRF3 phosphorylates IFN Type I IFN IRF3->IFN mRNA_Workflow cluster_assays Performance Assays Template 1. Linearized DNA Template IVT 2. In Vitro Transcription (with modified NTPs) Template->IVT Purification 3. mRNA Purification IVT->Purification QC 4. Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Stability 5a. Nuclease Stability Assay QC->Stability Translation 5b. In Vitro/In Cellulo Translation QC->Translation Immunity 5c. Innate Immune Response Assay QC->Immunity Analysis 6. Data Analysis & Comparison Stability->Analysis Translation->Analysis Immunity->Analysis

References

The Role of N1,N3-Bis(cyanomethyl)pseudoUridine in Evading Innate Immunity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how to mitigate the innate immune response to synthetic mRNA is paramount for the development of safe and effective therapeutics. While N1-methyl-pseudouridine (m1Ψ) has become the gold standard for immune evasion, a landscape of novel chemical modifications, including N1,N3-Bis(cyanomethyl)pseudoUridine, is emerging. This guide provides a comparative analysis of these modifications, presenting the available experimental data on their capacity to suppress innate immune activation.

Introduction: The Challenge of Innate Immune Recognition of mRNA

The innate immune system is the body's first line of defense against pathogens and utilizes a sophisticated network of pattern recognition receptors (PRRs) to identify foreign molecules. Exogenous single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA), common components of viral replication, are potent triggers of this system. Key PRRs involved in RNA sensing include the endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8), and the cytosolic sensors RIG-I and MDA5. Activation of these receptors initiates signaling cascades that lead to the production of type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), which can lead to translational arrest and degradation of the therapeutic mRNA, as well as potential adverse inflammatory effects.

Chemical modification of mRNA nucleosides, particularly uridine (B1682114), has proven to be a highly effective strategy to circumvent this immune recognition. By altering the structure of the RNA, these modifications can prevent binding to PRRs, thereby "cloaking" the mRNA from the immune system.

A Comparative Look at Pseudouridine (B1679824) Modifications

While a variety of pseudouridine-based modifications have been synthesized, this guide will focus on a comparison between the well-established pseudouridine (Ψ) and N1-methyl-pseudouridine (m1Ψ), and the novel compound this compound.

This compound is a chemically synthesized derivative of pseudouridine. Currently, there is a lack of published experimental data specifically quantifying its ability to evade the innate immune response. Its inclusion here is to highlight the ongoing development of novel modifications and to provide a framework for its future evaluation against current standards.

Pseudouridine (Ψ) is a naturally occurring isomer of uridine and was one of the first modifications shown to reduce the immunogenicity of synthetic mRNA. It enhances the translational capacity and stability of mRNA while diminishing its recognition by TLRs.

N1-methyl-pseudouridine (m1Ψ) is a further modification of pseudouridine that has demonstrated superior immune-evasive properties. The addition of a methyl group at the N1 position further suppresses recognition by TLR7 and TLR8.[] This modification has become a cornerstone of clinically approved mRNA vaccines, such as those developed for COVID-19, due to its exceptional ability to reduce immunogenicity and enhance protein expression.[][2][3]

Quantitative Comparison of Immune Evasion

The following table summarizes experimental data comparing the effects of unmodified, Ψ-modified, and m1Ψ-modified mRNA on the induction of key pro-inflammatory cytokines. The data is derived from studies using primary human macrophages, a highly relevant cell type for assessing innate immune responses to therapeutic agents.

mRNA ModificationTarget CytokineCytokine Induction Level (relative to unmodified mRNA)Reference
Unmodified Uridine TNF-αHigh[4]
IL-6High[4]
IFN-βHigh[4]
Pseudouridine (Ψ) TNF-αSignificantly High[4]
IL-6Significantly High[4]
IFN-βHigh[4]
N1-methyl-pseudouridine (m1Ψ) Type I IFNReduced[5]

Note: In the study by Tuts et al. (2021), while Ψ-modification led to high protein production, it also induced high levels of pro-inflammatory cytokines and IFN-β, suggesting that in certain contexts, it may not be sufficient to completely abrogate the immune response.[4] In contrast, numerous studies have demonstrated the superior ability of m1Ψ to reduce innate immune activation.

Signaling Pathways of Innate RNA Recognition

To understand how these modifications work, it is crucial to visualize the signaling pathways they are designed to circumvent.

Caption: Innate immune signaling pathways for RNA recognition.

Experimental Protocols

The following protocols provide a general framework for assessing the immunogenicity of modified mRNA.

Cell Culture and Differentiation of THP-1 Cells
  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, they are seeded at a density of 2.5 x 10^5 cells/well in a 24-well plate. Phorbol 12-myristate 13-acetate (PMA) is added to the culture medium at a final concentration of 100-200 nM.

  • Incubation: The cells are incubated with PMA for 48-72 hours to allow for differentiation and adherence. Following incubation, the PMA-containing medium is removed, and the cells are washed with fresh medium and rested for 24 hours before transfection.

mRNA Transfection
  • mRNA Formulation: The in vitro transcribed mRNA (unmodified or with the desired modifications) is complexed with a suitable transfection reagent (e.g., lipid nanoparticles or a commercially available transfection reagent like Lipofectamine) according to the manufacturer's instructions.

  • Transfection: The mRNA-lipid complexes are added to the differentiated THP-1 cells at a predetermined concentration (e.g., 250 ng/well).

  • Incubation: The cells are incubated with the transfection complexes for a specified period (e.g., 6 and 24 hours) to allow for mRNA uptake and translation.

Quantification of Cytokine Response

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels:

  • Sample Collection: At the desired time points post-transfection, the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's protocol. The absorbance is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using recombinant cytokine standards to determine the concentration of the cytokine in the samples.

2. Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Levels:

  • RNA Extraction: After removing the supernatant, the cells are lysed, and total RNA is extracted using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The relative expression of target cytokine genes (e.g., TNF, IL6, IFNB1) is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay. A housekeeping gene (e.g., GAPDH or 18S rRNA) is used for normalization.

  • Data Analysis: The relative quantification of gene expression is calculated using the 2-ΔΔCt method.[6]

Experimental_Workflow start Start culture_thp1 Culture THP-1 Monocytes start->culture_thp1 differentiate Differentiate with PMA (48-72h) culture_thp1->differentiate transfect Transfect with Modified mRNA differentiate->transfect incubate Incubate (6h, 24h) transfect->incubate collect_samples Collect Supernatant and Cells incubate->collect_samples elisa ELISA (Cytokine Protein) collect_samples->elisa rna_extraction RNA Extraction collect_samples->rna_extraction analyze_protein Analyze Protein Data elisa->analyze_protein cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR (Cytokine mRNA) cdna_synthesis->qpcr analyze_mrna Analyze mRNA Data qpcr->analyze_mrna end End analyze_protein->end analyze_mrna->end

Caption: Experimental workflow for assessing mRNA immunogenicity.

Conclusion

The modification of uridine is a critical strategy for evading the innate immune response to synthetic mRNA. While N1-methyl-pseudouridine has emerged as the leading modification for reducing immunogenicity and enhancing therapeutic efficacy, the field of mRNA chemistry is continually evolving. Novel modifications such as this compound represent the next frontier in this space. Although experimental data on its performance is not yet available, the established methodologies presented in this guide provide a clear path for its evaluation. Future studies directly comparing these novel compounds to the current gold standard, m1Ψ, will be essential for advancing the next generation of mRNA therapeutics.

References

comparative study of RNA secondary structure with and without N1,N3-Bis(cyanomethyl)pseudoUridine

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Structural Impact of Pseudouridine (B1679824) Derivatives on RNA: A Comparative Guide

A comprehensive analysis of existing research reveals a significant gap in the understanding of how N1,N3-Bis(cyanomethyl)pseudoUridine influences RNA secondary structure. While this specific derivative remains uncharacterized in publicly available literature, a wealth of data on the parent molecule, pseudouridine (Ψ), and its other derivatives provides a strong framework for predicting and analyzing its potential effects. This guide offers a comparative study of RNA secondary structure with and without the well-researched pseudouridine modification, presenting key quantitative data, experimental methodologies, and conceptual visualizations that would be applicable to the study of this compound.

Pseudouridine, often called the "fifth nucleotide," is the most abundant RNA modification and is known to play a crucial role in stabilizing RNA structures.[1][2][3] This stabilization is attributed to the C-C glycosidic bond in pseudouridine, which offers greater rotational freedom compared to the C-N bond in uridine, and an additional hydrogen bond donor at the N1 position.[2][4] These features allow pseudouridine to enhance base stacking and form additional hydrogen bonds, thereby rigidifying the sugar-phosphate backbone and increasing the thermal stability of RNA duplexes.[2][5]

Quantitative Effects of Pseudouridine on RNA Duplex Stability

The thermodynamic stabilization conferred by pseudouridine is context-dependent, varying with the identity of the opposing base and the neighboring sequence. The following table summarizes the change in Gibbs free energy (ΔΔG°₃₇) upon substituting a Uridine with a Pseudouridine in various base-pairing scenarios. A more negative value indicates greater stabilization.

Base Pair with ΨNeighboring Sequence ContextΔΔG°₃₇ (kcal/mol)Reference
Ψ • A5'-GΨC-3'/3'-CAG-5'-1.0 to -2.2[2]
Ψ • G5'-CΨG-3'/3'-GGC-5'-0.6 to -1.5[2]
Ψ • U5'-AΨA-3'/3'-UAU-5'-0.5 to -1.0[2]
Ψ • C5'-GΨC-3'/3'-CUG-5'-0.2 to -0.7[2]

Note: The values are approximate ranges derived from multiple studies and can vary based on the specific sequence and experimental conditions.

The introduction of N1,N3-Bis(cyanomethyl) groups to pseudouridine would likely alter these thermodynamic contributions significantly. The bulky and electronegative cyanomethyl groups at the N1 and N3 positions would preclude their involvement in hydrogen bonding as donors. However, they could potentially influence base stacking interactions and the local conformation of the RNA backbone.

Experimental Protocols for Analyzing RNA Secondary Structure

The following experimental protocols are standard methods used to probe the secondary structure of RNA and would be essential for a comparative study of an unmodified RNA and one containing this compound.

Chemical Probing Analysis

Chemical probing techniques utilize reagents that selectively modify structurally distinct regions of an RNA molecule (e.g., single-stranded and double-stranded regions). The modification sites are then identified by reverse transcription, where the modifications cause the reverse transcriptase to pause or fall off.

  • Protocol:

    • Synthesize the RNA of interest, both with and without the this compound modification.

    • Fold the RNA into its native conformation in a buffer appropriate for its function.

    • Treat the folded RNA with a chemical probing reagent (e.g., dimethyl sulfate (B86663) (DMS) for single-stranded adenines and cytosines, or SHAPE reagents like 1M7 for single-stranded nucleotides).

    • Quench the reaction and purify the modified RNA.

    • Perform reverse transcription using a fluorescently labeled primer.

    • Analyze the resulting cDNA fragments using capillary electrophoresis or next-generation sequencing to identify the positions of reverse transcriptase stops, which correspond to the modified bases.

    • Compare the modification patterns of the unmodified and modified RNAs to infer differences in their secondary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA molecules in solution. It can be used to determine the three-dimensional structure and to probe the dynamics of RNA.

  • Protocol:

    • Prepare isotopically labeled (¹³C, ¹⁵N) RNA samples for both the unmodified and modified sequences.

    • Dissolve the RNA in a suitable NMR buffer.

    • Acquire a series of 2D and 3D NMR spectra (e.g., NOESY, HSQC) to assign the resonances of the RNA protons and nuclei.

    • Analyze the Nuclear Overhauser Effect (NOE) data to determine through-space proximities between protons, which are used to calculate distance restraints.

    • Use the experimental restraints in computational structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of structures consistent with the NMR data.

    • Compare the resulting structures of the unmodified and modified RNAs to identify conformational changes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the overall secondary structure content of an RNA. The characteristic A-form helix of RNA gives a positive peak around 265 nm and a negative peak around 240 nm.

  • Protocol:

    • Prepare solutions of the unmodified and modified RNA in a suitable buffer.

    • Record the CD spectra of both samples over a range of wavelengths (typically 200-320 nm).

    • Compare the spectra. A shift in the peak positions or a change in the intensity of the peaks can indicate a change in the overall helical structure of the RNA.[2]

    • Perform thermal melting experiments by monitoring the CD signal at a fixed wavelength while increasing the temperature to determine the melting temperature (Tm) and thermodynamic parameters.

Visualizing Methodologies and Structural Effects

Diagrams created using the DOT language provide clear visualizations of experimental workflows and molecular interactions.

Experimental_Workflow cluster_synthesis RNA Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Unmodified RNA Unmodified RNA Chemical Probing Chemical Probing Unmodified RNA->Chemical Probing NMR Spectroscopy NMR Spectroscopy Unmodified RNA->NMR Spectroscopy CD Spectroscopy CD Spectroscopy Unmodified RNA->CD Spectroscopy Modified RNA\n(with this compound) Modified RNA (with this compound) Modified RNA\n(with this compound)->Chemical Probing Modified RNA\n(with this compound)->NMR Spectroscopy Modified RNA\n(with this compound)->CD Spectroscopy Secondary Structure Model Secondary Structure Model Chemical Probing->Secondary Structure Model NMR Spectroscopy->Secondary Structure Model Thermodynamic Stability Thermodynamic Stability CD Spectroscopy->Thermodynamic Stability Comparative Analysis Comparative Analysis Secondary Structure Model->Comparative Analysis Thermodynamic Stability->Comparative Analysis

Caption: Workflow for comparative RNA secondary structure analysis.

Uridine_vs_Pseudouridine cluster_U Uridine (U) cluster_Psi Pseudouridine (Ψ) cluster_Pairing Base Pairing with Adenosine (A) U U R_U Ribose U->R_U N1-C1' U_N3 N3-H A A U->A 2 H-bonds Psi Ψ R_Psi Ribose Psi->R_Psi C5-C1' Psi_N1 N1-H Psi_N3 N3-H Psi->A 2 or 3 H-bonds (potential extra H-bond from N1-H)

Caption: Comparison of Uridine and Pseudouridine structures and pairing.

Conclusion

While direct experimental data on the effects of this compound on RNA secondary structure is currently unavailable, the established principles from studies of pseudouridine provide a robust roadmap for future investigations. The addition of the cyanomethyl groups at the N1 and N3 positions would block the hydrogen-bonding capabilities that contribute to pseudouridine's stabilizing effects, but they may introduce new steric and electronic influences on RNA structure. A thorough investigation using the experimental protocols outlined above would be necessary to elucidate the precise structural and thermodynamic consequences of this novel modification. Such studies are critical for the rational design of RNA-based therapeutics and for a deeper understanding of the functional role of modified nucleotides in biology.

References

Safety Operating Guide

Prudent Disposal of N1,N3-Bis(cyanomethyl)pseudoUridine: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of N1,N3-Bis(cyanomethyl)pseudoUridine based on its chemical properties as a modified nucleoside containing cyanomethyl groups. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The procedures outlined here are intended for researchers, scientists, and drug development professionals and should be performed by personnel trained in handling hazardous chemical waste.

Immediate Safety and Handling Protocols

Due to the presence of cyanomethyl groups, this compound must be handled with extreme caution. Organic cyanide compounds can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with acids.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound or its waste. All handling of the solid compound and preparation of its waste should be conducted in a certified chemical fume hood.[1][3]

Waste Segregation: The cardinal rule for cyanide-containing waste is strict segregation. Never mix cyanide waste with acidic waste.[1][4][5] Doing so can create a life-threatening hazard.

Step-by-Step Disposal Procedure

  • Designate a Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene).[1][3][5]

  • Labeling: Clearly label the waste container as "Hazardous Waste: Cyanide, Organic." Include the full chemical name: "this compound." Ensure the label also includes a "No Acids" warning.[3]

  • Waste Collection:

    • Solid Waste: Collect any unused or contaminated solid this compound, as well as contaminated consumables (e.g., weighing boats, pipette tips, gloves), in the designated solid waste container.[1] It is good practice to double-bag contaminated items before placing them in the final waste container.[2][4]

    • Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, dedicated liquid waste container, also clearly labeled for organic cyanide waste.[1] Do not mix with other solvent waste streams.[5]

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1] Crucially, it must be stored in a secondary containment bin in an area physically separate from acids.[4]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup for the cyanide waste.[1] Do not attempt to dispose of this waste down the drain or in regular trash.[6]

Chemical Decontamination (for experts only)

In some institutional settings, chemical treatment to neutralize cyanide waste may be an option. This is a hazardous procedure that should only be performed by highly trained personnel with specific protocols and safety measures in place. A common method is alkaline chlorination, where sodium hypochlorite (B82951) (bleach) is added to the cyanide waste under alkaline conditions (pH > 10) to oxidize the cyanide to the less toxic cyanate.[7][8] This process must be carefully controlled to prevent the formation of toxic byproducts.[6][8] Consult with your EHS department before considering any chemical treatment of cyanide waste.

Data Summary for Disposal

ParameterGuidelineRationale
Waste Category Hazardous Chemical Waste (Organic Cyanide)Contains cyanomethyl groups, which are toxic.[1][9]
Primary Hazard Release of Hydrogen Cyanide (HCN) gasCan occur upon contact with acids.[1][2]
Waste Segregation Dedicated containers for cyanide waste only.To prevent dangerous chemical reactions.[1][5]
Container Labeling "Hazardous Waste - Cyanide", "No Acids"To clearly communicate the hazard and prevent accidental mixing.[3]
Disposal Method Collection by certified hazardous waste personnel.Ensures compliant and safe final disposal, often via incineration.[1][7]
Sink Disposal Strictly ProhibitedPotential for toxic release and environmental contamination.[6][10]

Disposal Workflow

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (e.g., contaminated gloves, tips) SolidContainer Labelled Solid Cyanide Waste Container 'NO ACIDS' SolidWaste->SolidContainer LiquidWaste Liquid Waste (e.g., solutions) LiquidContainer Labelled Liquid Cyanide Waste Container 'NO ACIDS' LiquidWaste->LiquidContainer Storage Store in a Cool, Dry, Ventilated Area Away from Acids SolidContainer->Storage LiquidContainer->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Pickup Schedule Hazardous Waste Pickup EHS->Pickup

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling N1,N3-Bis(cyanomethyl)pseudoUridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of N1,N3-Bis(cyanomethyl)pseudoUridine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is mandatory before handling this compound. Due to the presence of cyanomethyl groups, this compound should be treated as potentially hazardous. The primary hazards include potential toxicity if ingested, inhaled, or absorbed through the skin.

Minimum PPE Requirements:

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any laboratory work.[1] The following table outlines the specific PPE required for handling this compound.

Body Area Personal Protective Equipment Specifications & Rationale
Eyes & Face Safety Goggles and Face ShieldGoggles provide protection against splashes.[2] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers.[1][2]
Hands Double Nitrile GlovesDisposable nitrile gloves provide initial protection.[1] Double gloving is recommended for enhanced safety when handling potentially hazardous compounds.[3] Gloves must be disposed of as hazardous waste after use.
Body Laboratory CoatA clean lab coat protects against minor spills and contamination.[3]
Respiratory N95 or higher-rated respiratorA fit-tested N95 or more protective respirator may be required if there is a risk of aerosolization or if handling the compound outside of a certified chemical fume hood.[4]

Operational Plan: Safe Handling Procedures

All handling of this compound must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[5][6]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Line the work area with absorbent bench paper.[6]

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Confirm that an eyewash station and safety shower are accessible and have been recently tested.[5][6]

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Carefully weigh and transfer the compound within the fume hood.

    • Avoid creating dust or aerosols.

    • Keep all containers with the compound sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Properly segregate and label all waste generated.

    • Remove and dispose of gloves as hazardous waste.[7]

    • Wash hands thoroughly with soap and water after completing work.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.

  • Spill: For a small spill within a fume hood, decontaminate the area using an appropriate method. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.[7][5]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[3][5] The containers should be marked as "Hazardous Waste – Cyanide" and "No Acids".[3]

  • Avoid Mixing with Acids: Never mix cyanide-containing waste with acidic waste, as this can generate highly toxic hydrogen cyanide gas.[7][5][6]

  • Solid Waste: This includes contaminated gloves, bench paper, and any other disposable materials that have come into contact with the compound.[5]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated liquid waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Conduct Hazard Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Store Waste in Labeled Containers clean2->disp1 clean4 Wash Hands clean3->clean4 disp2 Arrange for Hazardous Waste Pickup disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.